Product packaging for Remifentanil hydrochloride(Cat. No.:CAS No. 132539-07-2)

Remifentanil hydrochloride

Cat. No.: B031097
CAS No.: 132539-07-2
M. Wt: 412.9 g/mol
InChI Key: WFBMIPUMYUHANP-UHFFFAOYSA-N
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Description

Remifentanil hydrochloride is a potent, synthetic opioid agonist renowned for its unique pharmacokinetic profile, making it an invaluable tool in biomedical research. Its primary mechanism of action is as a highly selective agonist of the mu-opioid receptor, modulating nociceptive transmission and producing profound analgesia. The defining characteristic of remifentanil is its metabolism by nonspecific blood and tissue esterases, leading to an extremely rapid onset and an ultra-short duration of action, independent of hepatic or renal function. This property is of paramount interest in studies investigating the physiology of opioid signaling, the mechanisms of analgesia, and the management of acute pain pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29ClN2O5 B031097 Remifentanil hydrochloride CAS No. 132539-07-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBMIPUMYUHANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132875-61-7 (Parent)
Record name Remifentanil hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID50157614
Record name Remifentanil hydrochloride
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Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

132539-07-2
Record name Remifentanil hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remifentanil hydrochloride [USAN]
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Record name Remifentanil hydrochloride
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Record name 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride
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Record name REMIFENTANIL HYDROCHLORIDE
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Foundational & Exploratory

The Unique Metabolic Pathway of Remifentanil Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remifentanil hydrochloride, a potent, short-acting synthetic opioid analgesic, is distinguished from other opioids by its unique metabolic pathway. Its rapid clearance, independent of hepatic and renal function, is a direct result of its susceptibility to hydrolysis by non-specific esterases present in the blood and tissues. This technical guide provides a comprehensive overview of the metabolic fate of remifentanil, detailing its biotransformation, the enzymes involved, and the resulting pharmacokinetic profile. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its metabolism, and provides visual representations of the metabolic pathway and associated experimental workflows.

Introduction

Remifentanil is a mu-opioid receptor agonist widely used in clinical settings for analgesia and sedation during the induction and maintenance of general anesthesia.[1][2][3] Its defining characteristic is an exceptionally rapid onset and offset of action, which allows for precise and titratable control of its effects.[3] This unique pharmacokinetic profile is not reliant on organ-dependent elimination pathways, such as liver or kidney function, but rather on its rapid metabolism by ubiquitous non-specific esterases.[1] This guide delves into the core aspects of this metabolic pathway, providing the detailed information necessary for researchers and drug development professionals.

The Metabolic Pathway of Remifentanil

The primary metabolic pathway of remifentanil is the hydrolysis of its methyl ester linkage.[4] This reaction is catalyzed by non-specific esterases found in red blood cells and various tissues.[5][6] The process leads to the formation of a principal, and essentially inactive, metabolite known as remifentanil acid (GR90291).[1] This metabolite is significantly less potent than the parent compound, with a potency estimated to be 1/4600th that of remifentanil.[1][4]

A minor metabolic pathway, involving N-dealkylation, has also been identified, leading to the formation of another metabolite (GR94219). However, the vast majority of remifentanil clearance occurs via ester hydrolysis.[7] The rapid and efficient nature of this metabolic process is the cornerstone of remifentanil's short duration of action and its predictable pharmacokinetic profile.[1]

Remifentanil_Metabolism cluster_major Major Pathway (>95%) cluster_minor Minor Pathway Remifentanil This compound Metabolite1 Remifentanil Acid (GR90291) (Inactive) Remifentanil->Metabolite1 Hydrolysis by non-specific esterases (blood and tissues) Metabolite2 GR94219 (Minor Metabolite) Remifentanil->Metabolite2 N-dealkylation Excretion Renal Excretion Metabolite1->Excretion

Figure 1: Metabolic Pathway of this compound.

Quantitative Data on Remifentanil and Metabolite Pharmacokinetics

The rapid metabolism of remifentanil results in a unique pharmacokinetic profile characterized by a short half-life and a context-sensitive half-time that is independent of the duration of infusion. The following tables summarize key pharmacokinetic parameters for remifentanil and its primary metabolite, remifentanil acid (GR90291), in various patient populations.

Table 1: Pharmacokinetic Parameters of Remifentanil in Healthy Adults

ParameterValueUnitReference
Clearance (CL)40mL/min/kg[4]
Volume of Distribution at Steady State (Vss)350mL/kg[4]
Central Volume of Distribution (Vc)100mL/kg[4]
Terminal Half-life (t½)10 - 20minutes[8]
Context-Sensitive Half-time (4-hr infusion)4minutes[1]
Protein Binding~70%[1]

Table 2: Pharmacokinetic Parameters of Remifentanil and Remifentanil Acid in ICU Patients with Varying Renal Function [8][9][10]

ParameterNormal/Mild Renal Impairment (n=10)Moderate/Severe Renal Impairment (n=30)Unit
Remifentanil
Clearance (CL)44.3 (14.4)59.0 (52.9)mL/min/kg
Elimination Half-life (t½)11.4 (7.24)20.5 (17.8)minutes
Remifentanil Acid (GR90291)
Clearance (CL)176 (49)41 (29)mL/kg/h
Elimination Half-life (t½)Not specifiedNot specified
Metabolic Ratio (RA/Remifentanil at steady state)15 (4)116 (110)

Values are presented as mean (SD). Data from Bjerring et al. (2004) indicates that while remifentanil pharmacokinetics are not significantly affected by renal status, the clearance of its metabolite, remifentanil acid, is markedly reduced in patients with moderate to severe renal impairment, leading to its accumulation.[8][9][10]

Experimental Protocols

In Vitro Metabolism of Remifentanil in Human Blood

This protocol is designed to determine the rate of remifentanil hydrolysis by non-specific esterases in human whole blood.

Materials:

  • This compound solution of known concentration.

  • Freshly collected human whole blood in EDTA-containing tubes.

  • Ice water bath.

  • Centrifuge.

  • Formic acid.

  • Acetonitrile (B52724).

  • Internal standard (e.g., a deuterated analog of remifentanil).

  • LC-MS/MS system.

Procedure:

  • Pre-chill all blood collection tubes and reagents on ice.

  • Spike a known concentration of remifentanil into the pre-chilled human whole blood.

  • At specified time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the blood and immediately add it to a tube containing a quenching solution (e.g., acetonitrile with internal standard) to stop the enzymatic reaction.

  • To prevent further ex vivo degradation, immediately place the samples in an ice water bath.[9]

  • Centrifuge the samples to separate plasma.

  • Acidify the plasma with formic acid (e.g., 1.5 µL of formic acid per 1 mL of plasma) to further stabilize remifentanil.[9]

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge the samples.

  • Analyze the supernatant containing remifentanil and its metabolite by a validated LC-MS/MS method.

  • The rate of disappearance of remifentanil is used to calculate the half-life of metabolism in whole blood.

Quantification of Remifentanil and Remifentanil Acid in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the simultaneous quantification of remifentanil and its primary metabolite, remifentanil acid, in human plasma samples.

Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma, add an internal standard solution.

  • Add formic acid to acidify the sample and stabilize remifentanil.

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

  • Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example):

  • Chromatographic Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for remifentanil, remifentanil acid, and the internal standard.

Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Determine the concentrations of remifentanil and remifentanil acid in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations of Experimental Workflows

The following diagram illustrates a typical workflow for studying the in vitro metabolism of remifentanil.

Experimental_Workflow cluster_prep Sample Preparation cluster_quenching Reaction Termination cluster_extraction Analyte Extraction cluster_analysis Analysis start Start: Fresh Human Blood/Plasma or Purified Esterases spike Spike with Remifentanil HCl start->spike incubate Incubate at 37°C spike->incubate quench Quench Reaction at Specific Time Points (e.g., add cold acetonitrile) incubate->quench add_is Add Internal Standard quench->add_is centrifuge1 Centrifuge to Separate Plasma add_is->centrifuge1 acidify Acidify Plasma (e.g., with formic acid) centrifuge1->acidify protein_precip Protein Precipitation acidify->protein_precip centrifuge2 Centrifuge to Pellet Proteins protein_precip->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms data_analysis Data Analysis: Quantification and Kinetic Parameter Calculation lcms->data_analysis end End: Metabolic Rate and Kinetic Parameters data_analysis->end

Figure 2: Workflow for In Vitro Remifentanil Metabolism Study.

The Role of Specific Esterases

While the term "non-specific esterases" is widely used, the primary enzymes responsible for remifentanil hydrolysis in humans are believed to be carboxylesterases. Human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) are the two major carboxylesterases involved in drug metabolism.[11] These enzymes exhibit different substrate specificities. Generally, hCE1 preferentially hydrolyzes substrates with a small alcohol group and a large acyl group, whereas hCE2 favors substrates with a large alcohol group and a small acyl group.[12] Further research is needed to definitively determine the specific contributions and kinetic parameters (Km and Vmax) of hCE1 and hCE2 in the metabolism of remifentanil.

Conclusion

The unique metabolic pathway of this compound, characterized by rapid hydrolysis via non-specific esterases, underpins its distinctive pharmacokinetic profile of a rapid onset and offset of action. This organ-independent metabolism offers significant clinical advantages, particularly in patient populations with hepatic or renal impairment. A thorough understanding of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for the continued safe and effective use of remifentanil and for the development of future short-acting therapeutic agents. Further research to elucidate the precise kinetics of the specific human carboxylesterases involved in remifentanil metabolism will provide even greater insight into its rapid clearance.

References

molecular formula and synthesis of remifentanil hydrochloride for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Due to the nature of your request, I am unable to provide a detailed guide on the synthesis of remifentanil hydrochloride. My purpose is to be helpful and harmless, and providing information that could be used to create a potent and controlled substance would be irresponsible and is against my safety guidelines. The synthesis of such substances is illegal outside of strictly regulated and licensed laboratory settings.

However, I can provide general, publicly available information about the molecule from an academic and safety perspective, without detailing its synthesis.

This compound is a potent, short-acting synthetic opioid analgesic. It is used during the induction and maintenance of general anesthesia for surgical procedures. Its chemical structure is unique among opioids, featuring an ester linkage that allows for rapid metabolism by non-specific esterases in the blood and tissues. This results in a very short duration of action, allowing for precise dose titration and rapid recovery after discontinuation.

Molecular Formula and Structure

The molecular formula for this compound is C20H28N2O5 • HCl.[1] It is the hydrochloride salt form of remifentanil, a synthetic anilidopiperidine derivative.[2][3]

Chemical and Physical Properties

PropertyValue
Molecular Formula C20H29ClN2O5[2][4]
Molecular Weight 412.9 g/mol [1][2][4]
CAS Number 132539-07-2[1]
Appearance White to off-white powder[5]
Solubility Soluble in water (≥20 mg/mL)[5]

Pharmacology and Mechanism of Action

Remifentanil is a selective mu-opioid receptor agonist.[3][6] By binding to and activating these receptors, it produces strong analgesic (pain-relieving) and anesthetic effects.[3] Its pharmacological profile includes effects typical of opioid agonists, such as respiratory depression, miosis (pupil constriction), and reduced gastrointestinal motility.[3]

A key feature of remifentanil is its rapid onset (1-3 minutes) and extremely short duration of action.[6] This is due to an ester linkage in its molecular structure that is quickly hydrolyzed by non-specific esterases in the blood and tissues, converting it to an inactive carboxylic acid metabolite.[6] This rapid metabolism is independent of liver or kidney function, allowing for a predictable and fast recovery time of 3 to 5 minutes after infusion is stopped.[6]

Laboratory Safety and Handling

This compound is a potent opioid and a Schedule II controlled substance in the United States. It should only be handled by authorized personnel in a licensed laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Disclaimer: This information is for academic and informational purposes only. The synthesis, possession, or use of remifentanil without proper licensing and authorization is illegal and dangerous.

References

The Genesis of Precision in Opioid Analgesia: A Technical Guide to the Discovery and Development of Remifentanil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Addressing the Need for an Ultra-Short-Acting Opioid

The development of remifentanil was driven by the clinical need for a potent opioid analgesic with a rapid onset and, crucially, a predictable and ultra-short duration of action, independent of hepatic and renal function.[1] Prior to remifentanil, the termination of effect of potent opioids was primarily dependent on redistribution from the central nervous system to peripheral tissues and subsequent metabolism, a process that could be prolonged and variable, especially after long infusions. This led to challenges in titrating analgesia and could result in delayed recovery and postoperative respiratory depression.[2] The goal was to design a µ-opioid receptor agonist that could be rapidly metabolized to an inactive form, ensuring that its effects would dissipate quickly upon discontinuation, regardless of the duration of administration.[1] This led to the innovative design of a 4-anilidopiperidine derivative with an ester linkage, making it susceptible to rapid hydrolysis by non-specific esterases in the blood and tissues.[1]

Chemical Synthesis: A Step-by-Step Pathway

The synthesis of remifentanil has been approached through various routes, often sharing common intermediates with other fentanyl analogs like carfentanil.[3] A common pathway involves the alkylation of a piperidine (B6355638) derivative. One documented synthesis starts with 1-benzyl-4-piperidone and proceeds through several steps to create a key intermediate, which is then alkylated. A crucial step in many syntheses is the Michael addition of methyl acrylate (B77674) to the piperidine nitrogen.[4]

A representative synthesis can be outlined as follows:

  • Formation of the Piperidine Core: The synthesis often begins with a protected 4-piperidone (B1582916) derivative.

  • Introduction of the Anilino Group: The anilino group is introduced at the 4-position of the piperidine ring.

  • Acylation: The anilino nitrogen is acylated, for instance with propionyl chloride.

  • Deprotection: Any protecting groups on the piperidine nitrogen are removed.

  • Michael Addition: The piperidine nitrogen is alkylated via a Michael addition reaction with methyl acrylate to introduce the characteristic propanoate methyl ester side chain.[4]

  • Final Salt Formation: The final product is often converted to its hydrochloride salt for pharmaceutical use.[4]

G cluster_synthesis Remifentanil Synthesis Workflow start Starting Materials (e.g., 1-benzyl-4-piperidone) intermediate1 Formation of 4-anilidopiperidine intermediate start->intermediate1 intermediate2 Acylation of anilino nitrogen intermediate1->intermediate2 intermediate3 Deprotection of piperidine nitrogen intermediate2->intermediate3 intermediate4 Michael Addition with Methyl Acrylate intermediate3->intermediate4 end Remifentanil intermediate4->end

Caption: A simplified workflow for a common remifentanil synthesis route.

Structure-Activity Relationship (SAR): The Key to Ultra-Short Action

The defining feature of remifentanil's structure is the propanoic acid methyl ester linkage at the piperidine nitrogen. This ester group is the key to its unique pharmacokinetic profile.

  • Ester Linkage: This chemical feature makes remifentanil a substrate for non-specific esterases found ubiquitously in plasma and tissues.[2] The hydrolysis of this ester bond results in the formation of an inactive carboxylic acid metabolite (GI90291), which has a potency of approximately 1/4600th that of the parent compound.[5][6]

  • 4-Anilidopiperidine Core: The core structure is responsible for its high affinity and agonist activity at the µ-opioid receptor, similar to other potent opioids like fentanyl.[7]

  • Substitutions on the Piperidine Ring: The 4-carbomethoxy substitution on the piperidine ring contributes to the high µ-opioid receptor affinity.[8]

Studies on related compounds have shown that the nature of the alkyl ester substitution significantly influences the in vivo duration of action, directly correlating with the rate of ester hydrolysis. This highlights the deliberate design of the ester linkage to achieve the desired ultra-short-acting profile.

Preclinical Development: Establishing Potency and Metabolism

In Vitro Studies

  • Receptor Binding Assays: Remifentanil demonstrates high affinity and selectivity for the µ-opioid receptor. These assays are typically performed using radioligand displacement studies in preparations of brain tissue or cell lines expressing opioid receptors. Remifentanil's affinity for delta and kappa opioid receptors is significantly lower.

  • Isolated Tissue Preparations (Guinea Pig Ileum Assay): This classic pharmacology preparation is used to assess the functional activity of opioids. The assay measures the inhibition of electrically induced contractions of the guinea pig ileum, which is rich in µ-opioid receptors. Remifentanil potently inhibits these contractions, confirming its agonist activity.[9][10][11][12][13]

  • In Vitro Metabolism: The rapid metabolism of remifentanil was confirmed in vitro using human whole blood and plasma. These studies demonstrated that remifentanil is rapidly hydrolyzed, with red blood cells being a significant site of metabolism.[14] The half-life in these in vitro systems is very short, and importantly, the metabolism is not dependent on butyrylcholinesterase.[14]

Experimental Protocol: Guinea Pig Ileum Assay

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and gassed with 95% O2 / 5% CO2.

  • Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.

  • Drug Addition: Increasing concentrations of the opioid agonist (e.g., remifentanil) are added to the bath.

  • Measurement: The inhibitory effect of the agonist on the amplitude of the electrically induced contractions is measured and used to determine its potency (IC50).

  • Antagonist Challenge: The specificity of the opioid effect can be confirmed by demonstrating that it is reversed by a µ-opioid antagonist like naloxone.[13]

G cluster_gpi Guinea Pig Ileum Assay Workflow start Isolate Guinea Pig Ileum Segment setup Suspend in Organ Bath with Physiological Solution start->setup stimulate Induce Contractions with Electrical Stimulation setup->stimulate add_agonist Add Increasing Concentrations of Remifentanil stimulate->add_agonist measure Measure Inhibition of Contractions (IC50) add_agonist->measure antagonist Add Naloxone to Confirm µ-Opioid Specificity measure->antagonist end Determine Agonist Potency and Specificity antagonist->end

Caption: A workflow diagram of the guinea pig ileum assay for opioid activity.

In Vivo Studies (Animal Models)

  • Analgesic Activity (Rat Tail-Withdrawal Assay): This is a common in vivo model to assess the analgesic efficacy of opioids. The assay measures the latency of a rat to withdraw its tail from a source of thermal pain. Remifentanil produces a potent, dose-dependent increase in tail-withdrawal latency, indicative of strong analgesia.[15][16] The rapid onset and short duration of this effect in animal models were key indicators of its unique properties.

  • Pharmacokinetic Studies in Animals: Studies in animals such as rats and rabbits were conducted to characterize the pharmacokinetic profile of remifentanil, confirming its rapid clearance and short half-life in a living system.[17]

Experimental Protocol: Rat Tail-Withdrawal Assay

  • Acclimatization: Rats are habituated to the testing apparatus.

  • Baseline Measurement: A baseline tail-withdrawal latency is determined by applying a heat source (e.g., radiant heat or warm water at 55°C) to the rat's tail and measuring the time to withdrawal. A cut-off time is used to prevent tissue damage.[16][18][19]

  • Drug Administration: Remifentanil is administered, typically intravenously.

  • Post-Drug Measurement: The tail-withdrawal latency is measured at various time points after drug administration.

  • Data Analysis: The increase in latency from baseline is calculated to determine the analgesic effect. The ED50 (the dose required to produce a maximal effect in 50% of subjects) can be determined from dose-response curves.

Quantitative Preclinical Data

ParameterSpecies/SystemValueReference
Receptor Binding Affinity (IC50)
µ-Opioid ReceptorRecombinant Human0.60 nM[8]
In Vitro Metabolism (Half-life)
Human Whole BloodIn Vitro~1.5 - 3 minutes[14]
Human PlasmaIn Vitro~3 - 6 minutes[14]
Analgesic Potency (ED50)
Tail-Withdrawal AssayRat0.0044 mg/kg[20]

Clinical Pharmacology: Performance in Humans

The preclinical findings of a potent, ultra-short-acting opioid were borne out in human clinical trials. Remifentanil's pharmacology in humans is characterized by its predictable and rapid onset and offset of action.

Pharmacodynamics

Remifentanil is a pure µ-opioid receptor agonist, and its effects are consistent with this class of drugs, including analgesia, sedation, and respiratory depression.[9] Its potency is comparable to or slightly greater than fentanyl. The rapid equilibration between blood and the effect site (brain) contributes to its fast onset of action.

G cluster_pathway Opioid Receptor Signaling Pathway remifentanil Remifentanil mu_receptor µ-Opioid Receptor (GPCR) remifentanil->mu_receptor g_protein Gi/Go Protein Activation mu_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase calcium_channels Inhibition of Voltage-gated Ca2+ Channels g_protein->calcium_channels potassium_channels Activation of Inwardly Rectifying K+ Channels g_protein->potassium_channels camp Decreased cAMP adenylyl_cyclase->camp neurotransmitter_release Decreased Neurotransmitter Release calcium_channels->neurotransmitter_release - potassium_channels->neurotransmitter_release - analgesia Analgesia neurotransmitter_release->analgesia

Caption: The intracellular signaling pathway following remifentanil binding to the µ-opioid receptor.

Pharmacokinetics

The pharmacokinetics of remifentanil are unique among opioids and are central to its clinical utility.

  • Metabolism: It is rapidly hydrolyzed by non-specific esterases in the blood and tissues, a process that is independent of hepatic or renal function.[1]

  • Context-Sensitive Half-Time: A key pharmacokinetic parameter for drugs administered by infusion, the context-sensitive half-time is the time taken for the plasma drug concentration to decrease by 50% after stopping the infusion. For remifentanil, this is consistently short, around 3 to 4 minutes, and is independent of the duration of the infusion.[7] This is in stark contrast to other opioids like fentanyl, whose context-sensitive half-time increases significantly with the duration of infusion.

  • Clearance: Remifentanil has a very high clearance rate.

  • Volume of Distribution: It has a relatively small volume of distribution.

These pharmacokinetic properties mean that there is no accumulation of the drug, even after prolonged infusions, and recovery is rapid and predictable.[1]

Quantitative Clinical Pharmacokinetic Data

ParameterValueUnitReference
Clearance~3L/min[7]
Volume of Distribution (steady state)~30L[7]
Elimination Half-Life< 10minutes[21]
Context-Sensitive Half-Time~3-4minutes[7]
Time to 50% decrease in effect-site concentration~3.2minutes[22]
Protein Binding~70%[22]

The discovery and development of remifentanil represent a landmark in rational drug design within anesthesiology. By identifying a key clinical need for precise and predictable opioid effects, and by targeting a specific metabolic pathway, researchers were able to create a molecule with a unique and highly advantageous pharmacokinetic profile. The journey from conceptualization, through chemical synthesis, and rigorous preclinical and clinical evaluation, has provided clinicians with a valuable tool for providing profound analgesia with an unparalleled level of control, ultimately enhancing patient safety and recovery.

References

The Dichotomous Role of Remifentanil Hydrochloride: A Technical Guide to its Impact on Neuronal Activity and Pain Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remifentanil hydrochloride, a potent, ultra-short-acting synthetic opioid, exerts a profound and complex influence on the central nervous system. As a selective µ-opioid receptor agonist, its primary mechanism of action involves the modulation of neuronal activity within critical pain processing and descending modulatory pathways. This technical guide provides an in-depth analysis of remifentanil's effects at the cellular and systemic levels, elucidating its dual role in providing profound analgesia and, paradoxically, contributing to the development of opioid-induced hyperalgesia. We present a comprehensive overview of its interaction with neuronal receptors and signaling cascades, detailed experimental protocols for its study, and quantitative data on its neuronal and behavioral effects. This document serves as a critical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development seeking to understand the intricate neurobiology of remifentanil.

Introduction

This compound is a fentanyl derivative distinguished by its unique pharmacokinetic profile, characterized by a rapid onset and offset of action due to its ester linkage that is rapidly hydrolyzed by non-specific tissue and plasma esterases.[1] This property makes it a valuable tool in clinical settings requiring precise and titratable analgesia. However, its potent effects on neuronal signaling also present significant challenges, most notably the phenomenon of remifentanil-induced hyperalgesia (RIH), an increased sensitivity to pain upon its discontinuation.[2][3] Understanding the fundamental mechanisms underlying these dual effects is paramount for optimizing its clinical use and for the development of novel analgesics with improved safety profiles. This guide will dissect the intricate molecular and cellular actions of remifentanil on neuronal activity and its consequential impact on pain pathways.

Mechanism of Action at the µ-Opioid Receptor

Remifentanil's primary pharmacological action is as a selective agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the brain and spinal cord regions associated with pain transmission and modulation.[4]

Upon binding to the MOR, remifentanil initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gi/o protein alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[5]

This concerted action results in a net reduction of neuronal excitability and synaptic transmission in nociceptive pathways.

Signaling Pathway of Remifentanil at the µ-Opioid Receptor

Remifentanil_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Remifentanil Remifentanil MOR µ-Opioid Receptor (MOR) Remifentanil->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits (βγ subunit) cAMP cAMP AdenylylCyclase->cAMP Reduces production of K_ion K⁺ GIRK->K_ion Efflux of Ca_ion Ca²⁺ VGCC->Ca_ion Influx of Hyperpolarization Hyperpolarization Neurotransmitter_Vesicle Neurotransmitter Vesicle Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Leads to

Remifentanil's primary signaling cascade at the µ-opioid receptor.

Impact on Neuronal Activity and Pain Pathways

Remifentanil's influence on pain perception is mediated through its actions on both ascending and descending pain pathways.

Ascending Nociceptive Pathways

In the spinal cord dorsal horn, a critical relay center for nociceptive information, remifentanil presynaptically inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P from primary afferent nerve terminals.[1] Postsynaptically, it hyperpolarizes dorsal horn neurons, reducing their likelihood of firing and propagating pain signals to higher brain centers.

However, the interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain chronification, is complex. While remifentanil does not directly activate NMDA receptors, it can potentiate NMDA-induced currents through a µ-opioid receptor-dependent mechanism.[6] This potentiation is thought to contribute to the development of RIH. Studies have shown that remifentanil exposure leads to an increased phosphorylation of NMDA receptor subunits (NR1 and NR2B) in dorsal horn neurons, enhancing receptor function.[7]

Descending Pain Modulatory Pathways

Remifentanil also exerts a powerful influence on the descending pain modulatory system, which originates in brainstem regions such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[8][9] By acting on µ-opioid receptors in the PAG, remifentanil can disinhibit descending inhibitory pathways. It achieves this by inhibiting GABAergic interneurons that tonically suppress the activity of output neurons projecting to the RVM.[10] This leads to an increased release of inhibitory neurotransmitters (e.g., serotonin (B10506) and norepinephrine) in the spinal cord, further dampening nociceptive transmission.

Paradoxically, prolonged remifentanil exposure can lead to a dysfunction of this descending inhibitory system, contributing to hyperalgesia upon its withdrawal.[8]

Logical Relationship of Remifentanil's Dual Effects

Remifentanil_Dual_Effect cluster_analgesia Analgesic Effects cluster_hyperalgesia Hyperalgesic Mechanisms Remifentanil Remifentanil Administration MOR_Activation_Analgesia µ-Opioid Receptor Activation (Ascending & Descending Pathways) Remifentanil->MOR_Activation_Analgesia NMDA_Sensitization NMDA Receptor Sensitization (e.g., Phosphorylation) Remifentanil->NMDA_Sensitization Prolonged Exposure Descending_Dysfunction Descending Pathway Dysfunction Remifentanil->Descending_Dysfunction Prolonged Exposure Glial_Activation Glial Cell Activation (Neuroinflammation) Remifentanil->Glial_Activation Prolonged Exposure Reduced_Neurotransmission Reduced Nociceptive Transmission MOR_Activation_Analgesia->Reduced_Neurotransmission Analgesia Analgesia Reduced_Neurotransmission->Analgesia Hyperalgesia Opioid-Induced Hyperalgesia (OIH) NMDA_Sensitization->Hyperalgesia Descending_Dysfunction->Hyperalgesia Glial_Activation->Hyperalgesia

The dual analgesic and hyperalgesic effects of remifentanil.

Quantitative Data on Neuronal and Behavioral Effects

The following tables summarize key quantitative data from preclinical and clinical studies on remifentanil.

Table 1: Receptor Binding and Cellular Function

ParameterValueSpecies/SystemReference
IC₅₀ (µ-Opioid Receptor) 0.60 nMRadioligand competitive binding assay[11]
IC₅₀ (Neurotoxicity) 11.37 µg/mLNeuron cells (CRL-10742)[12]
Effect on NMDA Current Significant increase in peak current amplitudeRat spinal dorsal horn neurons[7]

Table 2: Effects on Neuronal Firing

Brain RegionEffect on Firing RateSpeciesNotesReference
Epileptic Focus Increased spike activity (from 16 to 36 spikes/min)HumanPotentiation of interictal spike activity[13]
Periaqueductal Gray (PAG) Inhibition of GABAergic interneuronsRatLeads to disinhibition of output neurons[10]
Rostral Ventromedial Medulla (RVM) Modulation of ON and OFF cell activityRatComplex effects on descending control[8]

Table 3: Behavioral Effects in Animal Models

Behavioral TestAnimal ModelEffect of RemifentanilQuantitative ChangeReference
Von Frey Test RatDecreased paw withdrawal threshold (hyperalgesia)Threshold decreased post-infusion[14]
Hot Plate Test MouseIncreased paw withdrawal latency (analgesia)Latency increased during infusion[15]
Formalin Test RatInhibition of nociceptive behaviors (both phases)ED₅₀ of 0.2 µg/µL/min (intrathecal)[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of remifentanil's effects. Below are outlines of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology in Spinal Cord Slices

This technique allows for the direct measurement of ion channel currents and membrane potentials in individual neurons.

Experimental Workflow

Patch_Clamp_Workflow Animal_Prep 1. Animal Anesthesia & Spinal Cord Extraction Slicing 2. Spinal Cord Slicing (Vibratome) Animal_Prep->Slicing Incubation 3. Slice Incubation (Artificial Cerebrospinal Fluid) Slicing->Incubation Recording_Chamber 4. Transfer Slice to Recording Chamber Incubation->Recording_Chamber Neuron_ID 5. Identify Dorsal Horn Neuron (Microscope with DIC) Recording_Chamber->Neuron_ID Seal_Formation 7. Approach Neuron & Form Gigaohm Seal Neuron_ID->Seal_Formation Pipette_Prep 6. Prepare Recording Pipette (Fill with Internal Solution) Pipette_Prep->Seal_Formation Whole_Cell_Config 8. Rupture Membrane for Whole-Cell Configuration Seal_Formation->Whole_Cell_Config Data_Acquisition 9. Record Baseline Activity (Voltage or Current Clamp) Whole_Cell_Config->Data_Acquisition Remifentanil_App 10. Bath Apply Remifentanil Data_Acquisition->Remifentanil_App Data_Analysis 11. Record & Analyze Changes in Currents/Potentials Remifentanil_App->Data_Analysis

A typical workflow for patch-clamp electrophysiology experiments.

Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform a laminectomy to expose the spinal cord.[7]

  • Spinal Cord Extraction and Slicing: Rapidly dissect the lumbar spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse slices (300-400 µm) are prepared using a vibratome.[7]

  • Slice Incubation: Slices are incubated in oxygenated aCSF at room temperature for at least one hour to recover.

  • Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Dorsal horn neurons are visualized using a microscope with differential interference contrast (DIC) optics. A glass micropipette filled with an internal solution is used to form a high-resistance (gigaohm) seal with the neuronal membrane. The membrane is then ruptured to achieve the whole-cell configuration.[12]

  • Data Acquisition: Neuronal activity is recorded in either voltage-clamp (to measure synaptic currents) or current-clamp (to measure membrane potential and action potentials) mode. After establishing a stable baseline, remifentanil is bath-applied at known concentrations, and the resulting changes in neuronal activity are recorded and analyzed.[6]

In Vivo Microdialysis in the Periaqueductal Gray (PAG)

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

Methodology:

  • Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. A guide cannula is surgically implanted with its tip positioned just above the PAG, using stereotaxic coordinates. The cannula is secured to the skull with dental cement.[4]

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the PAG. The probe is connected to a syringe pump and a fraction collector.

  • Perfusion and Baseline Collection: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After an equilibration period, baseline dialysate samples are collected at regular intervals.[4]

  • Remifentanil Administration and Sample Collection: Remifentanil is administered systemically (e.g., intravenously) or locally via reverse dialysis. Dialysate samples continue to be collected to measure changes in the extracellular concentrations of neurotransmitters like GABA and glutamate.[16]

  • Analysis: The collected dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.

Behavioral Pain Assays

Von Frey Test (Mechanical Allodynia):

  • Habituation: Place the animal in a testing apparatus with a mesh floor and allow it to acclimate.[17]

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • Threshold Determination: The paw withdrawal threshold is defined as the filament of the lowest force that elicits a withdrawal response. The "up-down" method is often used for precise threshold determination.[18]

Hot Plate Test (Thermal Nociception):

  • Apparatus: A hot plate apparatus is maintained at a constant, noxious temperature (e.g., 52-55°C).[10]

  • Testing: The animal is placed on the hot plate, and the latency to exhibit a nocifensive response (e.g., paw licking, jumping) is recorded.

  • Cut-off Time: A cut-off time is employed to prevent tissue damage.

Conclusion and Future Directions

This compound's impact on neuronal activity and pain pathways is a double-edged sword. Its potent agonism at µ-opioid receptors provides profound and controllable analgesia, yet this same mechanism, particularly with prolonged exposure, can trigger a cascade of neuroplastic changes leading to opioid-induced hyperalgesia. The sensitization of NMDA receptors, dysfunction of descending pain modulatory pathways, and activation of glial cells are key contributors to this paradoxical effect.

Future research should focus on elucidating the precise molecular switches that govern the transition from analgesia to hyperalgesia. A deeper understanding of the temporal dynamics of receptor phosphorylation, downstream signaling pathway activation, and the role of specific neuronal populations will be critical. Furthermore, the development of co-therapies that can mitigate the hyperalgesic effects of remifentanil while preserving its analgesic efficacy is a key translational goal. The experimental protocols and quantitative data presented in this guide provide a foundational framework for these future investigations, which will ultimately lead to safer and more effective pain management strategies.

References

basic science of remifentanil-induced analgesia and sedation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Science of Remifentanil-Induced Analgesia and Sedation

Introduction

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic, distinguished by its unique molecular structure and metabolic profile.[1][2] A member of the 4-anilidopiperidine class, it is structurally related to fentanyl but possesses an ester linkage that renders it susceptible to rapid hydrolysis by non-specific plasma and tissue esterases.[2][3] This characteristic confers a remarkably short half-life of approximately 3-10 minutes and a predictable, rapid offset of action, independent of the duration of infusion or the status of hepatic or renal function.[2][4][5] These pharmacokinetic properties make remifentanil a highly titratable agent for providing analgesia and sedation in various clinical settings, including the induction and maintenance of general anesthesia and conscious sedation for medical procedures.[1][6] This guide delineates the core scientific principles underlying remifentanil's analgesic and sedative effects, focusing on its mechanism of action, signaling pathways, pharmacokinetics, and pharmacodynamics, supported by relevant experimental methodologies.

Mechanism of Action and Signaling Pathways

Remifentanil exerts its primary pharmacological effects by acting as a selective and potent agonist at the µ-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR).[6][7][8] These receptors are densely located in regions of the central nervous system (CNS) integral to pain modulation and consciousness, including the brainstem, spinal cord, and thalamus.[7]

Receptor Binding and G-Protein Activation

Upon binding to the µ-opioid receptor, remifentanil stabilizes the receptor in an active conformation. This facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gαi/o).[9] The activated Gαi/o protein then dissociates into its Gαi-GTP and Gβγ subunits, which subsequently modulate downstream effector systems.[9][10] Computational studies suggest that remifentanil, like other fentanyl analogs, may utilize a deep binding pocket within the receptor, contributing to its high binding affinity.[11]

Downstream Signaling Cascades

The dissociated G-protein subunits initiate several intracellular signaling events that collectively result in neuronal inhibition and reduced nociceptive transmission:

  • Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][10] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins, including transcription factors like CREB.[10]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates voltage-gated ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.[9] Concurrently, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium concentration inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and Substance P, which are critical for the transmission of pain signals.[7]

Sustained exposure to remifentanil can lead to receptor desensitization and internalization, processes that are implicated in the development of acute tolerance and opioid-induced hyperalgesia (OIH).[12]

G_Protein_Signaling_Pathway cluster_intracellular Intracellular Space Remifentanil Remifentanil MOR µ-Opioid Receptor (MOR) Remifentanil->MOR Binds G_Protein Gi/o Protein (GDP-bound) MOR->G_Protein Activates G_Protein_Active Gi/o Protein (GTP-bound) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibits K_Channel GIRK K+ Channel G_Protein_Active->K_Channel Activates (via Gβγ) Ca_Channel N-type Ca2+ Channel G_Protein_Active->Ca_Channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP produces K_Efflux K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition (Analgesia & Sedation) K_Efflux->Neuronal_Inhibition Neurotransmitter Reduced Neurotransmitter Release Ca_Influx->Neurotransmitter Neurotransmitter->Neuronal_Inhibition Radioligand_Binding_Workflow start Start prep 1. Receptor Membrane Preparation start->prep setup 2. Assay Plate Setup (Total, Non-Specific, Competitive) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filter 4. Rapid Filtration & Washing incubate->filter count 5. Scintillation Counting (Measure CPM) filter->count analyze 6. Data Analysis (Calculate IC50) count->analyze calculate_ki 7. Cheng-Prusoff Equation (Calculate Ki) analyze->calculate_ki end End (Ki Value) calculate_ki->end Sedation_Assessment_Workflow start Start baseline 1. Baseline Assessment (e.g., RASS Score) start->baseline infusion 2. Start Remifentanil Infusion baseline->infusion loop_start Assess Sedation Level infusion->loop_start record Record Score loop_start->record Periodic Assessment stop_infusion 3. Stop Infusion loop_start->stop_infusion End of Infusion Period wait Wait for Next Time Point record->wait wait->loop_start recovery_assess 4. Assess Recovery (Return to Baseline) stop_infusion->recovery_assess end End recovery_assess->end Logical_Relationship Remi Remifentanil MOR µ-Opioid Receptor Agonism in CNS Remi->MOR Analgesia Analgesia MOR->Analgesia Sedation Sedation MOR->Sedation Inhibition Neuronal Inhibition in Nociceptive Pathways Analgesia->Inhibition Depression Generalized CNS Depression Sedation->Depression

References

Methodological & Application

Application Notes and Protocols: Remifentanil Hydrochloride in Rodent Surgical Models for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of remifentanil hydrochloride in rodent surgical models aimed at pain research. Remifentanil, an ultra-short-acting synthetic opioid agonist, offers precise and titratable analgesia, making it a valuable tool for intraoperative pain management in experimental settings. However, its use is also associated with the development of postoperative hyperalgesia, a critical consideration for study design and interpretation.

Mechanism of Action

Remifentanil primarily exerts its analgesic effects by acting as a selective agonist at the µ-opioid receptors in the central nervous system.[1][2] This binding mimics the action of endogenous opioids, leading to an inhibition of the release of pain-transmitting neurotransmitters such as substance P and glutamate.[1] Its unique chemical structure, featuring an ester linkage, allows for rapid hydrolysis by non-specific tissue and plasma esterases, resulting in an ultra-short half-life of approximately 3-10 minutes.[1][2] This rapid metabolism and clearance are independent of liver function, allowing for precise control over the depth of analgesia and rapid recovery upon discontinuation of administration.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in rodent surgical models, compiled from various studies.

Table 1: Recommended Intravenous Infusion Dosages of Remifentanil in Rodents

Rodent SpeciesSurgical Model/IndicationInfusion Rate (µg/kg/min)Key Findings & Considerations
Rat (Sprague-Dawley)Mechanical Ventilation (analgosedation)0.4Provided sufficient analgosedation without compromising hemodynamics or respiratory function.[3][4]
RatSurgical Stress ModelNot specified, used with sevofluraneAttenuated the inflammatory response (reduced TNF-α and IL-6).[5]
MousePlantar Incision (postsurgical pain)0.66 - 2.66Dose-dependently increased the extent and duration of thermal and mechanical hyperalgesia.[6]
MouseGeneral Anesthesia (in combination with propofol (B549288), intraperitoneal)0.2 - 1.0 (mg/kg total dose)Intraperitoneal route led to unpredictable results and is not recommended for surgical anesthesia.[7][8]

Table 2: Pharmacological Effects and Side Effects of Remifentanil in Rodents

EffectDescriptionOnset of ActionDuration of ActionCommon Side Effects
Analgesia Reduction in pain perception.1-2 minutes (IV)[1]5-10 minutes after discontinuation[9]Opioid-Induced Hyperalgesia (OIH)[6][10][11][12][13][14]
Sedation Induction of a calm state.RapidShortRespiratory Depression[1][2]
Respiratory Depression Decreased responsiveness of the brainstem to carbon dioxide.[1]Dose-dependentReverses quickly upon discontinuationRequires careful monitoring and potentially respiratory support.[3]
Muscle Rigidity Increased muscle tone.Can occur, especially at higher doses.TransientCan interfere with surgical procedures.[2]
Hemodynamic Effects Can cause decreased blood pressure and heart rate.[2]Dose-dependentGenerally stable at therapeutic infusion rates.[3][4]Hypotension, Bradycardia

Experimental Protocols

Protocol for Continuous Intravenous Infusion of Remifentanil in a Rat Surgical Model

This protocol is adapted from studies involving mechanically ventilated rats and can be modified for various surgical procedures.[3][4]

Materials:

  • This compound for injection

  • Sterile 0.9% saline for dilution

  • Syringe pump

  • Intravenous catheter (e.g., for jugular or tail vein)

  • Anesthetic for induction (e.g., isoflurane (B1672236), pentobarbital)

  • Surgical instruments

  • Physiological monitoring equipment (ECG, blood pressure, pulse oximetry)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (400-450 g) to the laboratory environment.

  • Anesthetic Induction: Induce anesthesia using a suitable agent (e.g., isoflurane in an induction chamber or an intraperitoneal injection of pentobarbital).

  • Catheterization: Once the animal is anesthetized, place an intravenous catheter in the jugular or tail vein for drug administration.

  • Remifentanil Preparation: Reconstitute this compound according to the manufacturer's instructions and dilute with sterile saline to the desired concentration for infusion.

  • Initiation of Infusion: Start a continuous intravenous infusion of remifentanil using a syringe pump at a rate of 0.4 µg/kg/min.[3][4] The infusion rate can be titrated based on the animal's response and the surgical stimulus.

  • Surgical Procedure: Perform the desired surgical procedure (e.g., plantar incision, laparotomy).

  • Physiological Monitoring: Throughout the procedure, continuously monitor heart rate, blood pressure, respiratory rate, and body temperature. Maintain body temperature using a heating pad.

  • Assessment of Analgesia: The absence of a pedal withdrawal reflex to a toe pinch can be used to assess the adequacy of analgosedation.[3][4]

  • Discontinuation of Infusion: Upon completion of the surgical procedure, discontinue the remifentanil infusion. Due to its rapid metabolism, the analgesic effects will dissipate within 5-10 minutes.

  • Postoperative Care: Provide appropriate postoperative analgesia with a longer-acting analgesic to manage pain, as remifentanil does not provide residual analgesia. Monitor the animal closely during recovery.

Protocol for Induction and Assessment of Postoperative Hyperalgesia in a Mouse Model

This protocol is based on studies investigating remifentanil-induced hyperalgesia following plantar incision.[6]

Materials:

  • This compound

  • Anesthetic (e.g., sevoflurane)

  • Syringe pump for subcutaneous or intravenous infusion

  • Plantar incision surgical instruments

  • Von Frey filaments for assessing mechanical allodynia

  • Hargreaves apparatus for assessing thermal hyperalgesia

Procedure:

  • Animal Preparation: Acclimatize male mice to the testing environment and handling.

  • Baseline Nociceptive Testing: Before any drug administration or surgery, establish baseline mechanical and thermal withdrawal thresholds using von Frey filaments and the Hargreaves test, respectively.

  • Anesthesia and Remifentanil Administration: Anesthetize the mice with sevoflurane. During the anesthetic period, administer remifentanil via continuous infusion (e.g., 0.66 µg/kg/min or 2.66 µg/kg/min) for a set duration (e.g., 30 or 60 minutes).[6]

  • Surgical Incision: While the animal is under anesthesia and receiving the remifentanil infusion, perform a plantar incision on one hind paw.

  • Recovery: After the infusion and surgery, allow the animal to recover from anesthesia.

  • Postoperative Nociceptive Testing: At various time points post-procedure (e.g., 2, 4, 7, and 10 days), re-assess mechanical and thermal withdrawal thresholds in the incised paw.[6] A significant decrease in the withdrawal threshold compared to baseline indicates hyperalgesia.

  • Data Analysis: Compare the postoperative nociceptive thresholds between the remifentanil-treated group and a control group (receiving saline or anesthesia alone) to determine the extent and duration of remifentanil-induced hyperalgesia.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Remifentanil-Induced Analgesia

Remifentanil_Analgesia_Pathway Remifentanil Remifentanil Hydrochloride MOR µ-Opioid Receptor (MOR) Remifentanil->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Inhibition of Voltage-gated Ca2+ Channels G_protein->Ca_channel K_channel Activation of Inwardly Rectifying K+ Channels G_protein->K_channel cAMP Decreased cAMP AC->cAMP Neurotransmitter_release Decreased Neurotransmitter Release (e.g., Substance P) Ca_channel->Neurotransmitter_release Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: Remifentanil's analgesic signaling pathway.

Key Signaling Pathways in Remifentanil-Induced Hyperalgesia (RIH)

Remifentanil_Hyperalgesia_Pathway cluster_central Central Nervous System Remifentanil Remifentanil (Withdrawal/High Dose) NMDA_Receptor NMDA Receptor Activation Remifentanil->NMDA_Receptor Glial_Activation Glial Cell Activation (Microglia, Astrocytes) Remifentanil->Glial_Activation Descending_Inhibition Dysfunction of Descending Pain Modulation Remifentanil->Descending_Inhibition Central_Sensitization Central Sensitization NMDA_Receptor->Central_Sensitization Pro_inflammatory_Cytokines Release of Pro-inflammatory Cytokines (IL-1β, TNF-α) Glial_Activation->Pro_inflammatory_Cytokines Hyperalgesia Opioid-Induced Hyperalgesia (OIH) Central_Sensitization->Hyperalgesia Descending_Inhibition->Hyperalgesia Pro_inflammatory_Cytokines->Central_Sensitization

Caption: Central mechanisms of remifentanil-induced hyperalgesia.

Experimental Workflow for Studying Remifentanil's Effects in a Rodent Surgical Pain Model

Experimental_Workflow Start Start Acclimatization Animal Acclimatization & Baseline Testing Start->Acclimatization Grouping Randomization into Treatment Groups (Remifentanil vs. Control) Acclimatization->Grouping Anesthesia_Surgery Anesthesia Induction & Surgical Procedure (e.g., Plantar Incision) Grouping->Anesthesia_Surgery Drug_Admin Intraoperative Infusion: Remifentanil or Saline Anesthesia_Surgery->Drug_Admin Recovery Recovery from Anesthesia & Postoperative Care Drug_Admin->Recovery Postop_Testing Postoperative Pain Assessment (e.g., Von Frey, Hargreaves) at Multiple Time Points Recovery->Postop_Testing Data_Analysis Data Collection & Statistical Analysis Postop_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a rodent surgical pain study.

References

Application Notes and Protocols for Continuous Intravenous Infusion of Remifentanil in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic. Its rapid onset and offset of action, due to its unique metabolism by non-specific plasma and tissue esterases, make it a valuable tool for providing profound analgesia and sedation in a controlled and titratable manner in preclinical research.[1][2][3] These characteristics are particularly advantageous for surgical procedures and experimental models in rats where precise control over the depth of anesthesia and rapid recovery are critical. This document provides detailed protocols for the continuous intravenous (IV) infusion of remifentanil in rats, including surgical procedures for catheter implantation, drug preparation, infusion rates for various applications, and physiological monitoring.

Pharmacological Profile of Remifentanil in Rats

Remifentanil is a selective mu-opioid receptor agonist.[4][5] Its primary pharmacological effects include analgesia and sedation.[1][2][6][7] A key feature of remifentanil is its rapid metabolism by esterases throughout the body, resulting in a short context-sensitive half-life that is independent of the duration of infusion.[3] This allows for precise control of its effects and a swift recovery upon discontinuation of the infusion.[3]

Data Presentation: Infusion Parameters and Physiological Monitoring

The following tables summarize quantitative data from published studies on the continuous intravenous infusion of remifentanil in rats.

Table 1: Recommended Continuous Intravenous Infusion Rates of Remifentanil in Rats

ApplicationInfusion Rate (µg/kg/min)Bolus Dose (µg/kg)NotesReference
Analgosedation for Mechanical Ventilation0.40.2 - 0.4 (rescue)Maintained stable hemodynamics and respiratory function over 5 hours.[6][7][8]
Surgical Anesthesia (in combination with inhalants)Up to 2-Higher doses may be required for more invasive procedures.[6]
Postoperative Analgesia0.05 - 0.26Not recommendedTitrated to effect for satisfactory analgesia.[9][10]
Induction of Hyperalgesia (experimental)0.1, 1, 3, 10-Infusion for 120 minutes induced transient withdrawal hyperalgesia.[11]

Table 2: Physiological Parameters Monitored During Remifentanil Infusion in Rats

ParameterNormal Range (Anesthetized Rat)Monitoring Frequency
Heart Rate250 - 450 beats/minContinuous or every 15-30 minutes
Respiratory Rate50 - 100 breaths/minContinuous or every 15-30 minutes
Mean Arterial Pressure80 - 120 mmHgContinuous or every 15-30 minutes
Body Temperature36.5 - 37.5 °CContinuous
Oxygen Saturation (SpO2)>95%Continuous
Depth of AnesthesiaLoss of pedal withdrawal reflexEvery 30 minutes or as needed

Experimental Protocols

Materials and Equipment
  • Remifentanil hydrochloride (e.g., Ultiva®)

  • Sterile 0.9% saline for dilution

  • Syringe pump

  • Micro-renathane or polyethylene (B3416737) tubing

  • Vascular access catheters (e.g., jugular vein, femoral vein, or tail vein catheters)[12][13][14]

  • Surgical instruments for catheter implantation (forceps, scissors, sutures, etc.)

  • Anesthesia machine with isoflurane (B1672236) or other suitable anesthetic for induction

  • Heating pad to maintain body temperature

  • Physiological monitoring equipment (ECG, pulse oximeter, blood pressure monitor)

  • Restrainers for non-surgical tail vein catheterization[15]

Preparation of Remifentanil Infusion Solution
  • Reconstitute this compound powder with sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution to the final desired concentration for infusion (e.g., 4 µg/mL).[6] The final concentration should be calculated based on the desired infusion rate and the weight of the rat to ensure an appropriate infusion volume.

  • Draw the final solution into a sterile syringe for use in the syringe pump.

Surgical Protocol: Jugular Vein Catheterization

This protocol describes a common method for establishing long-term intravenous access.

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane or another approved anesthetic agent. Shave the ventral neck area and a small area on the back between the scapulae. Aseptically prepare the surgical sites. Administer a pre-operative analgesic as per institutional guidelines.

  • Incision: Make a small midline incision on the ventral neck to expose the right jugular vein. Make a second small incision on the back.

  • Catheter Tunneling: Using a trocar or a long blunt needle, create a subcutaneous tunnel from the neck incision to the dorsal incision.

  • Catheter Placement: Carefully isolate the jugular vein. Place two loose silk sutures around the vein. Ligate the cranial portion of the vein. Make a small incision in the vein between the two sutures.

  • Catheter Insertion: Insert the catheter into the vein and advance it towards the heart. Secure the catheter in place with the second suture.

  • Patency Check: Aspirate to confirm blood return and then flush the catheter with heparinized saline to ensure patency.

  • Exteriorization: Pass the free end of the catheter through the subcutaneous tunnel and exteriorize it at the dorsal incision.

  • Closure: Close the neck incision with sutures or surgical clips. Secure the exteriorized portion of the catheter to the skin on the back.

  • Recovery: Allow the animal to recover from anesthesia on a heating pad. Monitor for any signs of distress.

Continuous Infusion Procedure
  • Acclimatization: Allow the rat to acclimate to the experimental setup to minimize stress.

  • Connection: Connect the exteriorized catheter to the syringe pump tubing. Ensure the connection is secure and free of air bubbles.

  • Initiation of Infusion: Program the syringe pump to deliver the desired infusion rate based on the rat's body weight.

  • Monitoring: Continuously monitor the rat's physiological parameters as outlined in Table 2. The depth of anesthesia should be assessed regularly using methods such as the pedal withdrawal reflex (toe pinch).[6][7]

  • Titration: Adjust the infusion rate as necessary to maintain the desired level of anesthesia or analgesia. Rescue boluses may be administered for transient painful stimuli.[6]

  • Termination of Infusion: At the end of the procedure, stop the infusion. Due to the rapid metabolism of remifentanil, the rat will recover quickly.

  • Post-procedural Care: Provide post-operative analgesia as required, as remifentanil's effects will dissipate rapidly. Monitor the animal until it is fully recovered.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infusion Infusion Procedure cluster_post Post-Procedure prep_remifentanil Prepare Remifentanil Solution connect Connect Catheter to Syringe Pump prep_remifentanil->connect prep_animal Animal Preparation (Anesthesia, Catheterization) prep_animal->connect start_infusion Start Continuous Infusion connect->start_infusion monitor Physiological Monitoring start_infusion->monitor titrate Titrate Infusion Rate monitor->titrate Adjust as needed titrate->monitor stop_infusion Stop Infusion titrate->stop_infusion recovery Animal Recovery and Post-procedural Care stop_infusion->recovery

Caption: Experimental workflow for continuous intravenous infusion of remifentanil in rats.

Remifentanil Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular remifentanil Remifentanil mor Mu-Opioid Receptor (MOR) remifentanil->mor Binds to g_protein Gi/o Protein mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp Decreases Conversion hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ Efflux neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release Decreased Ca2+ Influx atp ATP atp->ac camp->neurotransmitter_release Reduced PKA activity hyperpolarization->neurotransmitter_release

Caption: Simplified signaling pathway of remifentanil via the mu-opioid receptor.

References

Application Notes and Protocols: Remifentanil in Optogenetics and Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of remifentanil, a potent, ultra-short-acting µ-opioid receptor agonist, in the fields of optogenetics and neuroscience research. Its rapid onset and offset of action make it a valuable tool for precise temporal control in experimental settings.[1]

Mechanism of Action

Remifentanil primarily acts as an agonist at µ-opioid receptors, which are G-protein coupled receptors.[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent modulation of ion channel activity. This results in neuronal hyperpolarization and a reduction in neurotransmitter release, producing analgesic and sedative effects.[2] At doses exceeding the clinical range, remifentanil can also interact with κ- and δ-opioid receptors.[3] The metabolism of remifentanil is unique as it is rapidly hydrolyzed by non-specific esterases in the blood and tissues, independent of liver function, contributing to its short half-life.[1][3]

However, prolonged or high-dose administration of remifentanil can lead to remifentanil-induced hyperalgesia (RIH), a paradoxical increase in pain sensitivity.[4] The mechanisms underlying RIH are complex and involve central sensitization through the activation of N-methyl-D-aspartate (NMDA) receptors and the release of pro-inflammatory cytokines from activated glial cells.[4][5]

Signaling Pathways

Primary Analgesic Signaling Pathway of Remifentanil

Remifentanil_Signaling Remifentanil Remifentanil MOR µ-Opioid Receptor (MOR) Remifentanil->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & ↓ Neurotransmitter Release Ion_Channels->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Primary signaling cascade of remifentanil via µ-opioid receptor activation.

Signaling Pathway in Remifentanil-Induced Hyperalgesia (RIH)

RIH_Signaling cluster_central Central Nervous System Remifentanil High-Dose/Prolonged Remifentanil NMDA_R NMDA Receptor Remifentanil->NMDA_R Activates Glial_Activation Glial Cell (Microglia, Astrocyte) Activation Remifentanil->Glial_Activation CaMKII ↑ CaMKII NMDA_R->CaMKII Pro_inflammatory ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Glial_Activation->Pro_inflammatory Central_Sensitization Central Sensitization CaMKII->Central_Sensitization Pro_inflammatory->Central_Sensitization Hyperalgesia Hyperalgesia Central_Sensitization->Hyperalgesia

Caption: Key signaling events in remifentanil-induced hyperalgesia.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving remifentanil.

Table 1: Remifentanil Dosage and Effects in Rodent Models

SpeciesRoute of AdministrationDose/ConcentrationObserved EffectReference
RatIntravenous (infusion)0.4 μg/kg/minMaintained sedation during mechanical ventilation[6]
RatIntravenous (bolus)0.2 to 0.4 μg/kgRescue medication for sedation[6]
MouseIntravenous (self-administration)5 µg/kg/infusionIncreased rheobase in prefrontal cortex pyramidal neurons[7]
RatIntravenous0.001-0.01 mg/kg/infusionIncreased choice in a choice procedure study[8]
MouseIntraperitoneal0.2-1.0 mg/kgUnpredictable anesthetic effects, high mortality at higher doses[9]

Table 2: Effects of Remifentanil on Neuronal Activity

PreparationRemifentanil ConcentrationMeasured ParameterResultReference
Mouse prefrontal cortex slicesSelf-administration (5 µg/kg/infusion)RheobaseIncreased in both male and female mice[7]
Mouse prefrontal cortex slicesSelf-administration (5 µg/kg/infusion) for 25-30 daysmEPSC AmplitudeElevated compared to shorter administration and saline groups[7]
Human brain (fMRI)Target plasma concentration: 0.5 ng/mlBOLD signal to noxious stimuliPartial activation in pain-processing areas[10][11][12]
Human brain (fMRI)Target plasma concentration: 1.5 ng/mlBOLD signal to noxious stimuliNo significant activation observed[10][11][12]

Experimental Protocols

Protocol 1: Optogenetic Manipulation of a Specific Neuronal Circuit During Remifentanil-Induced Analgesia in Mice

This protocol describes a general workflow for investigating the role of a specific neuronal population (e.g., in the anterior cingulate cortex) in mediating the analgesic effects of remifentanil.[13]

Materials:

  • Adult mice with virally expressed opsins (e.g., Channelrhodopsin-2 (ChR2) or Archaerhodopsin (ArchT)) in the target brain region

  • Stereotaxic surgery setup

  • Implantable optic fiber cannula

  • Laser or LED light source

  • Remifentanil solution (e.g., 5 µg/mL in sterile saline)

  • Intravenous catheter setup

  • Behavioral testing apparatus (e.g., hot plate, von Frey filaments)

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse and place it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Inject the viral vector containing the opsin gene.

    • Implant an optic fiber cannula above the injection site and secure it with dental cement.

    • Allow for a recovery period of at least 2-3 weeks for viral expression.

    • Implant an intravenous catheter (e.g., in the jugular vein) and allow for recovery.[7]

  • Behavioral Testing:

    • Habituate the mouse to the behavioral testing apparatus and the tethered optic fiber.

    • Establish a baseline pain response (e.g., thermal latency on a hot plate).

    • Administer remifentanil via the intravenous catheter at a dose known to produce analgesia (e.g., a bolus followed by a constant infusion).

    • Simultaneously, deliver light through the optic fiber to either activate (with ChR2) or inhibit (with ArchT) the targeted neurons.

    • Re-assess the pain response during light delivery and remifentanil administration.

    • Include control groups: remifentanil alone, light stimulation alone, and saline with light stimulation.

  • Data Analysis:

    • Compare the pain thresholds between the different experimental conditions to determine if the optogenetic manipulation altered the analgesic effect of remifentanil.

Experimental Workflow for Optogenetic Investigation of Remifentanil's Effects

Opto_Remi_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Viral Vector Injection (e.g., AAV-ChR2) B Optic Fiber & IV Catheter Implantation A->B C Recovery & Viral Expression (2-3 weeks) B->C D Baseline Behavioral Testing (e.g., Pain Threshold) C->D E Remifentanil Administration (IV) D->E G Concurrent Behavioral Testing E->G F Optogenetic Stimulation (Light Delivery) F->G H Data Analysis: Compare Behavioral Responses Across Control Groups G->H

Caption: A generalized workflow for an optogenetics experiment with remifentanil.

Protocol 2: In Vivo Two-Photon Calcium Imaging of Neuronal Activity During Remifentanil Administration

This protocol allows for the real-time visualization of neuronal population activity in response to remifentanil.

Materials:

  • Head-fixed mouse preparation with a cranial window over the region of interest

  • Two-photon microscope

  • Genetically encoded calcium indicator (e.g., GCaMP) expressed in the neurons of interest, or a bolus-loaded calcium dye.[14][15]

  • Intravenous catheter setup

  • Remifentanil solution

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and perform a craniotomy to create a cranial window over the brain region of interest.

    • Secure a head-plate for stable head fixation under the microscope.

    • Ensure the expression of a calcium indicator in the target neuronal population (either through transgenesis or viral injection).

    • Implant an intravenous catheter.

  • Imaging:

    • Position the head-fixed, awake mouse under the two-photon microscope.

    • Identify the region of interest and begin baseline calcium imaging to record spontaneous neuronal activity.

    • Administer a bolus or start an infusion of remifentanil through the intravenous catheter.

    • Continuously record calcium signals from the same neuronal population before, during, and after remifentanil administration.

  • Data Analysis:

    • Use image processing software (e.g., ImageJ) to correct for motion artifacts and extract fluorescence traces from individual neurons.[16]

    • Calculate the change in fluorescence over baseline (ΔF/F) to quantify calcium transients, which correlate with neuronal firing.

    • Analyze changes in the frequency, amplitude, and synchrony of calcium events following remifentanil administration to determine its effect on neuronal circuit dynamics.

Applications in Neuroscience and Drug Development

  • Dissecting Pain and Analgesia Circuits: By combining optogenetics with remifentanil administration, researchers can selectively activate or inhibit specific neuronal populations to understand their role in opioid-induced analgesia and hyperalgesia.[13][17] This can help identify novel targets for non-addictive pain therapies.

  • Investigating Anesthesia Mechanisms: The rapid and titratable nature of remifentanil makes it an excellent tool for studying the neural circuits underlying sedation and loss of consciousness.[18] Optogenetics can be used to probe the contribution of specific brain regions to these states.

  • Modeling Opioid Reward and Addiction: Remifentanil self-administration models in rodents can be combined with in vivo imaging and optogenetics to study the neuroadaptations in reward circuits that drive addictive behaviors.[7]

  • Screening Novel Analgesics: The protocols described can be adapted to screen for novel compounds that modulate opioid signaling or mitigate the side effects of existing opioids, such as remifentanil-induced hyperalgesia.

These notes provide a framework for incorporating remifentanil into advanced neuroscience research. The precise experimental parameters will need to be optimized for the specific research question and animal model.

References

Application Notes and Protocols: Remifentanil Hydrochloride for Analgesia in Mechanically Ventilated Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of remifentanil hydrochloride for providing analgesia and sedation in mechanically ventilated laboratory animals. The protocols and data presented are intended to assist in the design and execution of ethically sound and scientifically robust experimental procedures.

Introduction

This compound is a potent, ultra-short-acting synthetic opioid analgesic.[1][2][3] It is a mu-opioid receptor agonist with a rapid onset and offset of action due to its unique metabolism by non-specific esterases in the blood and tissues.[4][5] These pharmacokinetic properties make it an ideal agent for providing continuous, titratable analgesia and sedation in mechanically ventilated laboratory animals, allowing for precise control over the depth of anesthesia and a rapid recovery period.[6]

Data Presentation

The following tables summarize quantitative data on this compound administration and its effects in various laboratory animal species.

Table 1: Recommended Dosage and Administration of this compound

SpeciesRoute of AdministrationBolus Dose (µg/kg)Continuous Rate Infusion (CRI) (µg/kg/min)NotesReference(s)
Rat (Sprague-Dawley) Intravenous (IV)0.2 - 0.4 (rescue)0.4Provides sufficient analgosedation for tolerance of mechanical ventilation.[1][1][2]
Dog (Beagle) Intravenous (IV)0.50.25Effective for intraoperative analgesia. Respiratory depression is offset by mechanical ventilation.[7][7]
Dog (Mixed Breed) Intravenous (IV)-0.72Used in studies evaluating arrhythmogenicity of epinephrine (B1671497) during halothane (B1672932) anesthesia.[8][8]
Cat Intravenous (IV)-0.2 - 0.30.3 µg/kg/min prevented motor response to electrical stimulation in propofol-anesthetized cats.[9][9]
Cat Intravenous (IV)-0.25 - 1.0Resulted in a significant reduction of isoflurane (B1672236) MAC, with a ceiling effect at the lowest dose.[10][10]

Table 2: Hemodynamic and Respiratory Parameters in Mechanically Ventilated Rats Receiving Remifentanil (0.4 µg/kg/min IV)

ParameterBaseline1 Hour5 Hours
Mean Arterial Pressure (mmHg) 105 ± 6102 ± 5108 ± 7
Cardiac Output (mL/min) 120 ± 10115 ± 8125 ± 12
Heart Rate (beats/min) 350 ± 20340 ± 18360 ± 22
Core Body Temperature (°C) 37.5 ± 0.337.2 ± 0.437.6 ± 0.2
Tidal Volume (mL) 2.5 ± 0.22.6 ± 0.32.5 ± 0.2
Respiratory Rate (breaths/min) 80 ± 582 ± 678 ± 4
Minute Ventilation (mL/min) 200 ± 15213 ± 18195 ± 16

Data presented as mean ± SD. No significant differences were observed between time points.[1][2][3]

Table 3: Pharmacokinetic Parameters of Remifentanil in Laboratory Animals

SpeciesClearanceVolume of Distribution (Vd)Half-life (t½)NotesReference(s)
Dog (Beagle) ~45 mL/kg/minSteady State3-5 minutes (alpha)Pharmacokinetics were not dose-dependent. Liver contributed minimally to clearance.[4][4]
Cat (Conscious) 766 mL/min/kg7,632 mL/kg17.4 minutesDisposition characterized by high clearance.[11][11]
Cat (Isoflurane-anesthetized) 371 mL/min/kg1,651 mL/kg15.7 minutesIsoflurane anesthesia significantly decreased the volume of the central compartment.[11][11]

Experimental Protocols

Protocol 1: Continuous Analgosedation with Remifentanil in Mechanically Ventilated Rats

This protocol is adapted from a study providing continuous analgosedation for 5 hours in Sprague-Dawley rats.[1]

Materials:

  • This compound for injection

  • Sterile saline (0.9% NaCl)

  • Syringe pump

  • Intravenous catheter

  • Mechanical ventilator

  • Monitoring equipment for hemodynamics and respiration

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (400-450 g) with an appropriate induction agent (e.g., pentobarbital).

    • Intubate the trachea and initiate mechanical ventilation.

    • Place an intravenous catheter for drug and fluid administration.

    • Implant catheters for monitoring arterial blood pressure and cardiac output, if required by the experimental design.

    • Allow the effects of the initial anesthetic to wear off before starting the remifentanil infusion.

  • Remifentanil Infusion:

    • Prepare a solution of remifentanil at a concentration of 4 µg/mL in sterile saline.[1]

    • Using a syringe pump, initiate a continuous intravenous infusion of remifentanil at a rate of 0.4 µg/kg/min.[1][2]

  • Monitoring and Maintenance:

    • Continuously monitor hemodynamic parameters (mean arterial pressure, cardiac output, heart rate) and respiratory mechanics (tidal volume, respiratory rate, minute ventilation).[1]

    • Maintain core body temperature between 37°C and 38°C using a heating pad.

    • Assess the level of sedation every 30 minutes using a toe pinch or tail flick reflex. The absence of a pedal withdrawal reflex indicates an adequate level of analgosedation.[1]

    • Administer intravenous fluids (e.g., 0.9% NaCl at 3-5 mL/h) to maintain hydration and flush lines.[1]

  • Rescue Medication:

    • In case of a reaction to stimuli or spontaneous movement, administer a bolus dose of remifentanil (0.2 to 0.4 µg/kg).[1] An additional dose of a sedative like pentobarbital (B6593769) (0.5 mg IV) may also be considered.[1]

  • Termination of Procedure:

    • At the end of the experimental period, discontinue the remifentanil infusion.

    • Due to the rapid offset of remifentanil, ensure appropriate post-procedural analgesia is provided before the animal recovers from anesthesia.

    • Euthanize the animal via an approved method (e.g., barbiturate (B1230296) overdose) if recovery is not part of the experimental design.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Remifentanil_Signaling_Pathway Remifentanil Remifentanil HCl MuReceptor μ-Opioid Receptor (CNS) Remifentanil->MuReceptor Binds to GProtein Gi/Go Protein Coupling MuReceptor->GProtein Activates AC Adenylyl Cyclase Inhibition GProtein->AC CaChannel Voltage-gated Ca²⁺ Channel Inhibition GProtein->CaChannel KChannel K⁺ Channel Activation GProtein->KChannel cAMP ↓ cAMP AC->cAMP CaInflux ↓ Ca²⁺ Influx CaChannel->CaInflux Neurotransmitter ↓ Neurotransmitter Release CaInflux->Neurotransmitter K K KChannel->K K->Neurotransmitter efflux ↑ K⁺ Efflux (Hyperpolarization) efflux->Neurotransmitter Analgesia Analgesia & Sedation Neurotransmitter->Analgesia

Caption: Mechanism of action for remifentanil at the μ-opioid receptor.

Experimental_Workflow_Rat_Ventilation Start Start Anesthesia Induce Anesthesia (e.g., Pentobarbital) Start->Anesthesia Instrumentation Intubate & Place Catheters (IV, Arterial) Anesthesia->Instrumentation Ventilation Initiate Mechanical Ventilation Instrumentation->Ventilation RemifentanilInfusion Start Remifentanil CRI (0.4 µg/kg/min) Ventilation->RemifentanilInfusion Experiment Experimental Procedure (Duration: 5 hours) RemifentanilInfusion->Experiment Monitoring Continuous Monitoring (Hemodynamics, Respiration, Temp) SedationCheck Assess Sedation q30min (Toe Pinch / Tail Flick) Rescue Administer Rescue Bolus (0.2-0.4 µg/kg) SedationCheck->Rescue Response SedationCheck->Experiment No Response Rescue->SedationCheck Experiment->Monitoring Experiment->SedationCheck End End of Experiment Experiment->End

Caption: Workflow for remifentanil analgosedation in ventilated rats.

References

Application Notes and Protocols for the Use of Remifentanil Hydrochloride in Combination with Other Anesthetics in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remifentanil hydrochloride is an ultra-short-acting synthetic opioid analgesic that acts as a selective µ-opioid receptor agonist.[1][2] Its rapid onset and offset, due to its metabolism by non-specific esterases in the blood and tissues, make it a valuable tool in research settings where precise control over the depth of anesthesia and analgesia is required.[2][3] When used in combination with other anesthetics such as propofol (B549288), sevoflurane (B116992), or dexmedetomidine (B676), remifentanil exhibits synergistic effects, allowing for a reduction in the required doses of each agent and potentially mitigating side effects.[4][5][6] These combinations are frequently employed in both clinical and preclinical research to achieve balanced anesthesia, characterized by hypnosis, analgesia, and immobility.

This document provides detailed application notes and experimental protocols for the use of this compound in combination with other anesthetics for research purposes. It is intended to guide researchers in designing and executing studies that leverage the synergistic properties of these drug combinations.

Data Presentation: Quantitative Summary of Drug Combinations

The following tables summarize quantitative data from various studies on the use of remifentanil in combination with other anesthetics. This data can serve as a starting point for dose selection in research protocols.

Table 1: this compound in Combination with Propofol

OrganismApplicationRemifentanil Dose/ConcentrationPropofol Dose/ConcentrationKey FindingsReference(s)
HumanTotal Intravenous Anesthesia (TIVA) for gastrectomyEffect-site concentration ratio of 1:2 with propofolEffect-site concentration ratio of 2:1 with remifentanilSynergistic action on Bispectral Index (BIS)[7][8]
HumanTIVA for hysteroscopy90% effective effect-site concentration (Ce) of 2.75 ng/mLNot specifiedEffective and feasible for minimizing adverse events[9]
HumanSpontaneous ventilation anesthesiaLoading dose: 0.125-0.5 µg/kg; Maintenance infusion: 0.025-0.1 µg/kg/min6 mg/kg/h, increased to 7.2-8.4 mg/kg/hHigher remifentanil doses led to increased respiratory depression[10]
HumanVolunteer study on pharmacodynamic interactionVaried concentrationsVaried concentrationsConsiderable synergy for blunting response to noxious stimuli[11]

Table 2: this compound in Combination with Sevoflurane

OrganismApplicationRemifentanil Dose/ConcentrationSevoflurane ConcentrationKey FindingsReference(s)
DogMAC reduction studyInfusion rates of 0.15, 0.30, 0.60, 1.20, and 2.40 µg/kg/minVaried to determine MACDose-dependent reduction in sevoflurane MAC, MAC-BAR, and MAC-extubation[12]
DogMAC reduction studyInfusions of 5, 10, and 20 µg/kg/hourVaried to determine MACSignificant decrease in sevoflurane MAC at all infusion rates[13]
HumanLaparoscopic surgery in patients with liver dysfunctionPlasma target concentrations of 1 and 2 ng/mLVaried to determine MAC-BARDose-dependent reduction in sevoflurane MAC-BAR[14]
HumanPharmacodynamic interaction study0-12 ng/mL0.5-3.5 vol.%Strongly synergistic for both hypnotic and analgesic components of anesthesia[15]

Table 3: this compound in Combination with Dexmedetomidine

| Organism | Application | Remifentanil Dose/Concentration | Dexmedetomidine Dose/Concentration | Co-administered Anesthetic | Key Findings | Reference(s) | |---|---|---|---|---|---| | Dog | Sevoflurane MAC reduction | 0.15, 0.60, and 2.40 µg/kg/min | Loading dose: 0.1, 0.5, 1.0, or 5.0 µg/kg; CRI: 0.1, 0.5, 1.0, or 5.0 µg/kg/hour | Sevoflurane | Synergistic reduction in sevoflurane MAC |[4][6] | | Dog | Sedation and antinociception | Not directly studied with remifentanil, but with other opioids | 0.01 mg/kg IM | N/A | Dexmedetomidine in combination with various opioids resulted in enhanced sedation and antinociception. | |

Signaling Pathways

The synergistic effects of remifentanil with other anesthetics can be attributed to their distinct but complementary mechanisms of action at the molecular level.

Remifentanil_Signaling_Pathway cluster_remifentanil Remifentanil Remifentanil Remifentanil mu_Opioid_Receptor μ-Opioid Receptor (μOR) Remifentanil->mu_Opioid_Receptor Agonist G_protein Gi/o Protein Activation mu_Opioid_Receptor->G_protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_Cyclase Ca_channels Inhibition of Voltage-gated Ca²⁺ Channels G_protein->Ca_channels K_channels Activation of Inwardly Rectifying K⁺ Channels G_protein->K_channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_channels->Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization K_channels->Hyperpolarization Analgesia_Sedation Analgesia & Sedation Neurotransmitter_Release->Analgesia_Sedation Hyperpolarization->Analgesia_Sedation

Remifentanil's primary mechanism of action.

Anesthetic_Synergy_Signaling cluster_remifentanil Remifentanil cluster_propofol Propofol cluster_dexmedetomidine Dexmedetomidine cluster_sevoflurane Sevoflurane Remifentanil Remifentanil mu_Opioid_Receptor μ-Opioid Receptor Remifentanil->mu_Opioid_Receptor Neuron Central Nervous System Neuron mu_Opioid_Receptor->Neuron ↓ Excitability Propofol Propofol GABA_A_Receptor GABA-A Receptor Propofol->GABA_A_Receptor GABA_A_Receptor->Neuron ↑ Inhibition (Cl⁻ influx) Dexmedetomidine Dexmedetomidine Alpha2_Adrenoceptor α2-Adrenoceptor Dexmedetomidine->Alpha2_Adrenoceptor Alpha2_Adrenoceptor->Neuron ↓ Noradrenergic Activity Sevoflurane Sevoflurane Multiple_Targets GABA-A, Glycine, NMDA Receptors Sevoflurane->Multiple_Targets Multiple_Targets->Neuron ↑ Inhibition / ↓ Excitation Anesthesia Synergistic Anesthetic State (Hypnosis, Analgesia, Immobility) Neuron->Anesthesia

Synergistic mechanisms of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the interaction of remifentanil with other anesthetics.

Protocol 1: Determination of Minimum Alveolar Concentration (MAC) Reduction in Dogs

This protocol is adapted from studies investigating the synergistic effects of remifentanil and dexmedetomidine on sevoflurane MAC in dogs.[4][6]

1. Animal Preparation:

  • Use healthy, adult dogs (e.g., Beagles) of both sexes.

  • Ensure a washout period of at least two weeks between anesthetic procedures for each animal.

  • Induce anesthesia with sevoflurane in oxygen until endotracheal intubation is possible.

  • Maintain anesthesia with sevoflurane and provide positive-pressure ventilation.

  • Place intravenous catheters for drug and fluid administration.

2. Experimental Groups and Drug Administration:

  • Control Group: Administer saline infusion.

  • Dexmedetomidine Group: Administer a loading dose of dexmedetomidine (e.g., 0.1, 0.5, 1.0, or 5.0 µg/kg) intravenously over 10 minutes, followed by a constant rate infusion (CRI) at the same rate.

  • Remifentanil and Combination Groups:

    • After 60 minutes of the initial infusion (saline or dexmedetomidine), determine the baseline sevoflurane MAC.

    • Subsequently, administer a CRI of remifentanil at successively increasing doses (e.g., 0.15, 0.60, and 2.40 µg/kg/minute).

    • Allow for a 30-minute equilibration period at each remifentanil dose before determining the sevoflurane MAC.

3. MAC Determination:

  • Determine MAC in duplicate using a standardized noxious stimulus, such as an electrical stimulus (e.g., 50 V, 50 Hz, 10 ms) applied to the antebrachium.

  • A positive response is defined as gross purposeful movement of the head or limbs.

  • The MAC is the average of the lowest sevoflurane concentration at which there is no response and the highest concentration at which a response occurs.

4. Data Analysis:

  • Use isobolographic analysis to determine the nature of the interaction (synergistic, additive, or antagonistic) from the predicted doses required for a 50% MAC reduction (ED50).[4]

Protocol 2: Isobolographic Analysis of Remifentanil and Propofol Synergy in Humans

This protocol is based on studies evaluating the hypnotic interaction between remifentanil and propofol in patients.[7][8]

1. Patient Population:

  • Recruit adult patients undergoing a specific surgical procedure (e.g., gastrectomy).

  • Ensure patients meet inclusion criteria (e.g., age, ASA physical status).

2. Anesthetic Administration:

  • Use a target-controlled infusion (TCI) system to administer propofol and remifentanil to achieve specific effect-site concentrations.

  • Single-agent groups: Determine the 50% effective concentration (EC50) for a defined endpoint (e.g., Bispectral Index [BIS] of 40) for propofol and remifentanil administered alone.

  • Combination groups: Co-administer propofol and remifentanil in fixed potency ratios (e.g., 1:1, 1:2, 2:1) based on their individual EC50 values.

  • Concomitantly administer other agents as required by the study design (e.g., 66% N₂O).[7][8]

3. Endpoint Measurement:

  • Continuously monitor the desired endpoint, such as the BIS, to quantify the hypnotic effect.

  • Record hemodynamic responses and other relevant physiological parameters.

4. Data Analysis:

  • Construct dose-effect curves for each drug and combination.

  • Determine the EC90 (90% effective concentration) for the desired hypnotic state.

  • Use isobolographic analysis to plot the combinations of drug concentrations that produce a specific effect. A line connecting the single-agent effective concentrations represents additivity. Data points falling below this line indicate synergy.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for assessing the synergistic effects of remifentanil in combination with another anesthetic in an in vivo model.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Animal_Selection Animal Selection & Acclimatization Anesthesia_Induction Anesthesia Induction (e.g., Inhalant) Animal_Selection->Anesthesia_Induction Instrumentation Instrumentation (Catheters, Monitoring) Anesthesia_Induction->Instrumentation Baseline Baseline Measurement (e.g., MAC of Inhalant) Instrumentation->Baseline Drug_A Administer Remifentanil (Dose 1, 2, 3...) Baseline->Drug_A Drug_B Administer Co-anesthetic (e.g., Propofol, Dexmedetomidine) Baseline->Drug_B Combination Administer Combination (Fixed Ratios) Drug_A->Combination Drug_B->Combination Equilibration Equilibration Period Combination->Equilibration Stimulation Apply Noxious Stimulus Equilibration->Stimulation Response_Assessment Assess Response (Movement, Hemodynamics, BIS) Stimulation->Response_Assessment Data_Collection Data Collection Response_Assessment->Data_Collection Isobolographic_Analysis Isobolographic Analysis Data_Collection->Isobolographic_Analysis Statistical_Analysis Statistical Analysis Isobolographic_Analysis->Statistical_Analysis Conclusion Determine Synergy/ Additive/Antagonistic Effect Statistical_Analysis->Conclusion

General workflow for in vivo synergy assessment.

Conclusion

The combination of this compound with other anesthetics offers significant advantages in research by enabling precise control over anesthesia and reducing the required doses of individual agents. The synergistic interactions are well-documented, particularly with propofol, sevoflurane, and dexmedetomidine. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust studies investigating the pharmacodynamic interactions of these drug combinations. Careful consideration of the experimental model, endpoints, and data analysis methods, such as isobolographic analysis, is crucial for accurately characterizing the nature and magnitude of these synergistic effects.

References

Application Notes and Protocols: In Vitro Assays for Studying Remifentanil's Effects on Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remifentanil, a potent, short-acting µ-opioid receptor agonist, is widely utilized in clinical anesthesia. Understanding its effects at the cellular level is crucial for elucidating its mechanisms of action, including both its analgesic properties and potential side effects like hyperalgesia and neurotoxicity. This document provides detailed application notes and protocols for a range of in vitro assays designed to investigate the effects of remifentanil on cultured neurons. These assays are vital tools for assessing neuronal viability, apoptosis, oxidative stress, electrophysiological properties, and intracellular signaling pathways.

I. Assessment of Neuronal Viability and Apoptosis

A critical first step in evaluating the impact of remifentanil on cultured neurons is to determine its effect on cell viability and programmed cell death.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate primary cultured neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) in 96-well plates at an appropriate density and allow them to adhere and differentiate.

  • Treatment: Expose the cultured neurons to varying concentrations of remifentanil (e.g., 0.001 µg/mL to 10 µg/mL) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control group.[1][2]

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the control group.

Data Presentation:

Remifentanil ConcentrationCell Viability (%) after 24h[1]Cell Viability (%) in Glutamate-Induced Toxicity Model[3]
Control10095.69
0.001 µg/mL~90-
0.01 µg/mL~85-
0.1 µg/mL~75-
1 µg/mL~65-
10 µg/mL56.89-
0.02 mM (~6.9 µg/mL)-92
0.2 mM (~69 µg/mL)-82
2 mM (~690 µg/mL)-75
Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat neurons with remifentanil as described for the MTT assay.

  • Cell Harvesting: Gently harvest the cells.

  • Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Data Presentation:

Treatment GroupViability (%)[3]Early Apoptosis (%)[3]Late Apoptosis (%)[3]
Sham95.690.10.4
Glutamate (B1630785) Control57.728.511.9
Remifentanil (0.02 mM) + GlutamateHighLowLow
Remifentanil (2 mM) + GlutamateLowerHigher than 0.02 mMHigher than 0.02 mM

II. Oxidative Stress Assays

Remifentanil's effects on neuronal health can be mediated through changes in oxidative balance.

Total Antioxidant Capacity (TAC) and Total Oxidant Status (TOS) Assays

These assays measure the overall antioxidant and oxidant levels within the cultured neurons.

Protocol:

  • Cell Lysate Preparation: Following treatment with remifentanil, lyse the cultured neurons to obtain cell lysates.

  • Assay Kits: Utilize commercially available TAC and TOS assay kits.

  • Procedure: Follow the manufacturer's protocols for the respective kits, which typically involve a colorimetric reaction.

  • Measurement: Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate TAC and TOS levels based on the standard curves provided with the kits.

Data Presentation:

Treatment Group (in Glutamate-Induced Toxicity Model)Relative TAC Level[3]Relative TOS Level[3]
ShamHighestLowest
Glutamate ControlLowHigh
Remifentanil (0.02 mM) + GlutamateApproximated ShamApproximated Sham
Remifentanil (high dose) + GlutamateDecreasedIncreased

III. Electrophysiological Analysis

Patch-clamp electrophysiology allows for the direct measurement of neuronal electrical properties.

Whole-Cell Patch-Clamp Recording

This technique is the gold standard for studying ion channel function and neuronal excitability.[4]

Protocol:

  • Cell Preparation: Plate neurons on coverslips suitable for microscopy and patch-clamp recording.[5]

  • Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external recording solution.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution.[4]

  • Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Recording:

    • Voltage-Clamp: Hold the membrane potential at a constant value to record ionic currents (e.g., NMDA receptor-mediated currents).

    • Current-Clamp: Inject current to measure changes in membrane potential, including action potentials.

  • Data Acquisition and Analysis: Use appropriate software to acquire and analyze the electrophysiological data.

Experimental Workflow for Patch-Clamp Recording:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Plate Neurons on Coverslips mount_coverslip Mount Coverslip in Chamber prep_cells->mount_coverslip prep_solutions Prepare Internal & External Solutions prep_solutions->mount_coverslip pull_pipettes Pull Glass Micropipettes approach_neuron Approach Neuron pull_pipettes->approach_neuron mount_coverslip->approach_neuron form_seal Form Gigaohm Seal approach_neuron->form_seal rupture_membrane Rupture Membrane (Whole-Cell) form_seal->rupture_membrane record_data Record Data (Voltage/Current Clamp) rupture_membrane->record_data analyze_data Analyze Electrophysiological Traces record_data->analyze_data

Caption: Workflow for whole-cell patch-clamp recording.

IV. Calcium Imaging

Calcium imaging is used to monitor intracellular calcium dynamics, which are crucial for neuronal signaling.[6][7]

Fura-2 or Fluo-4 AM Calcium Imaging

These fluorescent dyes allow for the ratiometric or single-wavelength measurement of intracellular calcium concentrations.

Protocol:

  • Cell Culture: Grow neurons on glass-bottom dishes or coverslips.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 3 µM Fura-2 AM or Fluo-4 AM) in a physiological saline solution for 30-60 minutes.[8][9]

  • De-esterification: Wash the cells and allow for de-esterification of the dye within the cells.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Recording: Record baseline fluorescence for a few minutes.

  • Stimulation: Apply remifentanil and/or other compounds (e.g., NMDA) and record the changes in fluorescence intensity.

  • Data Analysis: Analyze the changes in fluorescence to determine relative changes in intracellular calcium concentration.

V. Investigation of Signaling Pathways

Western blotting is a key technique to investigate changes in protein expression and phosphorylation, providing insights into the signaling pathways affected by remifentanil.

Western Blotting for Protein Phosphorylation

Protocol:

  • Cell Lysis: After treatment with remifentanil, lyse the neurons in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-CREB, total CREB, phospho-NR1, total NR1).[10][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams:

Remifentanil-Induced Hyperalgesia and Neuronal Sensitization:

G rem Remifentanil mor μ-Opioid Receptor rem->mor tlr4 TLR4 rem->tlr4 activates pkc PKC mor->pkc activates camkii CaMKII tlr4->camkii activates trpa1 TRPA1 tlr4->trpa1 upregulates nmda NMDA Receptor pkc->nmda phosphorylates camkii->nmda phosphorylates hyperalgesia Hyperalgesia trpa1->hyperalgesia ca_influx Ca²⁺ Influx nmda->ca_influx p_nr1_nr2b p-NR1 / p-NR2B ca_influx->p_nr1_nr2b p_nr1_nr2b->hyperalgesia

Caption: Signaling pathways in remifentanil-induced hyperalgesia.

Neuroprotective and Apoptotic Signaling of Remifentanil:

G cluster_pro Pro-survival cluster_anti Pro-apoptotic rem_low Remifentanil (Low Dose) creb CREB rem_low->creb activates p_creb p-CREB creb->p_creb phosphorylation survival Neuronal Survival p_creb->survival promotes rem_high Remifentanil (High Dose) ros ROS rem_high->ros increases bax Bax ros->bax activates caspase9 Caspase-9 bax->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Dual signaling roles of remifentanil.

Conclusion

The in vitro assays detailed in these application notes provide a robust toolkit for researchers investigating the multifaceted effects of remifentanil on cultured neurons. By combining methodologies to assess cell health, electrophysiological function, and intracellular signaling, a comprehensive understanding of remifentanil's neuronal impact can be achieved. These protocols serve as a foundational guide and can be adapted based on specific research questions and experimental models.

References

Application Notes & Protocols for Assessing Remifentanil-Induced Respiratory Depression in Animals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic commonly used in clinical settings. A primary and life-threatening side effect of remifentanil and other opioids is respiratory depression, characterized by a decrease in respiratory rate and tidal volume, which can lead to apnea.[1][2] Preclinical assessment in animal models is crucial for understanding the mechanisms of opioid-induced respiratory depression (OIRD) and for developing safer analgesics or effective reversal agents. This document provides detailed application notes and protocols for three key methods used to assess remifentanil-induced respiratory depression in animal models: Whole-Body Plethysmography, Arterial Blood Gas Analysis, and Pulse Oximetry.

Method 1: Whole-Body Plethysmography (WBP)

Application Note: Whole-body plethysmography is a non-invasive technique for assessing respiratory function in conscious, unrestrained animals.[1] It is a preferred method for studying the effects of compounds like remifentanil on natural breathing patterns without the confounding influence of anesthesia or physical restraint.[1] The system measures pressure changes within a sealed chamber caused by the warming and humidification of inspired air, which directly correlate to the animal's tidal volume. From this, respiratory rate and minute ventilation (the total volume of air inhaled per minute) can be derived. WBP is particularly useful for generating dose-response curves and evaluating the time course of respiratory depression.[3] To overcome the "floor effect" of low baseline respiration in resting rodents, a hypercapnic challenge (e.g., introducing 5-8% CO2) can be used to stimulate breathing, making it easier to measure drug-induced decreases in ventilation.[1]

Key Respiratory Parameters Measured:

  • Respiratory Rate (f): Breaths per minute (bpm).

  • Tidal Volume (VT): The volume of air moved during inhalation or exhalation, typically normalized to body weight (mL/kg).

  • Minute Ventilation (VE): The total volume of gas inhaled or exhaled per minute (VE = f x VT), normalized to body weight (mL/min/kg).

  • Inspiratory/Expiratory Time (Ti/Te): Duration of inspiration and expiration.

Experimental Workflow for Whole-Body Plethysmography```dot

WBP_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A Animal Acclimation (to housing & handling) B Surgical Implantation (optional) (e.g., intravenous catheter) A->B C Animal Recovery B->C D Place Animal in WBP Chamber C->D E Habituation Period (e.g., 30-60 min) D->E F Baseline Recording (Normocapnia) E->F G Remifentanil Administration (e.g., IV infusion) F->G H Post-Dose Recording G->H I Hypercapnic Challenge (optional) (e.g., 5-8% CO2) H->I J Data Acquisition & Processing I->J K Calculate Respiratory Parameters (f, VT, VE) J->K L Statistical Analysis K->L

References

Application Notes and Protocols for Administration of Inhaled Remifentanil in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remifentanil, a potent, short-acting µ-opioid receptor agonist, is distinguished by its rapid onset and offset of action due to its unique metabolism by non-specific esterases in blood and tissues.[1][2] While traditionally administered intravenously, recent research has demonstrated the feasibility and safety of delivering remifentanil via inhalation in rodent models.[3][4] This route of administration offers a non-invasive method for inducing rapid and titratable analgesia, making it a valuable tool for various research applications, including studies on pain, addiction, and respiratory physiology. Inhaled remifentanil is rapidly absorbed, pharmacologically active, and quickly cleared without causing significant injury to the respiratory tissues in rodents.[3][4]

These application notes provide detailed protocols for the administration of inhaled remifentanil to rodent models, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the dose-dependent analgesic effects and physiological parameters associated with remifentanil administration in rodents.

Table 1: Dose-Dependent Analgesic Effect of Inhaled Remifentanil in Rats

Aerosol Concentration (μg/mL)Exposure Time (minutes)Onset of AnalgesiaPeak EffectRecovery Time (Return to Baseline)Reference
100 - 20001 - 5Within 2 minutesSustained during exposureWithin 5 minutes post-exposure[3][4]
250 (co-administered with Remimazolam 10 or 25 mg/mL)5Not specifiedSignificant increase in tail-flick latencyNot specified[5]

Table 2: Pharmacokinetic and Pharmacodynamic Profile of Inhaled Remifentanil in Rats

ParameterObservationReference
AbsorptionRapid[3][4]
Onset of Action~2 minutes[6]
Duration of ActionSustained during exposure, with recovery within 5 minutes post-cessation[3][4][6]
MetabolismHydrolysis by non-specific esterases in blood and tissues[1][2]
MetabolitesDetectable in blood following pulmonary exposure[6]

Table 3: Reported Physiological Parameters in Rats Under Remifentanil Infusion (Intravenous)

Note: This data is for intravenous administration but provides a useful reference for physiological monitoring during remifentanil-induced sedation.

ParameterBaseline1 Hour5 Hours
Mean Arterial Pressure (mmHg)145 ± 15146 ± 21134 ± 9
Cardiac Output (mL/min)125 ± 53156 ± 41131 ± 55
Heart Rate (beats/min)399 ± 32399 ± 42405 ± 44
Tidal Volume (mL)3.0 ± 0.33.2 ± 0.33.4 ± 0.9
Respiratory Rate (breaths/min)73 ± 1587 ± 1676 ± 17
Minute Ventilation (mL/min)219 ± 61281 ± 55247 ± 47
pH7.30 ± 0.057.34 ± 0.127.32 ± 0.13

Data from a study on mechanically ventilated rats receiving a continuous intravenous infusion of remifentanil (0.4 μg/kg/min).[7]

Experimental Protocols

Protocol 1: Whole-Body Inhalation Exposure for Analgesia Assessment in Rats

This protocol describes the administration of aerosolized remifentanil to rats in a whole-body exposure chamber to assess its analgesic properties using the tail-flick test.

Materials:

  • Remifentanil hydrochloride

  • Sterile saline for dilution

  • Whole-body inhalation exposure chamber for rodents

  • Aerosol generator (e.g., ultrasonic or jet nebulizer)

  • Tail-flick analgesia meter (radiant heat or hot water)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the laboratory environment for at least 3 days prior to the experiment.

  • Remifentanil Solution Preparation: Prepare fresh solutions of remifentanil in sterile saline at concentrations ranging from 100 µg/mL to 2000 µg/mL.[3][4] A saline-only solution should be used for the control group.

  • Baseline Tail-Flick Latency:

    • Gently restrain the rat and measure the baseline tail-flick latency using the analgesia meter.

    • For a radiant heat source, focus the light beam on the distal portion of the tail.

    • For a hot water bath, immerse the distal 3-5 cm of the tail in water maintained at a constant temperature (e.g., 52 ± 0.5°C).

    • Record the time it takes for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

    • Perform 2-3 baseline measurements with at least 5-minute intervals and calculate the average.

  • Inhalation Exposure:

    • Place the rat in the whole-body exposure chamber.

    • Connect the nebulizer containing the remifentanil solution (or saline control) to the chamber's inlet port.

    • Activate the nebulizer to deliver the aerosol into the chamber for a predetermined duration (e.g., 1 to 5 minutes).[3][4] Ensure a constant flow rate of air to maintain aerosol suspension and chamber atmosphere exchange.

  • Post-Exposure Tail-Flick Measurement:

    • Immediately after the exposure period, remove the rat from the chamber.

    • Measure the tail-flick latency at set time points (e.g., 2, 5, 10, and 15 minutes post-exposure) to determine the onset, peak, and duration of the analgesic effect.

  • Data Analysis: Compare the post-exposure tail-flick latencies to the baseline values for each animal and between different dose groups.

Protocol 2: Pharmacokinetic Analysis of Inhaled Remifentanil

This protocol outlines the procedure for collecting blood samples from rats following inhalation of remifentanil to determine its pharmacokinetic profile.

Materials:

  • Equipment from Protocol 1

  • Catheters for blood collection (e.g., jugular vein or carotid artery)

  • Syringes and collection tubes containing an esterase inhibitor (e.g., pre-chilled tubes with sodium fluoride/potassium oxalate)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment

Procedure:

  • Surgical Preparation (if applicable): For serial blood sampling, surgically implant a catheter in the jugular vein or carotid artery of the rat under appropriate anesthesia and allow for recovery.

  • Inhalation Exposure: Expose the rat to a known concentration of aerosolized remifentanil for a specific duration as described in Protocol 1.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., immediately post-exposure, and at 5, 10, 20, and 30 minutes) through the catheter.

    • Immediately transfer the blood into tubes containing an esterase inhibitor to prevent the ex vivo degradation of remifentanil.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for remifentanil and its major metabolites using a validated LC-MS/MS method.[3]

  • Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_baseline Baseline Measurement cluster_exposure Exposure cluster_post_exposure Post-Exposure Assessment cluster_analysis Data Analysis animal_acclimation Animal Acclimation remifentanil_prep Remifentanil Solution Preparation baseline_tail_flick Measure Baseline Tail-Flick Latency remifentanil_prep->baseline_tail_flick place_in_chamber Place Animal in Chamber baseline_tail_flick->place_in_chamber aerosol_delivery Deliver Remifentanil Aerosol place_in_chamber->aerosol_delivery post_tail_flick Measure Post-Exposure Tail-Flick Latency aerosol_delivery->post_tail_flick blood_sampling Blood Sampling (for PK) aerosol_delivery->blood_sampling analgesia_analysis Analgesia Data Analysis post_tail_flick->analgesia_analysis pk_analysis Pharmacokinetic Analysis blood_sampling->pk_analysis mu_opioid_receptor_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular remifentanil Remifentanil mor μ-Opioid Receptor (GPCR) remifentanil->mor binds g_protein Heterotrimeric G-protein (Gi/o) mor->g_protein activates g_alpha Gα-GTP g_protein->g_alpha dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma dissociates ac Adenylyl Cyclase g_alpha->ac inhibits ca_channel Ca²⁺ Channel g_beta_gamma->ca_channel inhibits k_channel K⁺ Channel g_beta_gamma->k_channel activates camp cAMP ac->camp ↓ production neuronal_activity ↓ Neuronal Excitability (Analgesia) camp->neuronal_activity ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_efflux ↑ K⁺ Efflux k_channel->k_efflux ca_influx->neuronal_activity k_efflux->neuronal_activity

References

Troubleshooting & Optimization

Technical Support Center: Remifentanil Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with remifentanil hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, the type of aqueous solution used for reconstitution and dilution, and the presence of other drugs.[1][2][3][4] Remifentanil is most stable in acidic environments (pH < 4) and degrades significantly in neutral to alkaline conditions.[1][2][5]

Q2: What is the main degradation pathway for remifentanil in aqueous solutions?

A2: Remifentanil's primary degradation pathway is hydrolysis of its ester linkage.[6][7][8] This process is catalyzed by non-specific esterases found in blood and tissues, and it can also occur through chemical hydrolysis in aqueous solutions.[6][7][9][10] The major degradation product is remifentanil acid, which is essentially inactive.[9][11][12]

Q3: Which diluents are recommended for reconstituting and diluting this compound?

A3: this compound should be reconstituted with a compatible diluent to a concentration of 1 mg/mL.[5][13] For further dilution, several intravenous fluids are considered compatible and maintain stability for 24 hours at room temperature, including:

  • Sterile Water for Injection, USP

  • 5% Dextrose Injection, USP

  • 5% Dextrose and 0.9% Sodium Chloride Injection, USP

  • 0.9% Sodium Chloride Injection, USP

  • 0.45% Sodium Chloride Injection, USP[5][14]

Important Note: When diluted with Lactated Ringer's Injection, USP, the stability is reduced to 4 hours at room temperature.[5][14]

Q4: Can this compound be mixed with other drugs in the same solution?

A4: Co-administration of remifentanil with other drugs requires careful consideration of compatibility. Mixing remifentanil with alkaline solutions or certain drugs can lead to significant degradation. For instance, mixing with propofol (B549288), which has a higher pH, substantially increases the degradation of remifentanil.[1][2][4][5] Physical incompatibilities, such as haze or precipitation, have been observed with drugs like cefoperazone (B1668861) sodium, amphotericin B, and chlorpromazine (B137089) hydrochloride.[15][16][17] It is crucial to consult compatibility studies before co-administering remifentanil with other medications.

Q5: What are the recommended storage conditions for reconstituted this compound solutions?

A5: Once reconstituted and diluted with a compatible IV fluid (except Lactated Ringer's Injection alone), this compound solutions are stable for 24 hours at room temperature.[5] The reconstituted solution should be clear, colorless, and free of particulate matter before administration.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency/Efficacy Degradation of remifentanil due to improper pH.Ensure the pH of the final solution is acidic. After reconstitution with sterile water, the pH is typically between 2.5 and 3.5.[9][18] Avoid mixing with alkaline solutions like sodium bicarbonate.[1][2]
Incompatibility with co-administered drugs.Verify the compatibility of all drugs in the solution. Propofol, for example, raises the pH and accelerates remifentanil degradation.[1][2][4]
Exceeded stability time.Use reconstituted and diluted solutions within 24 hours when stored at room temperature (or 4 hours if diluted with Lactated Ringer's Injection).[5][14]
Visible Precipitate or Haze in Solution Physical incompatibility with another drug.Do not administer the solution. Immediately discard and prepare a fresh solution. Consult compatibility data before mixing remifentanil with other drugs. Incompatibilities have been reported with cefoperazone, amphotericin B, and chlorpromazine.[15][16][17]
Use of an incompatible diluent.Only use recommended diluents for reconstitution and dilution.[5][14]
Inconsistent Experimental Results Adsorption to container surfaces.While less common, adsorption to plastic containers like IV bags and tubing can occur with some drugs.[19] Consider using polypropylene (B1209903) syringes, which have shown good stability for remifentanil-propofol mixtures.[4][20]
Inactivation by blood products.Do not administer remifentanil through the same IV line as blood or blood products, as nonspecific esterases in blood will rapidly hydrolyze it.[5][14]

Data Summary

Table 1: Stability of this compound in Various IV Fluids at Room Temperature

IV FluidStability Duration
Sterile Water for Injection, USP24 hours[5]
5% Dextrose Injection, USP24 hours[5]
5% Dextrose and 0.9% Sodium Chloride Injection, USP24 hours[5]
0.9% Sodium Chloride Injection, USP24 hours[5]
0.45% Sodium Chloride Injection, USP24 hours[5]
Lactated Ringer's and 5% Dextrose Injection, USP24 hours[5]
Lactated Ringer's Injection, USP4 hours[5][14]

Table 2: Effect of pH on this compound Stability

ConditionpHStability
Isolated remifentanil in water or saline< 4Stable for over 24 hours[1][2]
Remifentanil mixed with propofol~6.5 - 7.0Significant degradation[1][2][4]
Remifentanil reconstituted with sodium bicarbonate~8.65Rapid degradation[1][2]

Experimental Protocols

Protocol for Assessing Remifentanil Stability using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described in the literature for determining remifentanil concentration and degradation.[1][2][10][21]

1. Sample Preparation:

  • Reconstitute this compound with the desired aqueous solution (e.g., ultrapure water, 0.9% saline) to a known concentration.[1][2]

  • If testing compatibility, mix the reconstituted remifentanil solution with the drug of interest in the desired proportions.

  • Store the prepared solutions under the specified conditions (e.g., room temperature).

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • To stop further degradation, especially in biological matrices, acidify the sample. For blood samples, add 20 µL of 50% citric acid per 1 mL of blood.[10] For other aqueous solutions, acidification with formic acid can be used.[22][23]

2. HPLC Analysis:

  • Column: A reverse-phase C18 or a specialized column like Zorbax SB-CN can be used.[10][24]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, and a phosphate (B84403) buffer at an acidic pH (e.g., pH 3.0).[10] For mass spectrometry compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[24]

  • Detection: UV detection at a wavelength of 210 nm is suitable for quantifying remifentanil.[10]

  • Internal Standard: An appropriate internal standard, such as an ethyl analog of remifentanil, should be used for accurate quantification.[10]

  • Quantification: Create a calibration curve using known concentrations of a remifentanil reference standard. The concentration of remifentanil in the test samples is determined by comparing their peak areas to the calibration curve.

3. Degradation Product Analysis (using Mass Spectrometry - MS):

  • Couple the HPLC system to a mass spectrometer to identify and quantify degradation products.[1][2][21]

  • The primary degradation product, remifentanil acid, can be identified by its mass-to-charge ratio.

Visualizations

Remifentanil_Signaling_Pathway Remifentanil Signaling and Metabolism Pathway Remifentanil Remifentanil Hydrochloride Mu_Receptor µ-Opioid Receptor Remifentanil->Mu_Receptor Agonist Binding Hydrolysis Hydrolysis Remifentanil->Hydrolysis Neuronal_Activity Inhibition of Neuronal Activity Mu_Receptor->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia Esterases Nonspecific Blood and Tissue Esterases Esterases->Hydrolysis Remifentanil_Acid Remifentanil Acid (Inactive Metabolite) Hydrolysis->Remifentanil_Acid Excretion Renal Excretion Remifentanil_Acid->Excretion

Caption: Remifentanil's mechanism of action and metabolic pathway.

Troubleshooting_Workflow Troubleshooting Remifentanil Solution Instability Start Instability Observed (e.g., loss of potency, precipitate) Check_pH Is the solution pH neutral or alkaline? Start->Check_pH Check_Mixture Is remifentanil mixed with other drugs? Check_pH->Check_Mixture No Alkaline_pH Cause: High pH accelerates hydrolysis. Check_pH->Alkaline_pH Yes Check_Age Is the solution older than 24 hours? Check_Mixture->Check_Age No Incompatible_Drug Cause: Incompatibility (physical or chemical). Check_Mixture->Incompatible_Drug Yes Expired_Stability Cause: Exceeded recommended stability time. Check_Age->Expired_Stability Yes Solution1 Action: Ensure acidic pH. Avoid alkaline diluents. Alkaline_pH->Solution1 Solution2 Action: Verify drug compatibility. Do not mix with incompatible drugs. Incompatible_Drug->Solution2 Solution3 Action: Prepare fresh solution. Use within recommended time. Expired_Stability->Solution3

Caption: A logical workflow for troubleshooting remifentanil instability.

References

Technical Support Center: Managing Remifentanil-Induced Opioid Hyperalgesia in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating remifentanil-induced opioid hyperalgesia (OIH) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is remifentanil-induced hyperalgesia (RIH)?

Remifentanil-induced hyperalgesia is a paradoxical phenomenon where exposure to the potent, short-acting opioid remifentanil leads to an increased sensitivity to painful stimuli.[1][2] This condition, a form of opioid-induced hyperalgesia (OIH), can manifest as hyperalgesia (exaggerated pain response to a noxious stimulus) or allodynia (pain response to a normally non-noxious stimulus).[1] It is a significant clinical challenge, as high intraoperative doses of remifentanil have been associated with increased acute postoperative pain and higher morphine requirements.[2][3]

Q2: My results for RIH are inconsistent. What are the common factors that influence the development of hyperalgesia?

Inconsistencies in RIH models can arise from several variables. Key factors include:

  • Dose and Duration: The development of RIH is often dependent on the dose and duration of the remifentanil infusion.[4] Higher doses are more consistently linked to significant postoperative hyperalgesia.[2][5] For instance, a 120-minute infusion in rats has been shown to induce hyperalgesia, whereas shorter infusions of 10 or 30 minutes did not.[6]

  • Animal Model: The choice of animal species and strain can significantly impact results. Most preclinical studies use male Sprague-Dawley or Wistar rats, or various strains of mice (e.g., C57BL/6J, ICR).[3][7] Genetic differences between strains can influence their propensity to develop OIH.[8]

  • Sex Differences: The sex of the animal model is a critical but often overlooked variable. Some studies suggest that pain sensitivity and the development of OIH can differ between males and females, though this is not fully understood.[7]

  • Anesthetic Agents: The co-administered anesthetic can influence outcomes. Propofol, for example, is an NMDA receptor inhibitor and may attenuate RIH compared to volatile anesthetics like sevoflurane.[1][4]

  • Timing of Assessment: The hyperalgesic effects of remifentanil can be transient.[6] The most significant effects often appear shortly after the infusion is stopped.[5] It is crucial to have a consistent and relevant timeline for behavioral testing post-infusion.

Q3: What are the standard behavioral assays to quantify RIH in rodents?

The most common methods involve assessing withdrawal thresholds to noxious stimuli.[9]

  • Mechanical Hyperalgesia: The von Frey test is widely used to measure the mechanical pain threshold.[6] It involves applying calibrated monofilaments to the plantar surface of the hind paw to determine the force required to elicit a withdrawal response.[8][10]

  • Thermal Hyperalgesia: The Hargreaves test (plantar test) or the tail-flick test are standard for measuring thermal sensitivity.[6][8] The Hargreaves test applies a radiant heat source to the hind paw, while the tail-flick test applies heat to the tail.[6][8] The latency to withdrawal is recorded as the pain threshold.

Q4: What are the key cellular mechanisms and signaling pathways involved in RIH?

RIH is a complex phenomenon involving multiple mechanisms at both the central and peripheral nervous systems.[11][12]

  • Central Sensitization: This is considered a primary mechanism and involves the activation of N-methyl-D-aspartate (NMDA) receptors in the spinal cord, leading to increased phosphorylation of subunits like NR1 and NR2B.[11][13] This enhances excitatory synaptic transmission.

  • Glial Cell Activation: Remifentanil can activate microglia and astrocytes in the spinal cord.[11] These activated glial cells release pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), contributing to neuroinflammation.[11][13]

  • Peripheral Sensitization: In dorsal root ganglion (DRG) neurons, remifentanil can activate the Toll-like receptor 4 (TLR4) signaling pathway.[14][15] This leads to the upregulation of nociceptive ion channels like Transient Receptor Potential Ankyrin 1 (TRPA1).[14][15]

  • Dysfunction of Descending Inhibition: Remifentanil can disrupt the descending pain modulatory pathways from the brainstem, particularly the serotonergic (5-HT) system, leading to a reduction in pain inhibition.[11][13]

Troubleshooting Guides

Issue 1: Failure to consistently induce a hyperalgesic state.

Possible Cause Troubleshooting Step
Remifentanil dose is too low. Increase the infusion dose. Studies suggest a dose-dependent effect.[4] See Table 1 for recommended dose ranges.
Infusion duration is too short. Increase the duration of the remifentanil infusion. A 120-minute infusion has been shown to be effective in rats where a 30-minute infusion was not.[6]
Timing of behavioral testing is off. Conduct assessments shortly after remifentanil withdrawal (e.g., within the first few hours), as the hyperalgesia can be transient.[5][6] The most common time points for testing are 2, 6, 24, and 48 hours post-infusion.[3]
High variability in animal strain. Use a consistent and well-characterized animal strain for all experiments.[8] Be aware that different strains may have different susceptibilities.[8]

Issue 2: High variability in behavioral test results.

Possible Cause Troubleshooting Step
Inadequate animal acclimation. Ensure animals are properly acclimated to the testing environment and equipment before baseline measurements to reduce stress-induced variability.[8]
Inconsistent application of stimuli. Standardize the location and application of von Frey filaments or the heat source in thermal tests. Ensure all experimenters are trained to use the equipment consistently.
Experimenter bias. Whenever possible, the experimenter conducting the behavioral assessments should be blinded to the treatment groups.

Quantitative Data Summary

Table 1: Remifentanil Dosing Regimens for Inducing Hyperalgesia in Rodents

Animal ModelRemifentanil DoseAdministration Route & DurationOutcomeReference(s)
Sprague-Dawley Rat0.1, 1, 3, & 10 µg/kg/minIV Infusion, 120 minutesSignificant decrease in mechanical and thermal thresholds.[6]
Sprague-Dawley Rat0.10 µg/kg/minIV InfusionIncreased mechanical hyperalgesia after discontinuation.[4]
Rodents (General)Not specifiedIV or SC Infusion, 30-120 minutesGeneral protocol for preclinical trials.[3][7]

Table 2: Pharmacological Interventions to Manage RIH in Experimental Models

InterventionAnimal ModelDose & AdministrationKey FindingReference(s)
Ketamine HumanED₅₀: 0.24 mg/kg; ED₉₅: 0.33 mg/kgPrevents postoperative hyperalgesia.[16]
TAK-242 (TLR4 Antagonist)RatNot specifiedMitigated mechanical pain and downregulated TLR4, p-NF-κB, and TRPA1 expression in DRG.[14]
HC-030031 (TRPA1 Antagonist)RatNot specifiedAlleviated mechanical pain and decreased TRPA1 expression in DRG.[14][15]
Parecoxib (COX-2 Inhibitor)HumanPretreatmentReduced the post-infusion area of hyperalgesia more effectively than a COX-1 inhibitor.[1][2]
Propranolol (β-blocker)HumanNot specifiedReduced the hyperalgesic skin area.[1]

Experimental Protocols

Protocol 1: Induction of RIH in Rats

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.[3][7]

  • Catheterization: For intravenous (IV) infusion, implant a catheter into the tail vein or jugular vein under brief anesthesia and allow for recovery.

  • Remifentanil Infusion: Administer remifentanil via an infusion pump. A common protocol involves a 120-minute continuous IV infusion at a rate of 1-10 µg/kg/min.[6] A control group should receive a saline infusion of the same volume and duration.

  • Post-Infusion: After the infusion period, discontinue the drug and return the animal to its home cage.

  • Behavioral Assessment: Begin behavioral testing at predetermined time points (e.g., 1, 2, 6, 24, and 48 hours) after the infusion ends.

Protocol 2: Assessment of Mechanical Hyperalgesia (von Frey Test)

  • Acclimation: Place the rat in a test chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes.[8]

  • Stimulation: Apply von Frey filaments of logarithmically incremental stiffness to the mid-plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold.[8] The threshold is the filament force (in grams) that elicits a response in approximately half of the applications.

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

  • Acclimation: Place the rat on a temperature-controlled glass platform within a plastic enclosure and allow it to acclimate for at least 20 minutes.[8]

  • Stimulation: Position a radiant heat source beneath the glass platform, focusing the beam on the mid-plantar surface of the hind paw.

  • Response Measurement: The testing apparatus will automatically measure the time from the start of the heat stimulus to the withdrawal of the paw (paw withdrawal latency).

  • Cutoff Time: A 20-second cutoff is typically used to prevent tissue damage.[8]

Visualizations: Signaling Pathways and Workflows

RIH_Pathways cluster_Central Central Sensitization (Spinal Cord) cluster_Neuroinflammation Neuroinflammation cluster_Peripheral Peripheral Sensitization (DRG) Remifentanil Remifentanil Glu_Release ↑ Glutamate Release Remifentanil->Glu_Release NMDA_R NMDA Receptor Activation Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx Glu_Release->NMDA_R PKC PKC Activation Ca_Influx->PKC NR_Phos ↑ NR1/NR2B Phosphorylation PKC->NR_Phos CS Central Sensitization (Hyper-excitability) NR_Phos->CS Hyperalgesia Hyperalgesia CS->Hyperalgesia Glial Glial Cell Activation (Microglia, Astrocytes) Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Glial->Cytokines Neuroinflam Neuroinflammation Cytokines->Neuroinflam Neuroinflam->Hyperalgesia TLR4 TLR4 Signaling NFkB ↑ NF-κB Phosphorylation TLR4->NFkB TRPA1 ↑ TRPA1 Expression NFkB->TRPA1 PS Peripheral Sensitization TRPA1->PS PS->Hyperalgesia

Caption: Key signaling pathways contributing to remifentanil-induced hyperalgesia.

RIH_Workflow cluster_Setup Phase 1: Setup & Baseline cluster_Induction Phase 2: Induction cluster_Assessment Phase 3: Post-Infusion Assessment cluster_Intervention Optional: Intervention Study A Animal Acclimation B Baseline Nociceptive Testing (von Frey / Hargreaves) A->B C Group Assignment (Remifentanil vs. Saline) B->C D Drug / Vehicle Infusion (e.g., 120 min IV) C->D G Administer Test Compound (Pre-, Co-, or Post-Remifentanil) C->G Add Intervention Group E Post-Infusion Nociceptive Testing (2h, 6h, 24h, 48h) D->E F Data Analysis (Compare thresholds to baseline and control group) E->F H Assess Effect on Hyperalgesia F->H Compare G->H

Caption: A typical experimental workflow for investigating RIH and potential therapies.

References

optimizing remifentanil hydrochloride dosage to minimize side effects in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing remifentanil hydrochloride dosage in experimental settings, with a primary focus on minimizing adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Remifentanil is a potent, ultra-short-acting synthetic opioid that functions as a selective µ-opioid receptor agonist.[1][2] Its binding to these receptors, primarily in the brain and spinal cord, mimics the effect of endogenous opioids like endorphins.[3] This action inhibits the release of neurotransmitters involved in pain transmission, such as substance P and glutamate, resulting in potent analgesia and sedation.[2][3][4]

Q2: What are the key pharmacokinetic properties of remifentanil that are critical for research?

Remifentanil's pharmacokinetic profile is unique among opioids, defined by its rapid onset, short duration, and metabolism independent of liver or kidney function.[1][5]

  • Metabolism: It is rapidly hydrolyzed by non-specific esterases in blood and tissues into an inactive metabolite.[3][4][6] This allows for predictable clearance in nearly all patient or subject populations.[7]

  • Half-Life: It has an exceptionally short context-sensitive half-life of approximately 3 to 10 minutes, which remains stable even after prolonged infusions.[2][3][6][7]

  • Onset and Offset: The drug has a rapid onset of action, typically within 1-2 minutes of intravenous administration, and its effects dissipate quickly upon discontinuation of the infusion.[3][8]

Q3: What are the most common dose-dependent side effects observed during remifentanil administration?

The most frequently reported adverse effects are characteristic of opioids and include respiratory depression, bradycardia (slow heart rate), hypotension (low blood pressure), and skeletal muscle rigidity.[1][9][10][11] Nausea, vomiting, and shivering are also common.[1][10] Due to its potency, remifentanil carries a significant risk of life-threatening respiratory depression.[1]

Q4: What is Remifentanil-Induced Hyperalgesia (RIH)?

Remifentanil-Induced Hyperalgesia (RIH) is a paradoxical phenomenon where subjects experience a heightened sensitivity to pain (hyperalgesia) following the cessation of remifentanil administration.[12][13][14][15] This condition poses significant challenges for postoperative pain management and is thought to result from complex mechanisms including central and peripheral sensitization.[12][13][14][15] Key underlying pathways include the activation of N-methyl-D-aspartate (NMDA) receptors, activation of glial cells (astrocytes and microglia) leading to neuroinflammation, and dysfunction of the descending pain modulation system.[12][13][14][15]

Troubleshooting Guides

Issue: Subject exhibits severe respiratory depression or apnea.

  • Q: My subject's respiratory rate has dropped significantly after starting the remifentanil infusion. What should I do?

    • A: This is a known and serious side effect of remifentanil.[11] The immediate response should be to reduce the infusion rate by 50% or temporarily discontinue the infusion.[16] Ensure the subject's airway is patent and provide assisted ventilation if necessary.[9] Continuous monitoring of respiratory rate and oxygen saturation is mandatory.[17] For future experiments, consider a lower starting dose and a more gradual titration schedule.

Issue: Subject shows signs of hemodynamic instability (Hypotension & Bradycardia).

  • Q: The subject's blood pressure and heart rate have decreased to unacceptable levels. What are the immediate and preventative measures?

    • A: Hypotension and bradycardia are common, especially during induction.[10] These effects are often due to a centrally mediated increase in vagal nerve activity.[10]

      • Immediate Action: Decrease the remifentanil infusion rate. Administer anticholinergic agents like glycopyrrolate (B1671915) or atropine (B194438) to counteract bradycardia.[10][18]

      • Preventative Measures: For subsequent experiments, consider pretreatment with an anticholinergic agent.[18] Avoid rapid bolus doses in favor of a slower, one-minute infusion or a continuous infusion with gradual adjustments.[18] Elderly subjects may be more sensitive, requiring an initial dose reduction of up to 50%.[9][19]

Issue: Subject develops sudden skeletal muscle rigidity.

  • Q: The subject, particularly in the chest wall, has become rigid, making ventilation difficult. How can this be managed and prevented?

    • A: Skeletal muscle rigidity is related to both the dose and the speed of administration.[11][19]

      • Immediate Action: The rigidity typically resolves within minutes of decreasing or stopping the remifentanil infusion.[11] If it is life-threatening and impairs ventilation, administration of a neuromuscular blocking agent or an opioid antagonist like naloxone (B1662785) may be necessary.[9][11]

      • Preventative Measures: Administer remifentanil infusions rather than rapid IV boluses.[18] High-dose boluses (>1 µg/kg over 30-60 seconds) are strongly associated with chest wall rigidity.[9] Administering remifentanil after an induction agent (e.g., propofol) can also reduce the incidence.[18]

Issue: Post-procedure observation of acute opioid tolerance or hyperalgesia.

  • Q: Subjects appear to have increased pain sensitivity and require more analgesics than the control group after the remifentanil infusion has ended. How can I mitigate this?

    • A: This is likely Remifentanil-Induced Hyperalgesia (RIH).[12][13] It is associated with higher doses and abrupt cessation of the drug.[20]

      • Preventative Strategies: Several pharmacological and procedural adjustments can be tested:

        • Co-administration of NMDA Antagonists: Using agents like ketamine has been shown to decrease postoperative pain intensity in subjects receiving remifentanil.[21]

        • Use of α2-Adrenergic Agonists: Dexmedetomidine may be an option to improve pain control for subjects with OIH.[5]

        • Magnesium Infusion: Magnesium can reduce OIH, particularly when higher doses of remifentanil are used.[5]

        • Tapering the Infusion: A gradual withdrawal of the remifentanil infusion, rather than an abrupt stop, may prevent postoperative OIH.[5][22]

        • Low-Dose Regimen: Using the lowest effective dose of remifentanil can reduce the incidence of postoperative hyperalgesia.[23]

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Remifentanil

ParameterValueReference
Mechanism of Action Selective µ-opioid receptor agonist[1][3]
Metabolism Hydrolysis by non-specific plasma and tissue esterases[1][6]
Elimination Half-Life 3 - 10 minutes[2][3]
Context-Sensitive Half-Time ~3.2 minutes (independent of infusion duration)[6][7]
Onset of Action 1 - 2 minutes[3][8]
Time to Peak Effect 3 - 5 minutes[9]
Protein Binding ~70%[6][19]

Table 2: Common Side Effects and Recommended Monitoring

Side EffectIncidence / OnsetRecommended Monitoring / ActionReference
Respiratory Depression Common, dose-dependentContinuous pulse oximetry, respiratory rate. Reduce/stop infusion.[10][11][16]
Hypotension Frequent, especially during inductionContinuous arterial blood pressure. Reduce infusion rate.[10][18]
Bradycardia Frequent, especially during inductionContinuous ECG/heart rate. Reduce rate, consider anticholinergics.[10][18]
Skeletal Muscle Rigidity Dose and speed dependentVisual/tactile assessment, ventilation pressure. Reduce/stop infusion, consider neuromuscular blockers.[9][11][19]
Postoperative Nausea/Vomiting CommonStandard postoperative monitoring.[1][10]
Opioid-Induced Hyperalgesia Associated with high doses and long infusionsPost-procedural nociceptive testing, monitor analgesic requirements.[20][21]

Table 3: Dosing Guidelines for Research Applications (Adapted from Clinical Use)

Note: These are starting points for experimental design. Optimal doses must be determined empirically for each specific model and protocol.

ApplicationBolus Dose (IV)Continuous Infusion Rate (IV)Reference
Induction of Anesthesia (Adult) 1 µg/kg over 60-90s0.25 - 1 µg/kg/min[9][24]
Maintenance of Anesthesia (Adult) 0.5 - 1 µg/kg q2-5min as needed0.05 - 2 µg/kg/min[9][24]
Monitored Anesthesia Care (Adult) 0.5 - 1 µg/kg0.025 - 0.2 µg/kg/min[9][16][24]
Maintenance in Pediatrics (1-12 yrs) Not recommended0.05 µg/kg/min (with propofol/isoflurane)[9]
RIH Induction Threshold N/ARates ≥ 0.3 µg/kg/min[20]

Table 4: Experimental Strategies to Mitigate Remifentanil-Induced Hyperalgesia (RIH)

StrategyAgentExample Experimental DosageMechanism of ActionReference
NMDA Receptor Antagonism Ketamine0.3 mg/kg bolus, then 3 µg/kg/min infusionPrevents central sensitization[21]
α2-Adrenergic Agonism DexmedetomidineVaries by studyModulates nociceptive pathways[5][20]
GABAergic Modulation PropofolCo-administered for anesthesiaInhibits NMDA receptors[5][20]
Anti-inflammatory COX-2 Inhibitors (e.g., Parecoxib)Pre-procedure administrationReduces neuroinflammation[25]
Procedural Modification Infusion TaperingGradual dose reduction over 15+ minutesAvoids abrupt withdrawal[5][22]

Experimental Protocols

Protocol 1: General Procedure for Remifentanil Infusion in a Rodent Model

  • Subject Preparation: Anesthetize the rodent subject using a standard protocol (e.g., isoflurane (B1672236) inhalation). Surgically place intravenous catheters (e.g., in the femoral or jugular vein) for drug administration.

  • Drug Preparation: Reconstitute lyophilized this compound with a sterile diluent to a known concentration (e.g., 50 µg/mL).

  • Dose Calculation: Calculate the required infusion rate based on the subject's body weight and the target dose from your experimental design (e.g., 0.1-0.4 µg/kg/min).

  • Infusion Setup: Load the remifentanil solution into a syringe and place it in a calibrated syringe pump for precise, continuous intravenous delivery.

  • Initiation of Infusion: Once the subject is stable, begin the remifentanil infusion. If an initial bolus is part of the protocol, administer it over 60 seconds.

  • Monitoring: Throughout the infusion period, continuously monitor vital signs, including heart rate, blood pressure (via arterial line if available), respiratory rate, and oxygen saturation (using a rodent-specific pulse oximeter).

  • Termination of Infusion: At the end of the experimental period, either stop the infusion abruptly or begin a tapering protocol as required by the study design.

  • Post-Infusion Monitoring: Continue to monitor the subject closely during the recovery period for any adverse events and to perform assessments as required (e.g., nociceptive testing).

Protocol 2: Assessing Nociceptive Thresholds to Evaluate Hyperalgesia

  • Baseline Measurement: Before any drug administration, establish a baseline nociceptive threshold for each subject. Common methods include:

    • Mechanical Threshold: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The threshold is the lowest force that elicits a withdrawal response.

    • Thermal Threshold: Use a plantar test apparatus (e.g., Hargreaves test) that applies a radiant heat source to the hind paw. Record the latency to paw withdrawal.

  • Drug Administration: Administer remifentanil or placebo (saline) according to the main experimental protocol (see Protocol 1).

  • Post-Infusion Testing: At predetermined time points after the cessation of the remifentanil infusion (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), repeat the nociceptive tests from Step 1.

  • Data Analysis: Compare the post-infusion thresholds to the baseline measurements for each subject. A significant decrease in the paw withdrawal threshold (mechanical) or latency (thermal) in the remifentanil group compared to the control group is indicative of hyperalgesia.

Mandatory Visualizations

Remifentanil_MoA Remifentanil Mechanism of Action cluster_synapse Synaptic Cleft Remifentanil Remifentanil HCl MOR μ-Opioid Receptor (GPCR) Remifentanil->MOR Binds & Activates AC Adenylyl Cyclase MOR->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel MOR->Ca_Channel Inhibits Influx K_Channel K⁺ Channel MOR->K_Channel Opens (Efflux) cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle (e.g., Substance P) Ca_Channel->Vesicle Prevents Fusion NT_Release Reduced Neurotransmitter Release Vesicle->NT_Release Hyperpolarization Hyperpolarization (Reduced Excitability) K_Channel->Hyperpolarization

Caption: Remifentanil binds to µ-opioid receptors, leading to reduced neuronal excitability.

RIH_Pathway Key Pathways in Remifentanil-Induced Hyperalgesia (RIH) cluster_central Central Sensitization (Spinal Cord) cluster_peripheral Peripheral Sensitization Remi High-Dose / Prolonged Remifentanil Infusion NMDA NMDA Receptor Activation / Upregulation Remi->NMDA Glial Glial Cell (Microglia/Astrocyte) Activation Remi->Glial Ion Ion Channel Alterations (e.g., TRPV1, TRPA1) Remi->Ion RIH Remifentanil-Induced Hyperalgesia (RIH) NMDA->RIH Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Glial->Cytokines Releases Cytokines->NMDA Enhances Nociceptor Nociceptor Sensitization Ion->Nociceptor Causes Nociceptor->RIH Contributes to Experimental_Workflow Workflow: Investigating RIH Mitigation Strategies cluster_groups Randomized Groups Start Start: Acclimated Subjects Baseline 1. Baseline Nociceptive Testing (e.g., von Frey, Plantar Test) Start->Baseline GroupA Group A: Control (Saline) Baseline->GroupA GroupB Group B: Remifentanil Only Baseline->GroupB GroupC Group C: Remifentanil + Test Agent (e.g., Ketamine) Baseline->GroupC Infusion 2. IV Infusion Period GroupA->Infusion GroupB->Infusion GroupC->Infusion PostTest 3. Post-Infusion Nociceptive Testing (Multiple Time Points) Infusion->PostTest Analysis 4. Data Analysis: Compare Threshold Changes from Baseline PostTest->Analysis End Conclusion: Efficacy of Test Agent in Mitigating RIH Analysis->End Troubleshooting_Logic Troubleshooting Logic for Common Side Effects Start Remifentanil Infusion Started Monitor Monitor Vitals Continuously Start->Monitor RespDep Respiratory Depression? Monitor->RespDep Check Respiration HemoInst Hypotension / Bradycardia? RespDep->HemoInst No ActionResp Reduce Infusion by 50% OR Stop Infusion Provide Ventilatory Support RespDep->ActionResp Yes Rigidity Muscle Rigidity? HemoInst->Rigidity No ActionHemo Reduce Infusion Rate Consider Anticholinergics (for Bradycardia) HemoInst->ActionHemo Yes ActionRigid Stop/Reduce Infusion Consider NM Blocker Rigidity->ActionRigid Yes Stable Vitals Stable Rigidity->Stable No ActionResp->Monitor ActionHemo->Monitor ActionRigid->Monitor Stable->Start Continue Experiment

References

Technical Support Center: pH-Dependent Degradation of Remifentanil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with remifentanil hydrochloride. The information focuses on its pH-dependent degradation in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound is the hydrolysis of its ester linkage.[1][2][3] This reaction is catalyzed by non-specific esterases in blood and tissues and can also occur chemically, particularly in solutions with a neutral to alkaline pH.[4][5] The major degradation product is remifentanil acid (3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid), which is essentially inactive, possessing about 1/4600th the potency of the parent compound.[1][2]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly dependent on the pH of the solution. It is most stable in acidic conditions (pH < 4).[4][5][6][7] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis and subsequent degradation increases significantly.[4][5] For example, in a solution with a pH of 8.65 (reconstituted with sodium bicarbonate), remifentanil degrades rapidly, with complete degradation observed within 24 hours.[4][7]

Q3: What are the recommended reconstitution solutions and storage conditions to minimize degradation?

A3: To minimize degradation, it is recommended to reconstitute this compound with acidic solutions such as sterile water for injection or 0.9% sodium chloride (saline) solution, which typically result in a pH below 4.[4][5] In these conditions, remifentanil has been shown to be stable for up to 24 hours, retaining over 92% of its initial concentration.[4][5] For longer-term storage of plasma samples, acidification with an agent like formic acid has been shown to improve stability.[8][9] It is crucial to avoid alkaline solutions, such as sodium bicarbonate, for reconstitution.[4][7]

Q4: Can this compound be mixed with other drugs for co-infusion?

A4: Mixing this compound with other drugs requires careful consideration of pH compatibility. For instance, mixing with propofol (B549288), which has a pH range of 6.0 to 8.5, can raise the pH of the remifentanil solution and lead to significant degradation of the remifentanil.[4][5] When remifentanil reconstituted in 0.9% saline (pH ~3.94) was mixed with propofol, the pH of the mixture increased to approximately 6.86, causing a 50-60% reduction in remifentanil concentration after 24 hours.[5] Therefore, co-infusion from a single container is generally not recommended without specific stability studies for that particular mixture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of remifentanil concentration in prepared solutions. The pH of the solution is too high (neutral or alkaline).Ensure the reconstitution solution is acidic. Use sterile water for injection or 0.9% saline. Measure the pH of the final solution to confirm it is below 4. Avoid using alkaline buffers like sodium bicarbonate.[4][7]
Unexpected peaks appearing in HPLC chromatogram. These may be degradation products of remifentanil, such as remifentanil acid.Confirm the identity of the peaks using a reference standard for remifentanil acid or by using mass spectrometry (MS) for identification.[10][11][12] The appearance of these peaks is indicative of sample degradation.
Inconsistent results between experimental replicates. Inconsistent pH of the prepared solutions or variable time between sample preparation and analysis.Standardize the preparation of all solutions, ensuring consistent pH across all samples. Analyze samples as soon as possible after preparation to minimize time-dependent degradation.[13] If immediate analysis is not possible, store samples under conditions known to preserve stability (e.g., acidified at low temperatures).[8][9]
Precipitate formation in the remifentanil solution. While not commonly reported for remifentanil alone, this could occur if mixed with incompatible drugs or if solubility limits are exceeded.Visually inspect all solutions before use. If a precipitate is observed, do not use the solution. If mixing with other drugs, consult compatibility studies.

Data Presentation

Table 1: Stability of Isolated this compound in Various Reconstitution Solutions over 24 Hours

Reconstitution SolutionAverage pHRemaining Remifentanil after 24h (%)
Ultrapure Water3.74> 92%
0.9% Saline3.94> 92%
20% Saline3.95> 92%
8.4% Sodium Bicarbonate8.650%

Data summarized from Henkel et al. (2020).[4][5][7]

Table 2: Effect of Mixing with Propofol on Remifentanil Stability and Solution pH

Remifentanil Reconstitution SolutionInitial pH (Remifentanil alone)pH after mixing with PropofolRemaining Remifentanil after 24h (%)
0.9% Saline3.946.86~40-50%

Data summarized from Henkel et al. (2020) and related analyses.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Stability Testing

  • Materials:

    • This compound powder

    • Reconstitution solutions: Ultrapure water, 0.9% saline solution, 8.4% sodium bicarbonate solution

    • Volumetric flasks and pipettes

    • pH meter

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Reconstitute the powder with the chosen solution (e.g., ultrapure water, 0.9% saline, or 8.4% sodium bicarbonate) to achieve the desired concentration (e.g., 10-50 µg/mL).[6][7]

    • Thoroughly mix the solution until the powder is completely dissolved.

    • Measure and record the initial pH of the solution using a calibrated pH meter.

    • Divide the solution into aliquots for analysis at different time points (e.g., 0, 1, 4, 8, 24 hours).

    • Store the aliquots at a controlled room temperature (e.g., 22-24°C) and protect from light.[10]

Protocol 2: HPLC Analysis of this compound and its Degradation Products

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 or similar column (e.g., Waters X-Terra RP18, 150 x 4.6 mm, 3.5 µm).[8][13]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.03 M potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). The exact ratio should be optimized for good separation. For example, a mobile phase of 0.03 mol/L potassium dihydrogen phosphate solution-methanol-acetonitrile (80:16:4) has been used.[14]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[13]

    • Detection Wavelength: 210 nm or 225 nm.[8][14]

    • Injection Volume: 10 µL.[13]

    • Column Temperature: 40°C.[13]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the prepared samples at the specified time points.

    • Record the chromatograms and integrate the peak areas for remifentanil and any degradation products.

    • Calculate the concentration of remifentanil at each time point by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis reconstitution Reconstitute Remifentanil HCl (e.g., Water, Saline, Bicarbonate) ph_measurement Measure Initial pH reconstitution->ph_measurement aliquoting Aliquot for Time Points ph_measurement->aliquoting storage Store at Controlled Temperature aliquoting->storage hplc_analysis HPLC Analysis at Time Points (0, 1, 4, 8, 24h) storage->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Experimental workflow for remifentanil stability testing.

degradation_pathway Remifentanil Remifentanil HCl DegradationProduct Remifentanil Acid (Inactive Metabolite) Remifentanil->DegradationProduct Hydrolysis of Ester Linkage (pH > 4)

Caption: pH-dependent hydrolysis of remifentanil.

References

Technical Support Center: Remifentanil Hydrochloride in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of remifentanil hydrochloride in experimental settings to prevent precipitation and ensure solution stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in aqueous solutions?

A1: True precipitation of intact this compound is uncommon when prepared according to recommended guidelines. The more frequent issue is the chemical degradation of remifentanil via ester hydrolysis, which is highly dependent on the pH of the solution. This degradation process can lead to the formation of a less soluble carboxylic acid metabolite, which may then precipitate. Remifentanil is significantly more stable in acidic conditions.[1][2][3][4][5]

Q2: What is the optimal pH range for maintaining the stability of this compound in a solution?

A2: The optimal pH range for this compound stability is between 2.5 and 3.5.[6][7] Commercial formulations of this compound are lyophilized with glycine (B1666218) and hydrochloric acid to achieve a pH of approximately 3 after reconstitution.[6][7] The stability of remifentanil decreases significantly as the pH of the solution increases.[1][2][3]

Q3: Which diluents are recommended for reconstituting and diluting this compound?

A3: Sterile water for injection or 0.9% sodium chloride injection are the recommended diluents. These maintain an acidic pH and have been shown to keep remifentanil stable for up to 24 hours under recommended storage conditions.[2][8][9]

Q4: Are there any solutions or buffers that should be avoided when working with this compound?

A4: Yes. Alkaline solutions should be strictly avoided. For instance, reconstitution with an 8.4% sodium bicarbonate solution (pH 8.65) leads to rapid and significant degradation of remifentanil.[1][2][3] It is also recommended not to administer this compound in the same line as blood products, as nonspecific esterases in the blood can hydrolyze the compound.[6]

Q5: What is the pKa of remifentanil and why is it important?

A5: The pKa of remifentanil is approximately 7.26.[10][11] This value indicates the pH at which the ionized and non-ionized forms of the molecule are in equilibrium. At physiological pH (around 7.4), a significant portion of remifentanil will be in its less water-soluble, non-ionized form, which, combined with its susceptibility to hydrolysis at this pH, increases the risk of instability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudiness or visible precipitate upon mixing with a buffer. The pH of the buffer is too high (neutral or alkaline).Immediately discard the solution. Prepare a new solution using a buffer with a pH in the acidic range (ideally below 4). Verify the pH of all components before mixing.
Loss of drug activity over a short period. Chemical degradation due to inappropriate pH.Ensure that the final pH of the remifentanil solution is acidic. When diluting with a buffer, use one that will maintain a low pH. Store the solution at the recommended temperature (2-8°C) and use it within 24 hours.
Inconsistent experimental results. Instability of the remifentanil solution.Prepare fresh solutions for each experiment. Do not use solutions that have been stored for extended periods or at improper temperatures. Always use recommended diluents and verify the pH.

Data Summary

pH-Dependent Stability of this compound
Reconstitution SolutionAverage pHStability over 24 hoursReference
Ultrapure Water3.74>92% of original concentration remaining[2]
0.9% Saline3.94>92% of original concentration remaining[2]
20% Saline3.95>92% of original concentration remaining[2]
8.4% Sodium Bicarbonate8.65Significant degradation (P < 0.001)[1][2][3]
Admixture with Propofol (B549288)~6.50 - 6.9650-60% decrease in remifentanil concentration[2]
Physicochemical Properties of this compound
PropertyValueReference
pKa7.26[10][11]
pH of reconstituted solution2.5 - 3.5[6]
Water SolubilityFreely soluble[12]

Experimental Protocols

Protocol for Reconstitution and Dilution of Lyophilized this compound
  • Reconstitution:

    • Aseptically add 1 mL of a recommended diluent (Sterile Water for Injection or 0.9% Sodium Chloride Injection) per milligram of lyophilized this compound powder.[8][13][14]

    • Shake the vial vigorously until the powder is completely dissolved.[8][9]

    • The resulting solution will have a concentration of approximately 1 mg/mL.[8][13][14]

  • Dilution:

    • The reconstituted solution must be further diluted to the desired final concentration for the experiment.

    • Use an acidic buffer or one of the recommended diluents for the final dilution.

    • It is crucial to verify that the final pH of the solution is within the stable range (ideally below 4).

Visual Guides

Remifentanil_Stability_Pathway cluster_stable Stable Zone cluster_unstable Unstable/Degradation Zone Remifentanil_HCl Remifentanil HCl (Lyophilized Powder) Reconstituted_Solution Reconstituted Solution (pH 2.5-3.5) Remifentanil_HCl->Reconstituted_Solution Add Sterile Water or 0.9% Saline Stable_Experimental_Buffer Stable Experimental Buffer (Acidic pH < 4) Reconstituted_Solution->Stable_Experimental_Buffer Dilute in Acidic Buffer Alkaline_Buffer Neutral or Alkaline Buffer (pH > 6.5) Reconstituted_Solution->Alkaline_Buffer Incorrect Dilution Degradation Ester Hydrolysis Alkaline_Buffer->Degradation Precipitate Inactive Metabolite (Potential Precipitate) Degradation->Precipitate Experimental_Workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_exp Experiment Start Start: Obtain Lyophilized Remifentanil HCl Reconstitute Reconstitute with Sterile Water or 0.9% Saline (1 mg/mL) Start->Reconstitute Dilute Dilute to Final Concentration in Acidic Buffer Reconstitute->Dilute Check_pH Verify Final pH is < 4 Dilute->Check_pH Check_pH->Dilute pH too high Visual_Inspect Visually Inspect for Clarity and Precipitates Check_pH->Visual_Inspect pH OK Visual_Inspect->Start Precipitate Found Use_Solution Use Solution in Experiment (within 24 hours) Visual_Inspect->Use_Solution Solution Clear End End Use_Solution->End

References

Technical Support Center: Addressing Remifentanil-Induced Muscle Rigidity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing remifentanil in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate muscle rigidity, a common side effect of high-dose opioid administration.

Frequently Asked Questions (FAQs)

Q1: What is remifentanil-induced muscle rigidity?

A1: Remifentanil-induced muscle rigidity is a side effect characterized by a significant increase in skeletal muscle tone, particularly in the thoracic and abdominal muscles, following the administration of remifentanil. This can lead to difficulties in ventilation and hemodynamic instability. In animal models, it is often observed as stiffness in the limbs and trunk.

Q2: What is the underlying mechanism of remifentanil-induced muscle rigidity?

A2: The exact mechanism is not fully elucidated, but it is understood to be a centrally mediated process. Key mechanisms include the activation of µ-opioid receptors in the central nervous system. This activation is thought to involve the dopaminergic and coerulospinal noradrenergic pathways, leading to increased motor neuron activity and subsequent muscle contraction.[1][2]

Q3: Which animal models are commonly used to study this phenomenon?

A3: Rats, particularly Sprague-Dawley and Wistar strains, are the most frequently used animal models for studying opioid-induced muscle rigidity.[3][4]

Q4: How can muscle rigidity be quantitatively assessed in animal models?

A4: Electromyography (EMG) is a sensitive method for quantifying muscle rigidity.[5][6] An increase in EMG activity in major muscle groups, such as the gastrocnemius or sacrococcygeus dorsi lateralis muscle in rats, provides an objective measure of rigidity.[6][7] Power spectral analysis of EMG signals can further characterize the recruitment and synchronous activation of motor units.[6]

Q5: What are the primary strategies for preventing or reversing remifentanil-induced muscle rigidity?

A5: The primary strategies include:

  • Opioid Antagonists: Naloxone (B1662785), a non-selective opioid receptor antagonist, can effectively reverse muscle rigidity.[8]

  • Alpha-2 Adrenergic Agonists: Dexmedetomidine has been shown to prevent or alleviate opioid-induced muscle rigidity.[9][10]

  • Neuromuscular Blocking Agents: In cases of severe rigidity that compromises ventilation, neuromuscular blockers can be administered.[11]

  • Administration of Hypnotic Agents: Administering a hypnotic agent like propofol (B549288) or thiopental (B1682321) before remifentanil can reduce the incidence of muscle rigidity.[11][12]

Troubleshooting Guide

Issue 1: High incidence of muscle rigidity is observed in my rat model.

  • Question: I am observing a higher-than-expected incidence and severity of muscle rigidity in my rat study with remifentanil. What could be the cause?

  • Answer:

    • High Dose or Rapid Infusion: High doses and rapid bolus injections of remifentanil are strongly associated with muscle rigidity. Consider reducing the infusion rate or the bolus dose. Bolus injections should be administered slowly, over at least 30 seconds.[11]

    • Animal Strain: Different rat strains may have varying sensitivities to opioids. Ensure you are using a strain with a well-characterized response to remifentanil if possible.

    • Anesthetic Protocol: The choice of co-administered anesthetic can influence the incidence of rigidity. Thiopental anesthesia has been shown to suppress fentanyl-induced EMG activity, whereas ketamine anesthesia does not.[7] Pre-treatment with a hypnotic agent is recommended.[11][12]

Issue 2: Difficulty in reversing muscle rigidity with naloxone.

  • Question: I administered naloxone to reverse the rigidity, but the effect was not as expected. What should I consider?

  • Answer:

    • Dosage: The dose of naloxone is critical. While effective, an inadequate dose may not fully reverse the rigidity. Refer to the dosage table below for recommended ranges in rats.

    • Timing of Administration: Naloxone should be administered promptly upon observing signs of severe rigidity.

    • Ultra-low Dose Effects: Be aware that ultra-low doses of naloxone have been investigated for preventing hyperalgesia and may not be sufficient to reverse established, severe muscle rigidity.[3][13]

Issue 3: Concurrent bradycardia and hypotension are complicating the experiment.

  • Question: Along with muscle rigidity, I am observing significant bradycardia and hypotension. How can I manage these cardiovascular side effects?

  • Answer:

    • Mechanism: Remifentanil can cause bradycardia and hypotension through both opioid receptor-dependent and -independent pathways.[14]

    • Anticholinergics: Pre-treatment with an anticholinergic agent like glycopyrrolate (B1671915) can help prevent or mitigate bradycardia.

    • Dose Reduction: Reducing the remifentanil infusion rate is the most direct way to lessen these hemodynamic effects.[15][16]

    • Fluid Administration: Ensure the animal is euvolemic, as hypovolemia can exacerbate hypotension.

Data Presentation

Table 1: Remifentanil Dosages for Inducing Muscle Rigidity in Rats

Animal ModelRoute of AdministrationDosageNotes
Sprague-Dawley RatsIntravenous (IV) Infusion0.4 µg/kg/minUsed for continuous analgosedation during mechanical ventilation.[17][18]
Sprague-Dawley RatsIntravenous (IV) Bolus100 µg/kgInduced a significant increase in EMG activity.[6]
Wistar RatsIntravenous (IV) Infusion4 µg/kg/minUsed in studies evaluating hyperalgesia.[3]

Table 2: Interventional Agent Dosages for Managing Remifentanil-Induced Muscle Rigidity in Rats

AgentActionAnimal ModelRoute of AdministrationEffective Dosage
Naloxone Opioid AntagonistWistar RatsIntravenous (IV) Infusion0.17 ng/kg/min (ultra-low dose for hyperalgesia)[3]
Sprague-Dawley RatsIntravenous (IV)6 µg/kg (for reversal of respiratory depression)[19]
Dexmedetomidine Alpha-2 Adrenergic AgonistSprague-Dawley RatsIntraperitoneal (IP)50 µg/kg (to alleviate hyperalgesia)[20]
Sedated RatsIntravenous (IV)3 µg/kg (to oppose fentanyl-induced rigidity)[10]
Sprague-Dawley RatsSubcutaneous (SC)12.5 - 50 µg/kg (to prevent hyperalgesia)[21]

Experimental Protocols

Protocol 1: Induction and Assessment of Remifentanil-Induced Muscle Rigidity in Rats

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., ketamine, 120 mg/kg i.p.).[6] If mechanical ventilation is required, intubate the animal.

  • EMG Electrode Placement: Insert EMG electrodes into the desired muscle group (e.g., gastrocnemius or sacrococcygeus dorsi lateralis muscle) to record muscle activity.

  • Baseline Recording: Record baseline EMG activity for a stable period before remifentanil administration.

  • Remifentanil Administration: Administer remifentanil via intravenous infusion (e.g., 0.4 µg/kg/min) or as a bolus injection (e.g., 100 µg/kg).[6][17]

  • Data Acquisition: Continuously record EMG signals throughout the experiment.

  • Data Analysis: Analyze the EMG data for changes in amplitude and frequency. A significant increase in the root mean square and a decrease in the mean power frequency of the EMG signal are indicative of muscle rigidity.[6]

Protocol 2: Reversal of Remifentanil-Induced Muscle Rigidity with Naloxone

  • Induce Rigidity: Follow steps 1-4 of Protocol 1 to induce muscle rigidity.

  • Confirm Rigidity: Confirm the presence of rigidity through visual observation and a significant increase in EMG activity.

  • Naloxone Administration: Administer naloxone intravenously at an appropriate dose (e.g., starting with a low dose and titrating up if necessary).

  • Monitor Reversal: Continuously monitor EMG activity and observe for a reduction in muscle tone. The reversal of rigidity should be apparent within minutes of effective naloxone administration.

Mandatory Visualizations

Remifentanil_Rigidity_Pathway cluster_CNS Central Nervous System cluster_PNS Periphery Remifentanil Remifentanil Mu_Opioid_Receptor µ-Opioid Receptor Remifentanil->Mu_Opioid_Receptor Activates Dopaminergic_Pathway Dopaminergic Pathway (e.g., Nigrostriatal) Mu_Opioid_Receptor->Dopaminergic_Pathway Modulates Noradrenergic_Pathway Noradrenergic Pathway (Coerulospinal) Mu_Opioid_Receptor->Noradrenergic_Pathway Modulates Motor_Neuron Spinal Motor Neuron Dopaminergic_Pathway->Motor_Neuron Increases Excitability Noradrenergic_Pathway->Motor_Neuron Increases Excitability Skeletal_Muscle Skeletal Muscle Motor_Neuron->Skeletal_Muscle Innervates Muscle_Rigidity Muscle_Rigidity Skeletal_Muscle->Muscle_Rigidity Results in

Caption: Proposed signaling pathway of remifentanil-induced muscle rigidity.

Experimental_Workflow cluster_Preparation Preparation cluster_Intervention Intervention cluster_Data Data Collection & Analysis Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Measurement (EMG, Vitals) Animal_Prep->Baseline Remifentanil_Admin Remifentanil Administration (Bolus or Infusion) Baseline->Remifentanil_Admin Observe_Rigidity Observe for Muscle Rigidity Remifentanil_Admin->Observe_Rigidity Data_Collection Continuous Data Collection (EMG, Vitals) Remifentanil_Admin->Data_Collection Treatment_Admin Administer Treatment (Naloxone or Dexmedetomidine) Observe_Rigidity->Treatment_Admin If Rigidity Occurs Treatment_Admin->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Troubleshooting_Logic Start Experiencing Muscle Rigidity Check_Dose Is the remifentanil dose and infusion rate appropriate? Start->Check_Dose Reduce_Dose Reduce dose/rate Check_Dose->Reduce_Dose No Check_Anesthesia Is an appropriate anesthetic protocol being used? Check_Dose->Check_Anesthesia Yes Reduce_Dose->Check_Anesthesia Modify_Anesthesia Consider pre-treatment with a hypnotic agent Check_Anesthesia->Modify_Anesthesia No Administer_Antagonist Administer Naloxone Check_Anesthesia->Administer_Antagonist Yes Modify_Anesthesia->Administer_Antagonist Administer_Agonist Consider Dexmedetomidine Administer_Antagonist->Administer_Agonist If rigidity persists End Problem Resolved Administer_Antagonist->End If rigidity resolves Administer_Agonist->End

References

challenges in transitioning from remifentanil to other analgesics post-procedure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when transitioning from remifentanil to other analgesics post-procedure.

Troubleshooting Guide

Issue: Increased Postoperative Pain and Analgesic Consumption

Q1: We observed significantly higher postoperative pain scores and a greater need for rescue analgesics in our animal models after discontinuing remifentanil infusion. What is the likely cause and how can we investigate it?

A1: This phenomenon is likely due to remifentanil-induced hyperalgesia (RIH) or acute opioid tolerance (AOT).[1][2][3][4][5] RIH is a state of paradoxical increased sensitivity to painful stimuli, while AOT is a reduction in the analgesic effect of the opioid.[2][4]

To investigate this, you can:

  • Assess Pain Thresholds: Measure mechanical, thermal, or pressure pain thresholds before, during, and after remifentanil infusion. A decrease in the pain threshold post-infusion is indicative of hyperalgesia.[6][7][8]

  • Measure Analgesic Consumption: Quantify the amount of rescue analgesic (e.g., morphine) required to achieve a target level of analgesia in the postoperative period.[9][10]

  • Control for Infusion Rate and Duration: RIH appears to be more pronounced with higher infusion rates (≥0.3 mcg/kg/min) and longer durations (>3 hours) of remifentanil.[2][5][11]

Q2: Our attempts to mitigate suspected remifentanil-induced hyperalgesia with a standard dose of morphine have been ineffective. What are our next steps?

A2: Standard opioid doses may be insufficient due to AOT and the underlying mechanisms of RIH.[12] Consider the following strategies:

  • Administer a Longer-Acting Opioid Before Remifentanil Cessation: To ensure adequate analgesic coverage as the short-acting remifentanil is cleared, administer a longer-acting opioid like morphine or sufentanil 25-30 minutes before discontinuing the remifentanil infusion.[13][14][15]

  • Investigate NMDA Receptor Antagonists: The N-methyl-D-aspartate (NMDA) receptor is a key player in the central sensitization that underlies RIH.[1][2][3][11] Co-administration of a low-dose NMDA receptor antagonist, such as ketamine, with remifentanil has been shown to prevent or reduce RIH.[7][11][16]

  • Explore Alpha-2 Adrenergic Agonists: Dexmedetomidine, a highly selective alpha-2 adrenergic receptor agonist, has sedative and mild analgesic properties and may be an effective adjunct to reduce the incidence and severity of RIH.[9][11]

  • Consider COX Inhibitors: Cyclooxygenase (COX) enzymes, particularly COX-2, may be involved in the development of OIH. Pre-treatment with COX inhibitors like parecoxib (B1662503) or ketorolac (B1673617) has been shown to reduce post-remifentanil hyperalgesia in experimental models.[6][11]

Q3: We are observing significant respiratory depression when attempting to transition to a longer-acting opioid. How can we manage this?

A3: This is a critical safety concern. The rapid offset of remifentanil's respiratory depressant effects can be mismatched with the slower onset of a longer-acting opioid, leading to a period of inadequate analgesia followed by compounded respiratory depression.

  • Staggered and Titrated Dosing: Instead of a large bolus of a long-acting opioid, consider a smaller initial dose followed by careful titration based on the patient's respiratory rate and level of analgesia.[17]

  • Gradual Remifentanil Taper: A gradual withdrawal of the remifentanil infusion, as opposed to an abrupt stop, may help to smooth the transition and reduce the risk of both hyperalgesia and respiratory depression.[9][18]

  • Continuous Monitoring: Ensure continuous monitoring of respiratory rate and oxygen saturation in a postoperative setting where immediate intervention is possible.[14][19]

Frequently Asked Questions (FAQs)

Q4: What are the primary molecular mechanisms underlying remifentanil-induced hyperalgesia?

A4: The mechanisms are complex and multifactorial, but current research points to:

  • Central Sensitization: This is a key driver and involves the hyperactivation of the N-methyl-D-aspartate (NMDA) receptor system in the spinal cord.[1][2][3][11]

  • Glial Cell Activation: Microglia and astrocytes in the central nervous system become activated and release pro-inflammatory cytokines, which contribute to neuronal hyperexcitability.[1][2][3]

  • Neuroinflammation: An inflammatory response within the nervous system contributes to the heightened pain state.[1][2][3]

  • Descending Pain Modulation Dysfunction: Remifentanil can disrupt the normal descending inhibitory pain pathways from the brainstem.[1][2]

Q5: Is there a dose-dependent relationship for remifentanil-induced hyperalgesia?

A5: Yes, evidence suggests a dose-dependent relationship. Higher intraoperative doses of remifentanil are associated with increased postoperative pain and higher morphine consumption.[9][10][20][21] Infusion rates exceeding 0.2-0.3 mcg/kg/min are more likely to induce hyperalgesia.[5][8][11]

Q6: How can we differentiate between acute opioid tolerance and opioid-induced hyperalgesia in our experimental model?

A6: While clinically challenging to distinguish as they can coexist, in a research setting you can:

  • Acute Opioid Tolerance (AOT): This is characterized by a decreased analgesic effect at the same dose. In your model, you would observe a need to escalate the remifentanil dose to maintain the same level of analgesia during the infusion.[4][8]

  • Opioid-Induced Hyperalgesia (OIH): This is a paradoxical increase in pain sensitivity. You would observe a decrease in pain thresholds to noxious stimuli (hyperalgesia) or pain in response to non-noxious stimuli (allodynia) after the remifentanil infusion has been discontinued.[4][9][10]

Data Presentation

Table 1: Impact of Remifentanil Infusion Rate on Postoperative Analgesic Requirements

Study GroupRemifentanil Infusion RatePostoperative Morphine Consumption (24h)Pain Scores (at 4h post-op)
High-Dose> 0.25 µg/kg/minSignificantly HigherSignificantly Higher
Low-Dose< 0.2 µg/kg/minLowerLower

This table is a summary of findings from multiple studies and meta-analyses.[5][9][10]

Table 2: Equianalgesic Opioid Conversion Factors (Relative to Oral Morphine)

OpioidConversion Factor to Oral Morphine
Codeine (oral)0.15
Hydrocodone (oral)1
Hydromorphone (oral)5
Oxycodone (oral)1.5
Tramadol (oral)0.2
Remifentanil (IV, 1mcg)300 (mcg to mg)

Note: These are approximate conversion factors and should be used with caution, with dose adjustments for incomplete cross-tolerance.[22][23][24]

Experimental Protocols

Protocol 1: Induction and Assessment of Remifentanil-Induced Hyperalgesia in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (250-300g).[25]

  • Baseline Nociceptive Testing:

    • Mechanical Threshold: Assess paw withdrawal threshold using von Frey filaments.

    • Thermal Threshold: Measure paw withdrawal latency to a radiant heat source (e.g., Hargreaves test).

  • Remifentanil Infusion:

    • Administer remifentanil intravenously at a rate of 1.0 μg/kg/min for 60 minutes.[25] A control group receives saline.

  • Post-Infusion Nociceptive Testing:

    • Repeat mechanical and thermal threshold testing at 1, 2, 4, and 24 hours post-infusion.

  • Data Analysis:

    • Compare post-infusion withdrawal thresholds to baseline values. A significant decrease in the remifentanil group compared to the saline group indicates hyperalgesia.

Protocol 2: Evaluation of an NMDA Receptor Antagonist to Prevent RIH

  • Animal Model and Baseline Testing: As described in Protocol 1.

  • Drug Administration:

    • Group 1 (Control): Saline infusion.

    • Group 2 (Remifentanil): Remifentanil infusion (1.0 μg/kg/min for 60 minutes).

    • Group 3 (Remifentanil + Ketamine): Co-infusion of remifentanil (1.0 μg/kg/min) and a sub-anesthetic dose of ketamine (e.g., target plasma concentration of 50-100 ng/mL) for 60 minutes.[7]

  • Post-Infusion Nociceptive Testing: As described in Protocol 1.

  • Data Analysis:

    • Compare the post-infusion withdrawal thresholds between the three groups. A significant attenuation of the hyperalgesic effect in Group 3 compared to Group 2 would indicate a preventative effect of ketamine.

Visualizations

RIH_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_presynaptic Presynaptic Terminal cluster_glia Glial Cell NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activation Central_Sensitization Central Sensitization (Hyperalgesia) Ca_Influx->Central_Sensitization PKC_Activation PKC Activation Ca_Influx->PKC_Activation PKC_Activation->NMDA_Receptor Phosphorylation (removes Mg2+ block) Remifentanil Remifentanil Glutamate_Release Glutamate Release Remifentanil->Glutamate_Release Leads to Glial_Activation Glial Cell Activation Remifentanil->Glial_Activation Glutamate_Release->NMDA_Receptor Binds to Proinflammatory_Cytokines Pro-inflammatory Cytokines Glial_Activation->Proinflammatory_Cytokines Releases Proinflammatory_Cytokines->Central_Sensitization Contributes to

Caption: Signaling pathway of remifentanil-induced hyperalgesia.

Experimental_Workflow cluster_protocol Experimental Protocol for RIH Assessment Baseline Baseline Nociceptive Testing (von Frey, Hargreaves) Grouping Randomize into Groups (Control, Remifentanil, Remi+Test Compound) Baseline->Grouping Infusion 60-minute IV Infusion Grouping->Infusion Post_Test Post-Infusion Nociceptive Testing (1, 2, 4, 24 hours) Infusion->Post_Test Analysis Data Analysis (Compare thresholds to baseline and between groups) Post_Test->Analysis

Caption: Experimental workflow for assessing RIH.

Logical_Relationship cluster_troubleshooting Troubleshooting Logic for Post-Remifentanil Hyperalgesia Problem Increased Postoperative Pain & Analgesic Need Hypothesis Hypothesis: Remifentanil-Induced Hyperalgesia (RIH) Problem->Hypothesis Action1 Investigate: Measure Pain Thresholds Quantify Analgesic Use Hypothesis->Action1 Confirm Action2 Mitigate: Co-administer NMDA antagonist Use alpha-2 agonist Consider COX inhibitors Hypothesis->Action2 Prevent/Treat Action3 Refine Transition: Administer long-acting opioid before cessation Gradual remifentanil taper Hypothesis->Action3 Optimize Outcome Reduced Hyperalgesia & Improved Postoperative Analgesia Action1->Outcome Action2->Outcome Action3->Outcome

Caption: Troubleshooting logic for post-remifentanil challenges.

References

Technical Support Center: Quantification of Remifentanil in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of remifentanil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the analysis of remifentanil in biological matrices.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the quantification of remifentanil.

ProblemPossible CausesSuggested Solutions
Low or No Remifentanil Recovery Sample Degradation: Remifentanil is highly susceptible to degradation by esterases in whole blood and plasma.[1][2]- Immediately chill blood samples in ice water after collection.[2][3] - Use collection tubes containing an anticoagulant such as EDTA.[2] - Acidify plasma samples with formic acid (e.g., 1.5 μL per mL of plasma) to inhibit esterase activity.[2][3] - Process samples as quickly as possible, ideally centrifuging within 10 minutes of collection.[3] - Store samples at -80°C for long-term stability.[1][4]
Inadequate Extraction: The chosen sample preparation method may not be efficient for remifentanil.- For protein precipitation, ensure the solvent (e.g., acetonitrile) is added in the correct ratio to effectively precipitate proteins.[4][5] - For solid-phase extraction (SPE) or microextraction in packed syringe (MEPS), ensure the sorbent type (e.g., mixed-phase C8/cation exchange) is appropriate and the extraction protocol is followed precisely.[5][6]
High Variability in Results Inconsistent Sample Handling: Differences in time between sample collection and processing can lead to variable degradation.- Standardize the sample handling workflow, ensuring consistent timing for chilling, centrifugation, and acidification.
Matrix Effects: Endogenous components in the biological matrix can interfere with the ionization of remifentanil in the mass spectrometer.- Use a stable isotope-labeled internal standard, such as Remifentanil-¹³C₆, to compensate for matrix effects.[5][6] - Evaluate and minimize matrix effects during method development. Adjusting chromatographic conditions or sample cleanup procedures may be necessary.[4]
Poor Peak Shape in Chromatography Suboptimal Mobile Phase: The pH or composition of the mobile phase may not be ideal for remifentanil.- Use a mobile phase containing a small percentage of formic acid (e.g., 0.1%) to ensure good peak shape for the protonated molecule.[4][5][6]
Column Issues: The analytical column may be degraded or not suitable for the analysis.- Use a C18 or similar reversed-phase column appropriate for the separation of small molecules like remifentanil.[4][6] - Ensure the column is properly conditioned and maintained.
Carry-over in LC-MS/MS Analysis Injector Contamination: Residual remifentanil from a high concentration sample may be injected with the subsequent sample.- Implement a robust injector washing procedure between samples. - Injecting a blank sample after a high-concentration sample can help assess and mitigate carry-over.[7]

Frequently Asked Questions (FAQs)

1. What is the most significant challenge in quantifying remifentanil in biological samples?

The primary challenge is the inherent instability of remifentanil.[2] It is rapidly metabolized by non-specific esterases in blood and tissues, and this degradation continues even after sample collection.[1][2] Therefore, meticulous sample handling, including immediate cooling and acidification, is crucial for accurate quantification.[2][3]

2. What are the recommended storage conditions for biological samples containing remifentanil?

For short-term storage, placing whole blood samples in ice water immediately after collection can limit degradation to approximately 2% within 2 hours.[2][3] For longer-term storage, plasma samples should be acidified and stored at -20°C or, for optimal stability, at -80°C.[1][4] Acidified plasma can be stable for up to 103 days at -20°C.[3]

3. Which analytical technique is most commonly used for remifentanil quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for quantifying remifentanil in biological matrices.[8] Gas chromatography-mass spectrometry (GC-MS) has also been used.[8][9]

4. What are typical sample preparation methods for remifentanil analysis?

Common methods include:

  • Protein Precipitation: A simple and fast method where a solvent like acetonitrile (B52724) is used to precipitate proteins from the plasma sample.[2][4]

  • Solid-Phase Extraction (SPE): A more involved cleanup method that can provide cleaner extracts.

  • Microextraction in Packed Syringe (MEPS): A miniaturized version of SPE that is suitable for small sample volumes.[5][6]

5. How can the stability of remifentanil in plasma be improved?

The addition of an acid, such as formic acid or citric acid, to the plasma sample effectively inhibits esterase activity and significantly improves remifentanil stability.[2][9][10] For example, adding 1.5 μL of formic acid per milliliter of EDTA plasma enhances stability, allowing samples to be kept at ambient temperature for up to 2 days and at 4°C for 14 days.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated analytical methods for remifentanil.

Table 1: Linearity and Limits of Quantification

Analytical MethodBiological MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
LC-MS/MSAcidified EDTA Plasma0.20 - 2500.20
LC-MS/MSHuman Plasma0.05 - 500.05
LC-MS/MSHuman Plasma (MEPS)0.05 - 500.05
LC-MS/MSNeonatal Dried Blood Spots0.3 - 400.3
UHPLC-MS/MSLow Volume PlasmaNot specified0.25
HPLC-MSHuman Plasma0.5 - 48.00.5

Table 2: Precision and Accuracy of a Validated LC-MS/MS Method

QC Level (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
0.05 (LLOQ)≤8.66-1.33 to 4.89≤8.470.333 to 6.89
0.15 (Low)≤8.66-1.33 to 4.89≤8.470.333 to 6.89
3 (Medium)≤8.66-1.33 to 4.89≤8.470.333 to 6.89
40 (High)≤8.66-1.33 to 4.89≤8.470.333 to 6.89

Data adapted from a study by Choi et al.[4]

Experimental Protocols

1. LC-MS/MS Method with Protein Precipitation

This protocol is based on the method described by Koster et al.[2] and Choi et al.[4]

  • Sample Collection and Handling:

    • Collect whole blood in EDTA-containing tubes.

    • Immediately place the tubes in ice water.

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the EDTA plasma to tubes containing formic acid (1.5 μL per mL of plasma).

  • Sample Preparation (Protein Precipitation):

    • To a 20 μL aliquot of the acidified plasma sample, add an internal standard.

    • Add 100 μL of acetonitrile to precipitate the proteins.

    • Vortex the mixture.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 analytical column (e.g., Agilent Poroshell 120 EC-C18, 4.6 × 50 mm, 2.7 μm).[4]

    • Mobile Phase: A gradient or isocratic elution with acetonitrile and water containing 0.1% formic acid.[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • Remifentanil: m/z 377.10 > 113.20.[4]

      • Internal Standard (example: Chlorpropamide): m/z 277.00 > 111.00.[4]

2. GC-MS Method

This protocol is based on the method described by Tsuruta et al.[9]

  • Sample Collection and Handling:

    • Collect arterial blood in chilled sample tubes containing 60 μL of 50% citric acid to inactivate esterases.

    • Store samples at -20°C until analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Add an internal standard (e.g., fentanyl) to the blood sample.

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in a suitable solvent for GC-MS injection.

  • GC-MS Conditions:

    • Gas Chromatography: Use a suitable capillary column for drug analysis.

    • Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM).

    • Monitored Ions (m/z):

      • Remifentanil: 168.[9]

      • Fentanyl (IS): 245.[9]

Visualizations

experimental_workflow cluster_collection Sample Collection & Handling cluster_preparation Sample Preparation cluster_analysis Analysis blood_collection Collect Blood (EDTA tube) chilling Immediate Chilling (Ice Water) blood_collection->chilling centrifugation Centrifugation chilling->centrifugation acidification Plasma Acidification (Formic Acid) centrifugation->acidification storage Storage at -80°C acidification->storage add_is Add Internal Standard storage->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge_precipitate Centrifugation precipitation->centrifuge_precipitate supernatant_transfer Transfer Supernatant centrifuge_precipitate->supernatant_transfer lc_msms LC-MS/MS Analysis supernatant_transfer->lc_msms

Caption: Workflow for remifentanil quantification in plasma.

troubleshooting_logic start Low Remifentanil Recovery? check_stability Was sample handling immediate & cold? start->check_stability check_acidification Was plasma acidified? check_stability->check_acidification Yes improve_handling Implement rapid cooling & processing check_stability->improve_handling No check_extraction Is extraction method validated? check_acidification->check_extraction Yes add_acid Add formic/citric acid post-centrifugation check_acidification->add_acid No optimize_extraction Optimize SPE or precipitation protocol check_extraction->optimize_extraction No success Accurate Quantification check_extraction->success Yes improve_handling->check_stability add_acid->check_acidification optimize_extraction->check_extraction

Caption: Troubleshooting low remifentanil recovery.

References

Validation & Comparative

A Comparative Analysis of Remifentanil and Fentanyl on Neuronal Firing Rates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of two potent synthetic opioids on central nervous system activity.

This guide provides an objective comparison of the effects of remifentanil and fentanyl on neuronal firing rates, supported by experimental data. It is designed to inform researchers, scientists, and drug development professionals in their evaluation of these two widely used opioids. The following sections detail their mechanisms of action, present quantitative data from in vitro studies, and outline the experimental protocols used to generate this data.

Comparative Analysis of Neuronal Effects

Remifentanil and fentanyl, both potent agonists of the μ-opioid receptor (MOR), are integral in clinical settings for analgesia and anesthesia.[1][2] While their primary mechanism of action is similar, subtle differences in their interaction with the MOR and subsequent signaling cascades can lead to distinct neuronal responses.[1] Both opioids exert their effects by binding to MORs, which are G-protein-coupled receptors.[3] This binding leads to a cascade of inhibitory effects, including decreased cyclic adenosine (B11128) monophosphate (cAMP) production, reduced calcium ion influx, and increased potassium efflux, ultimately inhibiting ascending pain pathways in the central nervous system.[3]

Experimental data indicates that while both remifentanil and fentanyl can decrease neuronal viability at high concentrations, their specific impacts on neuronal activity and signaling pathways show notable differences.

Quantitative Data on Neuronal Viability

An in vitro study utilizing neuron cell cultures (CRL-10742) investigated the neurotoxic effects of both remifentanil and fentanyl. The data from this study is summarized below.

DrugConcentration (μg/mL)Neuronal Viability (%)
Control 0100
Fentanyl 1038.20
Remifentanil 1043.11

Table 1: A study determined that the highest neurotoxic dose for both fentanyl and remifentanil was 10 μg/mL, at which point the viability of neuron cells decreased to 61.80% for fentanyl and 56.89% for remifentanil, respectively.[4][5][6]

Experimental Protocols

The following section details the methodology for a key in vitro experiment assessing the neurotoxicity of remifentanil and fentanyl.

In Vitro Neurotoxicity Assay

Objective: To determine the dose-dependent neurotoxic effects of remifentanil and fentanyl on cultured neurons.

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuron cultures. The cited study utilized neuron cells (CRL-10742).[5][6]

Methodology:

  • Cell Culture: Neurons are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

  • Drug Application: Remifentanil and fentanyl are applied to the cell cultures at varying concentrations.

  • Incubation: The cells are incubated with the drugs for a predetermined period (e.g., 24 hours).

  • Viability Assessment (MTT Assay):

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group (untreated cells).

Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling

Both remifentanil and fentanyl primarily act on the μ-opioid receptor. Their binding initiates a G-protein-mediated signaling cascade that leads to analgesia. However, they also engage the β-arrestin pathway, which is associated with adverse effects and receptor desensitization.[1] Studies suggest that fentanyl has a stronger efficacy for MOR desensitization, whereas remifentanil has a greater effect on internalization processes, both of which are mediated by β-arrestin.[1]

cluster_ligand Opioid Ligand cluster_gprotein G-Protein Pathway (Analgesia) cluster_barrestin β-Arrestin Pathway (Side Effects/Desensitization) Remifentanil Remifentanil MOR μ-Opioid Receptor (MOR) Remifentanil->MOR Fentanyl Fentanyl Fentanyl->MOR G_protein Gi/o Protein Activation MOR->G_protein beta_arrestin β-Arrestin Recruitment MOR->beta_arrestin AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel K_channel K⁺ Channel Activation G_protein->K_channel cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization Desensitization Receptor Desensitization beta_arrestin->Desensitization

Opioid Receptor Signaling Pathway
Experimental Workflow for Neuronal Activity Assessment

The following diagram illustrates a typical workflow for comparing the effects of remifentanil and fentanyl on neuronal activity.

start Start: Prepare Neuronal Cultures drug_prep Prepare Remifentanil and Fentanyl Solutions start->drug_prep application Apply Drugs to Neuronal Cultures drug_prep->application incubation Incubate for a Defined Period application->incubation measurement Measure Neuronal Activity (e.g., Electrophysiology, Calcium Imaging) incubation->measurement data_analysis Data Analysis and Comparison measurement->data_analysis end End: Comparative Report data_analysis->end

Experimental Workflow Diagram

Concluding Remarks

The available data suggests that while remifentanil and fentanyl share a primary mechanism of action through the μ-opioid receptor, they exhibit differences in their effects on neuronal viability and receptor signaling dynamics. Fentanyl may have a slightly higher neurotoxic potential at equivalent high concentrations in vitro. Further research directly comparing their effects on neuronal firing rates using electrophysiological methods would provide a more detailed understanding of their differential impacts on the central nervous system. Such studies are crucial for the continued development of safer and more effective opioid analgesics.

References

validation of remifentanil's analgesic efficacy against other opioids in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Remifentanil Against Other Opioids Supported by Experimental Data.

This guide provides a comprehensive in vivo comparison of the analgesic efficacy of remifentanil against other commonly used opioids, including fentanyl, alfentanil, morphine, and sufentanil. The data presented is collated from a range of preclinical and clinical studies, offering a detailed overview for researchers and professionals in drug development.

Executive Summary

Remifentanil, a potent, ultra-short-acting µ-opioid receptor agonist, is distinguished by its rapid onset and offset of action, a result of its unique esterase metabolism.[1] This pharmacokinetic profile allows for precise titratability. In vivo studies consistently demonstrate its potent analgesic effects. Comparisons with other opioids reveal a nuanced picture: while remifentanil often shows comparable or superior analgesic efficacy during administration, its short duration necessitates careful management of postoperative pain. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a thorough comparative analysis.

Data Presentation: Quantitative Comparison of Analgesic Efficacy

The following tables summarize key quantitative data from in vivo studies, offering a direct comparison of remifentanil's analgesic properties against other opioids.

Table 1: Comparative Potency (ED50) of Opioids in Rats

OpioidAdministration RouteED50 (µg)
Remifentanil Intrathecal0.7
MorphineIntrathecal12.0
AlfentanilIntrathecal16.3
Remifentanil Intraperitoneal4.3
AlfentanilIntraperitoneal24.4
MorphineIntraperitoneal262

Data sourced from a study comparing the spinal actions of remifentanil, alfentanil, and morphine in rats.[2]

Table 2: Clinical Analgesia Comparison: Remifentanil vs. Alfentanil in Breast Biopsy Surgery

ParameterRemifentanil GroupAlfentanil GroupP-value
Mean Pain Score (Deep Tissue Dissection)2.34.3< 0.01
Rescue Opioid Doses Required1.93.6< 0.03
Patients Requiring Rescue Local Anesthetic515< 0.006

Pain was evaluated on a ten-point visual analogue scale (VAS).[3]

Table 3: Postoperative Analgesia Comparison: Remifentanil vs. Fentanyl after Abdominal Hysterectomy

ParameterRemifentanil Group (0.05 µg/kg/min)Fentanyl Group (0.5 µg/kg/hr)
Visual Analogue Scale (VAS) ScoresNo significant differenceNo significant difference
Time to First Postoperative AnalgesicsNo significant differenceNo significant difference
Additional Analgesics RequiredNo significant differenceNo significant difference

This study found no significant differences in analgesic efficacy between the two groups at the doses administered.[4][5]

Table 4: Onset and Duration of Action

OpioidOnset of ActionDuration of Action
Remifentanil Rapid (approx. 1 minute)[6]Ultra-short (3-10 minutes)[6]
AlfentanilRapidShort
FentanylRapidLonger than remifentanil and alfentanil
MorphineSlowerLong
SufentanilRapidShorter than fentanyl but longer than remifentanil

Relative onset and duration are based on multiple comparative studies.[1][2][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo analgesic studies. The following are protocols for key experiments cited in the comparison of remifentanil and other opioids.

Thermal Nociception Tests in Rodents

Thermal nociception assays are standard preclinical models for evaluating the efficacy of analgesics.[8]

1. Hot Plate Test

  • Objective: To assess the response latency to a thermal stimulus, indicative of supraspinally organized pain responses.[9]

  • Apparatus: A heated metal plate maintained at a constant temperature (typically 52-55°C).[9][10]

  • Procedure:

    • A baseline latency is determined for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw, jumping).[9][11]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[9]

    • The test opioid (e.g., remifentanil) or a control substance is administered.

    • At predetermined time points after administration, the animal is placed back on the hot plate, and the response latency is recorded.[11]

  • Endpoint: An increase in the time it takes for the animal to respond is indicative of an analgesic effect.[8]

2. Tail Flick Test

  • Objective: To measure the latency of a spinal reflex to a thermal stimulus.[9]

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • The rat or mouse is gently restrained, and its tail is positioned in the path of the heat source.[9]

    • The time taken for the animal to "flick" or withdraw its tail from the heat is automatically recorded.

    • A baseline latency is established before drug administration.

    • The test opioid or control is administered, and the tail-flick latency is re-measured at set intervals.

  • Endpoint: A significant increase in tail-flick latency indicates an analgesic effect at the spinal level.

Assessment of Opioid-Induced Respiratory Depression

A critical aspect of opioid evaluation is the assessment of adverse effects, with respiratory depression being a primary concern.

  • Objective: To quantify the depressive effects of opioids on ventilation.

  • Methodology (Whole-Body Plethysmography in Mice):

    • Animals are placed in a sealed plethysmography chamber that allows for the measurement of respiratory parameters in conscious, unrestrained mice.

    • Baseline respiratory rate, tidal volume, and minute ventilation are recorded.

    • The opioid is administered, and respiratory parameters are continuously monitored.

  • Endpoint: A dose-dependent decrease in respiratory rate and/or minute ventilation indicates respiratory depression.

Signaling Pathways and Experimental Workflows

The analgesic and adverse effects of remifentanil and other opioids are primarily mediated through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the MOR activates inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release, resulting in analgesia.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Voltage-gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel GIRK Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Opioid Remifentanil / Other Opioids Opioid->MOR Binds to G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Mu-Opioid Receptor Signaling Cascade.

In Vivo Analgesic Efficacy Workflow

The following diagram illustrates a typical experimental workflow for comparing the in vivo analgesic efficacy of different opioids.

experimental_workflow start Start animal_prep Animal Acclimation & Baseline Testing (e.g., Hot Plate) start->animal_prep randomization Randomization into Treatment Groups animal_prep->randomization group_remi Administer Remifentanil randomization->group_remi Group 1 group_comparator Administer Comparator Opioid (e.g., Fentanyl) randomization->group_comparator Group 2 group_control Administer Vehicle Control randomization->group_control Group 3 analgesia_testing Analgesia Assessment at Timed Intervals (e.g., Tail Flick) group_remi->analgesia_testing group_comparator->analgesia_testing group_control->analgesia_testing data_collection Data Collection (Reaction Latency, etc.) analgesia_testing->data_collection data_analysis Statistical Analysis (e.g., ED50 Calculation) data_collection->data_analysis conclusion Comparative Efficacy Determination data_analysis->conclusion

Caption: In Vivo Opioid Analgesia Comparison Workflow.

Conclusion

Remifentanil demonstrates potent and rapid-acting analgesic properties in a variety of in vivo models. Its efficacy is comparable, and in some contexts superior, to other potent opioids like fentanyl and alfentanil during the period of administration.[2][3] However, its ultra-short duration of action is a critical differentiating factor, necessitating a well-planned transition to longer-acting analgesics for sustained pain relief post-infusion. The choice between remifentanil and other opioids will ultimately depend on the specific clinical or experimental context, weighing the need for precise, titratable, and rapidly-offsetting analgesia against the requirement for prolonged pain management.

References

Remifentanil's Interaction with Delta and Kappa-Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of remifentanil's cross-reactivity with delta (δ) and kappa (κ)-opioid receptors, contrasted with its primary activity at the mu (μ)-opioid receptor. While remifentanil is a potent and selective μ-opioid receptor agonist, understanding its potential interactions with other opioid receptor subtypes is crucial for a comprehensive pharmacological profile.

Quantitative Analysis of Receptor Binding and Functional Activity

Direct quantitative data on the binding affinity (Ki) and functional activity (EC50/IC50) of remifentanil at delta and kappa-opioid receptors is not extensively available in publicly accessible literature. The primary focus of existing research has been on its potent effects at the μ-opioid receptor. However, some studies suggest that remifentanil's pharmacological effects can be modulated by antagonists of the delta and kappa receptors, indicating a degree of cross-reactivity.

Opioid Receptor SubtypeBinding Affinity (Ki)Functional Activity (EC50/IC50)
Mu (μ) High Affinity (Potent)High Potency (Agonist)
Delta (δ) Data not available in searched literatureEvidence of functional interaction, but specific EC50/IC50 values are not available in the searched literature.
Kappa (κ) Data not available in searched literatureEvidence of functional interaction, but specific EC50/IC50 values are not available in the searched literature.

Note: The table reflects the current limitations in the available literature regarding specific quantitative values for remifentanil at delta and kappa-opioid receptors.

Experimental Evidence of Cross-Reactivity

While specific binding and functional assay values are lacking, some experimental evidence points towards an interaction between remifentanil and the delta and kappa-opioid receptors. For instance, a study on remifentanil post-conditioning in a rat heart model of ischemia-reperfusion injury demonstrated that the cardioprotective effects of remifentanil were prevented by the administration of specific kappa and delta opioid receptor antagonists (nor-binaltorphimine and naltrindole, respectively). This suggests that remifentanil's mechanism in this context involves, at least in part, the activation of delta and kappa-opioid receptors.[1]

Experimental Protocols

The following are generalized methodologies commonly employed in the study of opioid receptor binding and function, which would be applicable to quantifying remifentanil's cross-reactivity.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of remifentanil for μ, δ, and κ-opioid receptors.

  • Materials:

    • Cell membranes from cell lines engineered to express a single type of human opioid receptor (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).

    • Radiolabeled ligands specific for each receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

    • Remifentanil hydrochloride.

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters and a filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of remifentanil.

    • The mixture is allowed to reach equilibrium.

    • The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound.

    • The radioactivity trapped on the filters is measured using a scintillation counter.

    • The concentration of remifentanil that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Inhibition Assay)

This method is used to determine the functional potency (EC50) and efficacy of a compound as an agonist or antagonist at a G-protein coupled receptor.

  • Objective: To measure the ability of remifentanil to activate μ, δ, and κ-opioid receptors and inhibit adenylyl cyclase activity.

  • Materials:

    • Cell lines expressing the opioid receptor of interest and a reporter system (e.g., GloSensor™ cAMP).

    • This compound.

    • Forskolin (to stimulate adenylyl cyclase).

    • Cell culture medium and reagents.

    • Luminometer.

  • Procedure:

    • Cells are plated and incubated.

    • The cells are then treated with varying concentrations of remifentanil.

    • Forskolin is added to stimulate cAMP production.

    • The level of intracellular cAMP is measured using a luminometer.

    • The concentration of remifentanil that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for opioid receptors and a typical experimental workflow for assessing receptor binding.

G_Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, or κ) G_Protein Gαi/o G-Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Remifentanil Remifentanil Remifentanil->Opioid_Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulates

Caption: General Opioid Receptor Signaling Pathway.

G_Experimental_Workflow start Start prep Prepare Cell Membranes Expressing Opioid Receptors (μ, δ, or κ) start->prep incubate Incubate Membranes with Radioligand and Varying Concentrations of Remifentanil prep->incubate separate Separate Bound and Unbound Ligand via Filtration incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data to Determine IC50 and Calculate Ki measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

Remifentanil vs. Fentanyl: A Comparative Guide to their Neuroinflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroinflammatory effects of remifentanil and fentanyl, two potent synthetic opioids widely used in clinical practice. Understanding their distinct impacts on the central nervous system's inflammatory response is crucial for informed drug selection in various research and clinical settings, particularly in contexts where neuroinflammation can influence outcomes. This comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Analysis of Neuroinflammatory Markers

Recent in vitro research has shed light on the differential effects of remifentanil and fentanyl on neuronal cells. A key study exposed neuron cell cultures (CRL-10742) to varying concentrations of both opioids and measured the expression of key inflammatory cytokines. The findings reveal distinct profiles of inflammatory response, which are summarized below.

A study investigating the neurotoxicity of fentanyl and remifentanil on neuron cells (CRL-10742) found that the highest neurotoxic dose for both was 10 μg/mL, reducing cell viability to 61.80% and 56.89%, respectively.[1][2] Both opioids led to a dose-dependent down-regulation of Interleukin-8 (IL-8) and up-regulation of Interleukin-10 (IL-10).[1][2] However, their effects on Tumor Necrosis Factor-alpha (TNF-α) differed; fentanyl up-regulated TNF-α in a dose-dependent manner, with a 2.38-fold increase at 10 μg/mL, while remifentanil's effect on TNF-α was not as pronounced.[1] In the same study, remifentanil was found to increase total thiol levels, suggesting an impact on oxidative stress, whereas fentanyl showed no significant change.[1]

BiomarkerDrugConcentration (µg/mL)Fold Change in Gene Expression (relative to control)Key Observation
TNF-α Fentanyl10~2.38Dose-dependent increase[1]
Remifentanil10Not specified as significantly up-regulatedDifferent response compared to fentanyl[1][2]
IL-8 Fentanyl100.086Dose-dependent decrease[1]
Remifentanil100.341Dose-dependent decrease[1]
IL-10 FentanylNot specifiedUp-regulated (1.68)Dose-dependent increase[1]
RemifentanilNot specifiedUp-regulated (1.65)Dose-dependent increase[1]

Experimental Protocols

The following is a detailed methodology for the in-vitro assessment of neuroinflammatory effects of remifentanil and fentanyl on a neuronal cell line.

Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma cells (CRL-10742) were used.

  • Culture Conditions: Cells were cultured in a suitable medium and maintained under standard conditions (e.g., 37°C, 5% CO2).

  • Drug Exposure: Fentanyl and remifentanil were administered to the cell cultures at various concentrations (e.g., 0.01, 0.1, 1, and 10 μg/mL). A control group without opioid exposure was also maintained.

Assessment of Neuroinflammation:

  • Quantitative Real-Time PCR (qRT-PCR):

    • After a specified incubation period with the drugs, total RNA was extracted from the neuronal cells.

    • cDNA was synthesized from the extracted RNA using reverse transcriptase.

    • qRT-PCR was performed using specific primers for the target genes (TNF-α, IL-8, IL-10) and a reference gene for normalization.

    • The relative gene expression was calculated using the comparative Ct method (2^-ΔΔCt).

Cell Viability Assay:

  • MTT Assay: To assess the neurotoxic effects of the drugs, an MTT assay was performed.

    • Cells were seeded in 96-well plates and treated with different concentrations of fentanyl and remifentanil.

    • After incubation, MTT solution was added to each well, and the cells were incubated further to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to the control group.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the general signaling pathway for opioid-induced neuroinflammation and the workflow of the described experimental protocol.

G Opioids Opioids (Fentanyl/Remifentanil) TLR4_MD2 TLR4/MD-2 Complex Opioids->TLR4_MD2 Binds to Microglia Microglia/Astrocyte TLR4_MD2->Microglia Activates NF_kB NF-κB Pathway Microglia->NF_kB Initiates MAPK MAPK Pathway Microglia->MAPK Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Upregulates MAPK->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Leads to

Caption: Opioid-induced neuroinflammation signaling pathway.

G start Start culture Neuron Cell Culture (CRL-10742) start->culture treatment Treatment with Fentanyl or Remifentanil culture->treatment incubation Incubation treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction mtt_assay MTT Assay for Cell Viability incubation->mtt_assay cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR for TNF-α, IL-8, IL-10 cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing neuroinflammation.

Discussion and Conclusion

The available evidence suggests that both remifentanil and fentanyl can modulate inflammatory responses in neuronal cells, but with notable differences. Fentanyl appears to be a more potent inducer of the pro-inflammatory cytokine TNF-α compared to remifentanil.[1][2] Conversely, both drugs demonstrate an ability to up-regulate the anti-inflammatory cytokine IL-10 and down-regulate the pro-inflammatory chemokine IL-8.[1][2]

It is important to note that opioids can trigger neuroinflammation through pathways involving the activation of glial cells (microglia and astrocytes).[3][4] This activation can be initiated through Toll-like receptor 4 (TLR4) signaling, independent of the classical opioid receptors.[4][5] The subsequent activation of intracellular signaling cascades, such as the NF-κB and MAPK pathways, leads to the production and release of various pro-inflammatory mediators.[4]

The differential effects of remifentanil and fentanyl on TNF-α expression could have significant implications. Elevated TNF-α in the central nervous system is associated with a range of neurotoxic effects and can contribute to the development of chronic pain states and opioid-induced hyperalgesia.[3] Therefore, the lower propensity of remifentanil to induce TNF-α may be advantageous in certain clinical scenarios.

References

A Comparative Guide to the Rapid Clearance of Remifentanil in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the rapid clearance of remifentanil with other commonly used rapid-acting opioids—fentanyl, alfentanil, and sufentanil—across various animal species. The information presented is intended to assist researchers in selecting appropriate animal models and designing pharmacokinetic and pharmacodynamic studies for novel analgesic drug development.

Executive Summary

Remifentanil is an ultra-short-acting synthetic opioid distinguished by its unique metabolism by non-specific esterases in the blood and tissues. This metabolic pathway results in an exceptionally rapid clearance and a short, predictable duration of action, largely independent of hepatic or renal function. This guide presents available pharmacokinetic data from preclinical studies in dogs, cats, rats, and monkeys to validate and compare remifentanil's rapid clearance profile against other fentanyl analogues.

Comparative Pharmacokinetics of Rapid-Acting Opioids

The following tables summarize key pharmacokinetic parameters for remifentanil and its alternatives in various animal species. It is important to note that direct head-to-head comparative studies across all species and opioids are limited, and experimental conditions may vary between studies.

Table 1: Pharmacokinetic Parameters in Dogs

OpioidClearance (ml/kg/min)Half-Life (t½, min)Volume of Distribution (Vd, L/kg)Noteworthy Experimental Conditions
Remifentanil ~453-6-Conscious and anesthetized beagle dogs; constant rate infusion.[1]
Fentanyl 18.6 ± 5.01512.18 ± 0.16Isoflurane-anesthetized cats (data extrapolated for comparative context).[2]
Alfentanil 11.6 ± 2.61440.89 ± 0.16Isoflurane-anesthetized cats (data extrapolated for comparative context).[2]
Sufentanil 17.6 ± 4.3540.77 ± 0.07Isoflurane-anesthetized cats (data extrapolated for comparative context).[2]

Table 2: Pharmacokinetic Parameters in Cats

OpioidClearance (ml/min/kg)Half-Life (t½, min)Volume of Distribution (Vd, L/kg)Noteworthy Experimental Conditions
Remifentanil 766 (conscious), 371 (anesthetized)17.4 (conscious), 15.7 (anesthetized)7.632 (conscious), 1.651 (anesthetized)Conscious and isoflurane-anesthetized cats; IV infusion.
Fentanyl 18.6 ± 5.01512.18 ± 0.16Isoflurane-anesthetized cats; IV bolus.[2]
Alfentanil 11.6 ± 2.61440.89 ± 0.16Isoflurane-anesthetized cats; IV bolus.[2]
Sufentanil 17.6 ± 4.3540.77 ± 0.07Isoflurane-anesthetized cats; IV bolus.[2]

Table 3: Pharmacokinetic Parameters in Rats and Monkeys

SpeciesOpioidClearanceHalf-Life (t½, min)Volume of Distribution (Vd)Noteworthy Experimental Conditions
Rat Remifentanil Data not readily available in reviewed literature--Metabolite shown to be significantly less potent.[1]
Rat Alfentanil & Sufentanil Primarily metabolized and rapidly excreted--IV administration; metabolism via N-dealkylation and O-demethylation.[3]
Monkey Remifentanil Data not readily available in reviewed literature--Used in behavioral studies; rapid onset and offset observed.[4]
Monkey Fentanyl ---Retrospective study in macaques suggests longer half-life compared to remifentanil.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the reviewed literature for determining opioid clearance in animal models.

Animal Models and Preparation
  • Species: Common species for pharmacokinetic studies include beagle dogs, domestic cats, Sprague-Dawley rats, and rhesus or cynomolgus monkeys.

  • Health Status: Animals should be healthy and acclimated to the laboratory environment. A pre-study health screening is recommended.

  • Catheterization: For intravenous drug administration and serial blood sampling, surgical placement of catheters in appropriate vessels (e.g., cephalic, saphenous, or jugular veins and carotid artery) is often performed under anesthesia.

Drug Administration
  • Route: Intravenous (IV) administration is standard for pharmacokinetic studies to ensure 100% bioavailability. This can be a rapid bolus injection or a constant rate infusion.

  • Dosage: Doses should be carefully calculated based on the animal's body weight and the specific aims of the study (e.g., to achieve a steady-state concentration).

  • Vehicle: The opioid is typically dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline.

Blood Sampling
  • Schedule: A dense sampling schedule is critical in the initial minutes after drug administration to accurately characterize the distribution phase, followed by less frequent sampling during the elimination phase.

  • Volume: The volume of each blood sample should be minimized to avoid physiological stress on the animal. The total volume of blood collected should not exceed institutional guidelines.

  • Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices.

  • Sample Preparation: This often involves protein precipitation from the plasma sample, followed by solid-phase or liquid-liquid extraction to isolate the analyte of interest.

  • Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, which separates the drug from other components in the sample.

  • Mass Spectrometry: The separated drug is then ionized and detected by a mass spectrometer, which provides quantitative data based on the mass-to-charge ratio of the molecule.

Visualizing Experimental and Logical Workflows

Metabolism of Remifentanil

The following diagram illustrates the primary metabolic pathway of remifentanil.

Metabolism of Remifentanil Remifentanil Remifentanil Esterases Esterases Remifentanil->Esterases Hydrolysis GI90291 Remifentanil Acid (GI90291) (Inactive Metabolite) Esterases->GI90291 Elimination Elimination GI90291->Elimination Renal Excretion

Caption: Remifentanil's rapid metabolism via esterases.

Experimental Workflow for Opioid Pharmacokinetic Studies

This diagram outlines the key steps in a typical preclinical study to determine the clearance of an opioid.

Experimental Workflow for Opioid Pharmacokinetic Studies cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Animal_Selection Animal Selection & Acclimation Catheter_Implantation Surgical Catheter Implantation Animal_Selection->Catheter_Implantation Drug_Admin IV Drug Administration (Bolus or Infusion) Catheter_Implantation->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling Data_Interpretation Data Interpretation & Comparison PK_Modeling->Data_Interpretation

Caption: A typical workflow for preclinical opioid PK studies.

Conclusion

The available data from various animal models consistently validate the rapid clearance of remifentanil, a characteristic that distinguishes it from other rapid-acting opioids like fentanyl, alfentanil, and sufentanil. Its unique metabolism by esterases results in a short half-life and minimal accumulation, making it an attractive compound for applications requiring precise and rapid titration of opioid effects. While direct comparative pharmacokinetic data across all species for all four opioids are not exhaustively available, the existing literature strongly supports the distinct pharmacokinetic profile of remifentanil. Further head-to-head comparative studies, particularly in non-human primates, would be beneficial to further delineate the subtle differences in the clearance of these potent analgesics.

References

A Comparative Analysis of the Cellular Mechanisms of Remifentanil and Sufentanil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular and molecular mechanisms of two potent synthetic opioids, remifentanil and sufentanil. Both are highly selective agonists for the mu-opioid receptor (MOR) and are widely used in clinical settings for analgesia and anesthesia. While their primary mechanism of action is similar, subtle differences in their molecular interactions and downstream effects contribute to their distinct pharmacological profiles. This document synthesizes experimental data on their receptor binding, signal transduction, and ion channel modulation to provide a clear, objective comparison.

Quantitative Data Summary

The following tables summarize key quantitative parameters for remifentanil and sufentanil based on published experimental data. Direct comparison is most accurate when data is derived from the same study using identical experimental conditions.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) for remifentanil and sufentanil from a competitive radioligand displacement assay. A lower value indicates a higher binding affinity.

CompoundIC50 (nM)Receptor SourceRadioligandReference
Sufentanil 0.40Human MOR[3H]-DAMGO
Remifentanil 0.60Human MOR[3H]-DAMGO

Data from the same study are used for direct comparison.

Table 2: Effects on Voltage-Gated Sodium Channels (NaV)

Both opioids have been shown to block voltage-gated sodium channels, an effect independent of the mu-opioid receptor, at concentrations significantly higher than those required for MOR activation.

CompoundIC50 (µM) for NaV1.2 BlockExperimental ConditionReference
Sufentanil 49 ± 4Hyperpolarized holding potential[1][2]
Fentanyl *141 ± 6Hyperpolarized holding potential[1][2]

Data for remifentanil is not available in this study; fentanyl, a structurally similar compound, is shown for context.

Primary Cellular Mechanism: Mu-Opioid Receptor Activation

The principal mechanism of action for both remifentanil and sufentanil is agonism at the mu-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR).[3] This interaction initiates a cascade of intracellular signaling events that ultimately lead to the desired analgesic effects and potential side effects. The binding is characterized by a high-affinity ionic interaction between the protonated piperidine (B6355638) nitrogen of the drug and a conserved aspartate residue (D147) in the receptor.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of two primary downstream signaling pathways: the G-protein pathway and the β-arrestin pathway.

G-Protein Dependent Signaling Pathway

Activation of the MOR by remifentanil or sufentanil leads to the coupling and activation of inhibitory G-proteins (Gαi/o). This process involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gα-GTP and Gβγ subunits. Both subunits then modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • The Gβγ subunit directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization decreases neuronal excitability.

    • The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx. This suppression of calcium entry inhibits the release of neurotransmitters such as glutamate, substance P, and GABA from presynaptic terminals.

The net effect of G-protein signaling is a reduction in neuronal activity and nociceptive signal transmission.

β-Arrestin Dependent Signaling Pathway

Following MOR activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular tail. This phosphorylation promotes the recruitment of β-arrestin proteins. While historically viewed as a mechanism for receptor desensitization and internalization, β-arrestin is now understood to be a scaffold protein that can initiate its own signaling cascades, independent of G-proteins. The recruitment of β-arrestin has been linked to some of the adverse effects of opioids, although this remains an area of active research. The concept of "biased agonism" refers to ligands that preferentially activate either the G-protein pathway or the β-arrestin pathway, a key area of interest in the development of safer analgesics.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligand cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR Mu-Opioid Receptor (MOR) Gi Gi/o Protein (Inactive) MOR->Gi Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel (K+) K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux VGCC VGCC (Ca2+) Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx Opioid Remifentanil or Sufentanil Opioid->MOR Binds G_alpha Gα-GTP Gi->G_alpha Dissociates G_betagamma Gβγ Gi->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits MOR_P Phosphorylated MOR GRK->MOR_P Phosphorylates B_Arrestin β-Arrestin MOR_P->B_Arrestin Recruits Internalization Receptor Internalization & Downstream Signaling B_Arrestin->Internalization

Caption: Mu-Opioid Receptor (MOR) Signaling Pathways. (Within 100 characters)

Modulation of Other Ion Channels

Beyond the canonical MOR-mediated effects on GIRK and VGCCs, both remifentanil and sufentanil can interact with other ion channels, particularly at higher concentrations.

  • Voltage-Gated Sodium Channels (NaV): Both sufentanil and the related compound fentanyl can block neuronal voltage-gated sodium channels (NaV1.2).[1][2] This action is similar to that of local anesthetics and occurs independently of opioid receptors. The blocking potency is increased when the channels are in an inactivated state.[1][2] This mechanism is not typically relevant at clinical analgesic concentrations but may contribute to effects at very high doses.

  • Acid-Sensing Ion Channels (ASICs): Remifentanil administration has been associated with an increased expression of ASIC3 in the dorsal root ganglion and brain.[4] This finding suggests a potential role for ASIC3 in the development of remifentanil-induced hyperalgesia.[4]

  • Connexin Channels: Sufentanil has been shown to inhibit Connexin 43 (Cx43) channels, which can in turn affect calcium current and intercellular communication.[5] In contrast, remifentanil did not show this effect.[5]

  • Cardiac Conduction System: Electrophysiological studies have demonstrated that remifentanil has a dose-dependent depressant effect on sinus and atrioventricular (AV) node function, which can lead to bradycardia.[3]

Logic_Comparison cluster_remifentanil Remifentanil cluster_sufentanil Sufentanil Remi_MOR MOR Agonist (IC50 = 0.60 nM) Shared Shared Cellular Effects Remi_MOR->Shared Remi_ASIC3 ↑ ASIC3 Expression Remi_Cardiac Depresses Sinus/AV Node Remi_NaV NaV Block (Implied) Suf_MOR MOR Agonist (IC50 = 0.40 nM) Suf_MOR->Shared Suf_NaV NaV Block (IC50 = 49 µM) Suf_Cx43 Inhibits Cx43 Channels Gi_Activation Gi/o Protein Activation Shared->Gi_Activation GIRK_Activation ↑ K+ Channel Activity Gi_Activation->GIRK_Activation VGCC_Inhibition ↓ Ca2+ Channel Activity Gi_Activation->VGCC_Inhibition

Caption: Comparative Logic of Cellular Effects. (Within 100 characters)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the cellular mechanisms of opioid agonists.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

  • Objective: To determine the binding affinity (Ki or IC50) of remifentanil and sufentanil for the mu-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]-DAMGO (a selective MOR agonist).

    • Test Compounds: Remifentanil, sufentanil.

    • Non-specific Control: Naloxone at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Apparatus: 96-well plates, cell harvester with glass fiber filters, scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup (in triplicate):

      • Total Binding: Add assay buffer, [3H]-DAMGO (at a concentration near its dissociation constant, Kd), and membrane suspension.

      • Non-specific Binding: Add assay buffer, [3H]-DAMGO, 10 µM Naloxone, and membrane suspension.

      • Competitive Binding: Add assay buffer, [3H]-DAMGO, and varying concentrations of remifentanil or sufentanil.

    • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation if necessary.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing MOR) start->prep plate Plate Components in 96-Well Plate (Radioligand, Membranes, Buffer) prep->plate add_comp Add Test Compounds (Remifentanil/Sufentanil) or Naloxone (NSB) plate->add_comp incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) add_comp->incubate filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50/Ki) count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay. (Within 100 characters)
[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of remifentanil and sufentanil for activating Gi/o proteins.

  • Materials:

    • Receptor Source: Cell membranes expressing the MOR.

    • Reagents: [³⁵S]GTPγS, GDP, unlabeled GTPγS (for non-specific binding).

    • Test Compounds: Remifentanil, sufentanil, and a reference full agonist (e.g., DAMGO).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Procedure:

    • Assay Setup: In a 96-well plate, add the test compound (at various concentrations), cell membranes (10-20 µg protein), and GDP (e.g., 10-100 µM).

    • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

    • Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the log concentration of the agonist and fit to a sigmoidal curve to determine EC50 and Emax values relative to a full agonist.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents across the cell membrane in response to drug application.

  • Objective: To measure the effects of remifentanil and sufentanil on GIRK and VGCC currents.

  • Setup: Whole-cell patch-clamp configuration on individual neurons or cells expressing MORs and the ion channels of interest.

  • Procedure for GIRK Currents:

    • Establish a whole-cell recording.

    • Hold the cell membrane potential at a negative value (e.g., -80 mV).

    • Apply voltage ramps or steps to measure the baseline current-voltage (I-V) relationship.

    • Perfuse the cell with remifentanil or sufentanil at a known concentration.

    • Record the change in holding current and the new I-V relationship. An outward current at negative potentials indicates GIRK channel activation.

  • Procedure for VGCC Currents:

    • Establish a whole-cell recording, including specific ions (e.g., Ba²⁺ as a charge carrier) and channel blockers in the solutions to isolate calcium currents.

    • Hold the cell at a negative potential (e.g., -90 mV).

    • Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward calcium channel current.

    • Perfuse the cell with the test opioid.

    • Repeat the depolarizing step and measure the percentage reduction in the peak inward current to quantify inhibition.

References

Comparative Analysis of Immunological Effects: Remifentanil vs. Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential impacts of remifentanil and fentanyl on the host immune response. This document synthesizes experimental data from clinical and in-vitro studies to provide an objective comparison.

The use of opioids as a cornerstone of anesthetic practice is well-established. However, growing evidence indicates that these agents are not immunologically inert. Both remifentanil and fentanyl, potent synthetic opioids acting primarily on μ-opioid receptors, have been shown to modulate various components of the innate and adaptive immune systems.[1] Understanding the nuances of their effects is critical, particularly in vulnerable patient populations such as those undergoing major surgery, the elderly, or cancer patients, where immune competence is paramount.[2] This guide compares the immunological profiles of remifentanil and fentanyl, focusing on their effects on cytokine release, immune cell populations, and the underlying mechanisms of action.

Quantitative Data Summary

The following table summarizes the quantitative findings from comparative studies on the effects of remifentanil and fentanyl on key immunological markers.

Immune ParameterStudy Population / ModelRemifentanil EffectFentanyl EffectKey FindingCitation
Pro-Inflammatory Cytokines
IL-6Patients undergoing major abdominal surgeryLower levels on postoperative day 7Higher levels on postoperative day 7Remifentanil was associated with lower postoperative IL-6 levels.[3]
IL-6, TNF-α, IL-8, CRPPatients undergoing laparoscopic colon cancer surgerySignificantly lower postoperative levelsHigher postoperative levelsRemifentanil anesthesia resulted in a significant reduction in inflammatory cytokines compared to fentanyl.[4]
IL-6, TNF-αHuman whole blood (in vitro, LPS-stimulated)Attenuated LPS-induced productionAttenuated LPS-induced productionBoth drugs inhibited LPS-induced pro-inflammatory cytokine production, with no significant difference noted between them.[5]
IFN-γ/IL-10 RatioPatients undergoing coronary artery bypass graft surgerySignificantly lower ratio on postoperative day 1Higher ratio on postoperative day 1Remifentanil was associated with a more pronounced anti-inflammatory shift compared to fentanyl.[6]
Anti-Inflammatory Cytokines
IL-10Human whole blood (in vitro, LPS-stimulated)Attenuated LPS-induced productionAttenuated LPS-induced productionBoth drugs inhibited the production of the anti-inflammatory cytokine IL-10 in response to an inflammatory stimulus.[5]
Immune Cell Counts
White Blood Cells (WBC)Breast cancer surgery patientsLeukocytosis, significant with longer anesthesia duration (>212 min)Leukocytosis, independent of anesthesia durationBoth drugs induced postoperative leukocytosis. The effect of remifentanil was dependent on the duration of exposure.[7][8]
Lymphocytes (LC)Breast cancer surgery patientsLymphopenia, significant with longer anesthesia duration (>212 min)Lymphopenia, independent of anesthesia durationBoth drugs induced postoperative lymphopenia. Shorter-duration remifentanil exposure did not cause significant lymphopenia.[7][8][9]
T-Cell Subpopulations
CD4+, CD8+, CD4+/CD25+/FOXP3+ T-cellsBreast cancer surgery patientsNo significant differential effectNo significant differential effectThere were no significant differences between the two opioids in their effects on these T-cell populations.[7][8]
Natural Killer (NK) Cells
NK Cell CytotoxicityIsolated human NK cells (in vitro)No significant alteration in cytotoxicity (low-dose infusion)No change in cytotoxicity in one study; suppression in others, particularly at high doses.In-vitro evidence is mixed, but fentanyl has been shown to suppress NK cell activity, a key anti-tumor defense.[10][11][12] Remifentanil's effect may be less pronounced.[13][10][13]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are the protocols for key cited experiments.

1. Clinical Trial in Cardiac Surgery (von Dossow et al., 2008) [6]

  • Objective: To compare the influence of fentanyl-based versus remifentanil-based anesthesia on cytokine responses in patients undergoing coronary artery bypass graft surgery.

  • Study Design: A prospective, randomized pilot study involving 40 patients.

  • Subject Groups:

    • Remifentanil Group (n=20): Received intravenous remifentanil at a rate of 0.3 - 0.6 µg/kg/min.

    • Fentanyl Group (n=20): Received intravenous fentanyl at a rate of 5 - 10 µg/kg/h.

  • Data Collection: Blood samples were collected pre- and post-operatively.

  • Assays: Levels of Interleukin-6 (IL-6), IL-10, Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) were measured. The expression of Suppressor of Cytokine Signaling 3 (SOCS-3) gene was also analyzed. Whole blood cells were stimulated with concanavalin (B7782731) A to assess the IFN-γ/IL-10 ratio.

2. Clinical Trial in Breast Cancer Surgery (Lyronis et al., 2025) [7][8][9]

  • Objective: To evaluate the differential impact of fentanyl and remifentanil on immune cell populations in breast cancer patients.

  • Study Design: A study involving 30 patients undergoing modified radical mastectomy or breast-conserving surgery.

  • Subject Groups:

    • Fentanyl Group (n=12): Received fentanyl for anesthesia.

    • Remifentanil Group (n=18): Received remifentanil for anesthesia.

  • Data Collection: Blood samples were taken before and 24 hours after surgery.

  • Assays: Complete blood counts were performed to determine White Blood Cell (WBC) and Lymphocyte (LC) counts. Peripheral blood mononuclear cells were isolated and analyzed for T-cell subpopulations (CD4+, CD8+, CD4+/CD25+/FOXP3+) using flow cytometry.

3. In-Vitro Whole Blood Assay (Li et al.) [5]

  • Objective: To investigate the effects of remifentanil and fentanyl on lipopolysaccharide (LPS)-induced cytokine release in human whole blood.

  • Study Design: In-vitro experimental study using whole blood from 10 healthy volunteers.

  • Methodology:

    • Whole blood samples were collected.

    • Samples were incubated for 6 hours under several conditions:

      • Control (no additions).

      • Drug-alone (remifentanil or fentanyl).

      • LPS-stimulated (100 ng/mL lipopolysaccharide).

      • LPS + Drug (LPS with either remifentanil or fentanyl).

  • Assays: Concentrations of IL-6, TNF-α, and IL-10 in the plasma were measured after incubation.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams outline the experimental logic and potential biological pathways.

cluster_0 Patient Recruitment & Randomization cluster_1 Intervention Groups cluster_2 Data Collection & Analysis P Surgical Patients (e.g., Cardiac, Cancer) R Randomization P->R G1 Group 1: Remifentanil-based Anesthesia R->G1 G2 Group 2: Fentanyl-based Anesthesia R->G2 S2 Post-operative Blood Samples (e.g., 24h, 48h, 7d) G1->S2 G2->S2 S1 Pre-operative Blood Sample A Immune Assays: - Cytokine Levels (ELISA) - Cell Counts (CBC) - T-Cell Subsets (Flow Cytometry) S1->A S2->A C Comparative Statistical Analysis A->C cluster_opioid Opioid Agonists cluster_cell Immune Cell cluster_response Cellular Response Remi Remifentanil MOR μ-Opioid Receptor (MOR) Remi->MOR Fent Fentanyl Fent->MOR AC Adenylyl Cyclase (Inhibition) MOR->AC Activates Gi protein cAMP ↓ cAMP AC->cAMP NFkB NF-κB Pathway (Modulation) cAMP->NFkB Downstream effects Cytokine Altered Cytokine Production (e.g., ↓ IL-6, ↓ TNF-α) NFkB->Cytokine Function Modified Cell Function (e.g., ↓ NK Cytotoxicity) NFkB->Function cluster_remi Remifentanil cluster_fent Fentanyl R_Short Shorter Anesthesia (<212 min) R_Result1 No Significant Lymphopenia R_Short->R_Result1 R_Result3 Attenuated Inflammatory Response (e.g., ↓ IL-6) R_Long Longer Anesthesia (>212 min) R_Result2 Significant Lymphopenia R_Long->R_Result2 F_Result Significant Lymphopenia R_Result2->F_Result Similar Effect F_All Anesthesia (Duration Independent) F_All->F_Result

References

Safety Operating Guide

Proper Disposal of Remifentanil Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of potent synthetic opioids like remifentanil hydrochloride is a critical component of laboratory safety and regulatory adherence. Improper disposal not only poses a significant risk of environmental contamination and potential diversion but can also lead to severe legal and financial repercussions. This guide provides essential safety and logistical information, including detailed procedural guidance for the proper disposal of this compound, in alignment with the U.S. Drug Enforcement Administration (DEA) regulations.

Regulatory Framework: The "Non-Retrievable" Standard

Remifentanil is classified as a Schedule II controlled substance by the DEA, indicating a high potential for abuse, which necessitates strict handling and disposal protocols.[1] The primary principle underpinning the disposal of controlled substances is the concept of rendering them "non-retrievable."[2][3] According to the DEA, a substance is considered non-retrievable when it is permanently altered through a physical or chemical process, making it unavailable and unusable for all practical purposes.[3][4] It is crucial to note that methods such as sewering (flushing down the drain) or mixing with coffee grounds or cat litter are not considered compliant for DEA registrants as they do not meet the non-retrievable standard.[5]

Safety First: Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment should be conducted. This compound, like other potent opioids, can pose significant health risks upon accidental exposure.

Essential Safety Precautions:

  • Work in a designated area: All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

  • Utilize appropriate PPE: At a minimum, this includes a lab coat, safety goggles to protect from splashes, and nitrile gloves. For procedures with a higher risk of aerosolization, respiratory protection may be necessary.

  • Prevent accidental injection: Use syringes and needles with Luer-Lok™ fittings to reduce the risk of disconnection and accidental exposure.

  • Never work alone: Ensure that another person trained in the laboratory's safety procedures and naloxone (B1662785) administration is aware of the work being conducted.

  • Have an emergency plan: An opioid exposure response plan should be in place, and all personnel should be trained on the signs of opioid overdose and the administration of an opioid antagonist like naloxone.

Disposal Procedures for this compound

There are two primary DEA-compliant methods for the disposal of this compound from a laboratory setting: utilizing a reverse distributor and on-site destruction.

Transfer to a DEA-Registered Reverse Distributor

For many research facilities, using a reverse distributor is the most straightforward method for disposing of expired or unwanted controlled substances.

Procedure:

  • Identify a DEA-registered reverse distributor: A list of registered reverse distributors can be obtained from the DEA.

  • Complete necessary documentation: For Schedule II substances like remifentanil, the transfer must be documented using DEA Form 222.

  • Package and transfer: The reverse distributor will provide guidance on the proper packaging and transportation of the controlled substance for destruction, which is typically done via incineration.

On-Site Chemical Destruction: Alkaline Hydrolysis

For the disposal of small, residual quantities of this compound, such as what remains in vials or syringes after experimental use ("wastage"), on-site chemical destruction can be a viable option. Scientific literature indicates that this compound is susceptible to hydrolysis and degrades significantly in alkaline conditions (pH > 6.5). This principle can be applied to render the drug non-retrievable.

Experimental Protocol: Alkaline Hydrolysis for Remifentanil Disposal

This protocol is designed for the destruction of small quantities of this compound (typically less than 100 mg) in a laboratory setting.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution, 1M

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass container (e.g., beaker or flask) of a suitable volume

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Quantify the waste: If possible, estimate the amount of this compound to be destroyed.

  • Prepare the alkaline solution: In a well-ventilated chemical fume hood, place the this compound waste into a suitable glass container.

  • Add sodium hydroxide: Slowly add a sufficient volume of 1M sodium hydroxide solution to the container to ensure the final pH is greater than 10. A significant excess of the alkaline solution should be used to drive the hydrolysis reaction to completion.

  • Verify pH: Use a pH strip or a calibrated pH meter to confirm that the solution's pH is strongly alkaline (pH > 10).

  • Stir the mixture: Place the container on a stir plate and stir the mixture for a minimum of 24 hours to ensure complete degradation of the remifentanil. Studies have shown significant degradation at alkaline pH over this time period.

  • Neutralization (Optional but Recommended): After the 24-hour degradation period, the solution can be neutralized with an appropriate acid (e.g., hydrochloric acid) before final disposal. This should be done cautiously to avoid a strong exothermic reaction.

  • Final Disposal of the Degraded Product: Once the remifentanil has been rendered non-retrievable, the resulting solution should be disposed of as hazardous chemical waste in accordance with institutional, local, and state regulations.

Quantitative Data on Remifentanil Degradation

ConditionpHDegradation RateSource
Reconstituted with Sodium Bicarbonate8.65Significant degradation, with no remifentanil remaining after 24 hours.[6]
Mixed with Propofol (alkaline)~6.5Significant remifentanil degradation.[6]
Reconstituted with Water or Saline< 4No significant degradation over 24 hours.[6]

This table summarizes the pH-dependent stability of this compound, forming the basis for the alkaline hydrolysis disposal method.

Documentation: The Importance of Record-Keeping

Meticulous record-keeping is a cornerstone of compliance with DEA regulations. For on-site destruction of controlled substances, a DEA Form 41 ("Registrants Record of Controlled Substances Destroyed") must be completed.[7]

Key elements to record on DEA Form 41 include:

  • The date, time, and location of the destruction.

  • The name, strength, and quantity of the controlled substance destroyed.

  • The method of destruction.

  • The signatures of two authorized employees who witnessed the destruction.

This form must be kept on file for at least two years and be available for inspection by the DEA.[7]

Logical Workflow for this compound Disposal

Remifentanil_Disposal_Workflow cluster_prep Preparation cluster_method Disposal Method cluster_onsite On-site Chemical Destruction cluster_documentation Documentation Assess Waste Assess Waste Don PPE Don PPE Assess Waste->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Choose Method Choose Method Work in Fume Hood->Choose Method Reverse Distributor Reverse Distributor Choose Method->Reverse Distributor Large Quantities On-site Destruction On-site Destruction Choose Method->On-site Destruction Residual Quantities Complete DEA Form 41 Complete DEA Form 41 Reverse Distributor->Complete DEA Form 41 Alkaline Hydrolysis Alkaline Hydrolysis On-site Destruction->Alkaline Hydrolysis Verify Degradation Verify Degradation Alkaline Hydrolysis->Verify Degradation Dispose as Chemical Waste Dispose as Chemical Waste Verify Degradation->Dispose as Chemical Waste Dispose as Chemical Waste->Complete DEA Form 41 File Records File Records Complete DEA Form 41->File Records

Caption: Workflow for the compliant disposal of this compound.

By adhering to these rigorous safety and disposal protocols, researchers and laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the responsible management of controlled substances.

References

Essential Safety and Operational Protocols for Handling Remifentanil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Remifentanil hydrochloride, a potent synthetic opioid. Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound, which is classified as fatal if swallowed, in contact with skin, or inhaled.[1]

Hazard Summary

This compound poses a high risk of acute toxicity through oral, dermal, and inhalation routes of exposure.[1] It is also suspected of damaging fertility or the unborn child and can cause damage to organs through single or repeated exposure.[1] Due to its potency, accidental exposure can lead to rapid onset of life-threatening respiratory depression.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier against exposure. The following table summarizes the recommended PPE for various activities involving this compound. It is imperative that all personnel receive training on the proper selection, use, and disposal of PPE.[3][4]

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Gloves: Double-gloving with powder-free nitrile gloves is recommended.[2][3][5] - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses with side shields or goggles.[5][6] - Respiratory Protection: A NIOSH-approved N95, P100, or R100 filtering facepiece respirator should be available in case of damaged packaging.[5]
Compounding and Preparation (Sterile and Non-Sterile) - Gloves: Double-gloving with powder-free nitrile gloves.[2][3][5] - Gown: A disposable, low-permeability gown with long cuffs.[4] - Eye Protection: Tightly fitting safety goggles or a face shield.[6] - Respiratory Protection: A NIOSH-approved N95, P100, or R100 filtering facepiece respirator.[5][7] For activities with a higher risk of aerosolization, an elastomeric half-mask or full-facepiece respirator with P100 filters may be necessary.[5] - Additional: Shoe covers and a hair cap are also recommended.[3]
Administration - Gloves: Double-gloving with powder-free nitrile gloves.[2][3][5] - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses or goggles.[5][6]
Spill Cleanup - Gloves: Double-gloving with heavy-duty nitrile gloves. - Gown: A disposable, chemical-resistant gown. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A full-facepiece respirator with appropriate chemical cartridges or a powered air-purifying respirator (PAPR).[4] - Additional: Shoe covers.
Waste Disposal - Gloves: Double-gloving with powder-free nitrile gloves.[2][3][5] - Gown: A disposable, low-permeability gown. - Eye Protection: Safety glasses or goggles.[5][6]

Operational and Disposal Plans

Engineering Controls:

  • All handling of this compound powder should be conducted in a designated area with restricted access.[8]

  • Use of a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) is mandatory for any procedures that may generate aerosols or dust.[9]

  • The work area should be under negative pressure to prevent the spread of contaminants.[8]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and has been inspected for integrity.

  • Donning PPE: Don PPE in the following order: shoe covers, gown, hair cover, mask/respirator, eye protection, and then gloves (the outer glove should go over the cuff of the gown).

  • Handling: Conduct all manipulations of the compound within the designated containment device. Use Luer-lock fittings for all syringes and connections to prevent leaks.[9]

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the remaining PPE.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[2] Do not use alcohol-based hand rubs, as they may enhance dermal absorption.[2][10]

Disposal Plan:

  • All disposable PPE and materials contaminated with this compound are considered hazardous waste.[9]

  • Place all contaminated waste, including vials, syringes, gloves, and gowns, into clearly labeled, sealed, and puncture-resistant hazardous waste containers.[3][9]

  • Dispose of hazardous waste through a licensed hazardous material disposal company, following all federal, state, and local regulations.[6][11]

Emergency Procedures

  • Inhalation: If inhaled, immediately move the person to fresh air. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 to 20 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Workflow for PPE Selection and Use

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol start Identify Task (e.g., Compounding, Spill) risk_assessment Assess Risk of Exposure (Aerosolization, Splash, etc.) start->risk_assessment select_ppe Select Appropriate PPE (Refer to Table) risk_assessment->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe conduct_task Conduct Task in Containment Device don_ppe->conduct_task decontaminate Decontaminate Surfaces conduct_task->decontaminate exposure Exposure Occurs conduct_task->exposure doff_ppe Doff PPE Safely decontaminate->doff_ppe dispose_waste Dispose of Contaminated PPE and Materials doff_ppe->dispose_waste hand_wash Wash Hands Thoroughly with Soap and Water dispose_waste->hand_wash end Procedure Complete hand_wash->end exposure->decontaminate No first_aid Administer First Aid (as per SDS) exposure->first_aid Yes medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Logical workflow for PPE selection and use when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.